1,2-Dimethyl-2-thiopseudourea hydriodide
Description
Properties
IUPAC Name |
methyl N'-methylcarbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.HI/c1-5-3(4)6-2;/h1-2H3,(H2,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUMWDDMSHXGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)SC.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483043 | |
| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41306-45-0 | |
| Record name | Carbamimidothioic acid, N-methyl-, methyl ester, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41306-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Dimethyl-2-thiopseudourea Hydriodide: Properties, Synthesis, and Applications
Introduction: The Versatile Role of Thiopseudourea Derivatives in Modern Chemistry
In the landscape of synthetic and medicinal chemistry, thiourea and its derivatives are recognized as privileged structures.[1] These organosulfur compounds are not merely structural curiosities but serve as versatile building blocks and pharmacophores, integral to the development of a wide array of bioactive molecules and pharmaceuticals.[1][2] Among these, 1,2-Dimethyl-2-thiopseudourea hydriodide, an S-alkylated isothiouronium salt, has emerged as a particularly valuable reagent. Its primary utility lies in its capacity to act as an efficient electrophilic aminomethylating agent for the synthesis of substituted guanidines—a functional group of paramount importance in drug design due to its ability to form stable hydrogen bonds with biological targets.[3]
This technical guide offers a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, provide a detailed, field-proven synthesis protocol, explore its reactivity and mechanistic pathways, and discuss its applications as a key intermediate in organic synthesis.
PART 1: Core Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature.[4][5] Its salt form enhances its stability and handling properties compared to the free base. The key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 41306-45-0 | [4] |
| Molecular Formula | C₃H₈N₂S·HI (or C₃H₉IN₂S) | [6] |
| Molecular Weight | 232.09 g/mol | [6] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 134-136 °C (lit.) | [4][7][6] |
| Solubility | Soluble in methanol (25 mg/mL) | [7][6] |
| SMILES String | I.CNC(=N)SC | [7] |
| InChI Key | UDUMWDDMSHXGGQ-UHFFFAOYSA-N | [7] |
PART 2: Synthesis and Characterization
The synthesis of this compound is a straightforward and efficient S-alkylation reaction. The causality behind this experimental choice is the high nucleophilicity of the sulfur atom in the thiourea starting material and the excellent electrophilicity of methyl iodide, which serves as the methyl source.
Experimental Protocol: Synthesis of this compound
This protocol is based on the well-established methylation of N-methylthiourea.[4]
Materials:
-
N-methylthiourea (100 mmol)
-
Methyl iodide (MeI) (120 mmol)
-
Anhydrous Ethanol (EtOH) (100 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Suspend N-methylthiourea (100 mmol) in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add methyl iodide (120 mmol) to the suspension. An exothermic reaction will be observed as the thiourea dissolves, indicating the progression of the S-alkylation.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a silica gel plate.
-
Upon completion of the reaction, remove the volatile components (ethanol and excess methyl iodide) by vacuum evaporation using a rotary evaporator.
-
Dry the resulting residue under vacuum at 40°C for 12 hours to yield this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy:
-
S-CH₃: A singlet is expected around δ 2.3-2.8 ppm. The sulfur atom is less electronegative than nitrogen, leading to a more upfield chemical shift compared to N-methyl groups.
-
N-CH₃: A singlet or doublet (if coupled to N-H) is anticipated around δ 2.8-3.2 ppm.
-
N-H: Broad signals are expected in the region of δ 7.0-9.5 ppm, with their chemical shift being highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
S-CH₃: A signal is expected in the range of δ 12-18 ppm.
-
N-CH₃: A signal is expected around δ 30-40 ppm.
-
C=N (Guanidinic Carbon): The characteristic imine carbon should appear significantly downfield, typically in the range of δ 160-170 ppm.[5]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Broad absorptions in the region of 3100-3400 cm⁻¹ are characteristic of the N-H bonds.
-
C=N Stretching: A strong absorption band is expected in the 1635-1675 cm⁻¹ region, which is characteristic of the C=N bond in isothiouronium salts.[7]
-
N-H Bending: A band in the 1550-1650 cm⁻¹ region is also expected.
-
PART 3: Reactivity and Application in Synthesis
The primary and most significant application of this compound is its use as a guanidinylation reagent .[10] This reactivity stems from the electronic structure of the isothiouronium cation. The carbon atom of the C=N bond is highly electrophilic, and the S-methyl group is an excellent leaving group (as methanethiol, CH₃SH), facilitating a nucleophilic substitution reaction with primary and secondary amines.
Mechanism of Guanidinylation
The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electrophilic carbon of the isothiouronium salt, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the stable and volatile methanethiol to yield the substituted guanidinium salt.[3]
Guanidinylation Reaction Workflow
Caption: Mechanism of amine guanidinylation using an S-methylisothiourea reagent.
This method is highly valued in drug development for constructing the guanidine moiety found in many biologically active compounds, including analogs of natural products and novel therapeutic agents.
While sometimes categorized under reagents for proteomics research, this is likely due to its thiourea lineage.[11] In practice, thiourea itself can interfere with common proteomics workflows, such as protein alkylation with iodoacetamide, by scavenging the reagent.[12] Therefore, the specific use of this compound in proteomics is not well-documented and its primary, validated application remains in synthetic organic chemistry.
PART 4: Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as an irritant.
-
Hazard Classifications: Eye Irritant Category 2, Skin Irritant Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system).[7]
-
Signal Word: Warning.[7]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/eye protection/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Handling and Storage:
-
Store in a tightly closed container in a dry, well-ventilated area.[5]
-
Keep away from strong oxidizing agents.
-
Handle in a chemical fume hood to avoid inhalation of the powder.
Conclusion
This compound is a highly effective and accessible reagent for the synthesis of mono- and di-substituted guanidines. Its well-defined chemical properties, straightforward synthesis, and predictable reactivity make it an invaluable tool for medicinal chemists and drug development professionals. By providing a reliable method for introducing the guanidine functional group, this compound facilitates the exploration of new chemical space and the development of novel therapeutic agents. Understanding its properties, synthesis, and safe handling is crucial for leveraging its full potential in the research laboratory.
References
-
ChemBK. (n.d.). 1,2-DIMETHYL-2-THIOPSEUDOUREA. Retrieved from [Link][4]
-
PubChem. (n.d.). S-methyl isothiourea hemisulfate. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylguanidine. Retrieved from [Link]
-
Regan, B. M., Galysh, F. T., & Morris, R. N. (1967). The 2-thiopseudourea moiety, a new local anesthesiophore. Journal of Medicinal Chemistry, 10(4), 649-652. Retrieved from [Link]
-
Romo-Mancillas, A., et al. (2015). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 20(7), 12793-12809. Retrieved from [Link]
-
D'hooghe, M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(8), 1269-1289. Retrieved from [Link]
-
Bernal, J., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1436-1445. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. Retrieved from [Link]
-
Görg, A., et al. (2002). Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation. Proteomics, 2(10), 1227-1234. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiouronium. Retrieved from [Link]
-
Khan, K. M., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 1-10. Retrieved from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. S-methyl isothiourea hemisulfate | C4H14N4O4S3 | CID 6604939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Guanidine synthesis by guanylation [organic-chemistry.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Dimethyl-2-thiopseudourea Hydriodide (CAS 41306-45-0)
Introduction
1,2-Dimethyl-2-thiopseudourea hydriodide, also known as N,S-Dimethylisothiouronium hydriodide, is a thiourea derivative with significant utility in synthetic organic chemistry.[1] As a stable, crystalline solid, it serves as a potent and reliable electrophilic reagent for the introduction of a dimethylguanidinyl moiety onto nucleophilic substrates. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of guanidines, a structural motif of considerable importance in medicinal chemistry and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in a research setting. These properties dictate its handling, storage, and reactivity.
| Property | Value | Reference |
| CAS Number | 41306-45-0 | |
| Molecular Formula | C₃H₉IN₂S | [2] |
| Molecular Weight | 232.07 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 134-136 °C (lit.) | [2] |
| Solubility | Soluble in methanol (25 mg/mL, clear, colorless) | |
| Storage | Room temperature, protected from light and moisture | [3][4] |
| Sensitivity | Light and moisture sensitive | [3][4] |
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding procedure, typically achieved through the S-methylation of N-methylthiourea using methyl iodide.[2] This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the thiourea acts as the nucleophile.
Experimental Protocol: Synthesis from N-Methylthiourea
This protocol is based on established literature procedures.[2]
Materials:
-
N-methylthiourea (100 mmol)
-
Methyl iodide (120 mmol)
-
Anhydrous ethanol (100 mL)
Procedure:
-
Suspend N-methylthiourea in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add methyl iodide to the suspension. An exothermic reaction should be observed as the thiourea dissolves, indicating the progress of the reaction.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, remove the volatile components (ethanol and excess methyl iodide) by vacuum evaporation.
-
Dry the resulting residue under vacuum at 40°C for 12 hours to obtain this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent potential side reactions involving water, which could hydrolyze the product or interfere with the reaction.
-
Excess Methyl Iodide: A slight excess of methyl iodide ensures the complete conversion of the N-methylthiourea starting material.
-
Exothermic Reaction: The observation of an exothermic reaction is a key indicator that the S-methylation is proceeding as expected.
-
TLC Monitoring: TLC is an essential tool for tracking the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.
Spectroscopic Characterization (Expected)
While publicly available, experimentally determined spectra for this compound are not readily found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets. One singlet, integrating to three protons, would correspond to the S-methyl group, likely appearing in the range of δ 2.5-3.0 ppm. The other singlet, integrating to three protons, would be for the N-methyl group, likely appearing slightly downfield in the range of δ 2.8-3.3 ppm. The N-H protons may appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum is expected to exhibit three distinct signals. A signal for the S-methyl carbon would likely appear in the range of δ 15-20 ppm. The N-methyl carbon would likely be found in the range of δ 30-35 ppm. The quaternary carbon of the C=N bond is expected to be the most downfield signal, appearing in the range of δ 160-170 ppm.
-
FT-IR: The infrared spectrum would be characterized by several key absorptions. A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations. C-H stretching vibrations from the methyl groups would be observed around 2900-3000 cm⁻¹. A strong absorption in the region of 1600-1650 cm⁻¹ would be indicative of the C=N stretching vibration.
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak for the free base (C₃H₈N₂S) would be observed at m/z 104.1. Fragmentation patterns would likely involve the loss of the methyl groups and cleavage of the C-S and C-N bonds.
Reactivity and Applications in Organic Synthesis
The primary utility of this compound lies in its function as a guanidinylating agent . The isothiouronium moiety is an excellent electrophile, readily reacting with primary and secondary amines to form substituted guanidines.
Guanidinylation of Amines
The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the isothiouronium salt, followed by the elimination of methanethiol as a leaving group. This transformation is a cornerstone in the synthesis of a wide array of guanidine-containing compounds.
Experimental Protocol: Guanidinylation of a Primary Amine
Materials:
-
Primary amine (10 mmol)
-
This compound (11 mmol)
-
Triethylamine (12 mmol)
-
Dimethylformamide (DMF) (20 mL)
Procedure:
-
Dissolve the primary amine in DMF in a round-bottom flask.
-
Add triethylamine to the solution to act as a base.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Trustworthiness of the Protocol: This protocol incorporates a base (triethylamine) to neutralize the hydriodide salt, which is essential for the reaction to proceed efficiently. The workup procedure is a standard and reliable method for isolating and purifying organic compounds.
Applications in Drug Discovery and Proteomics
The guanidinium group is a key pharmacophore in numerous biologically active molecules due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[5]
Medicinal Chemistry and Drug Design
This compound serves as a valuable building block in the synthesis of novel therapeutic agents. The introduction of a guanidinium group can enhance the binding affinity of a drug candidate to its target protein or enzyme. Furthermore, the methyl groups can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical aspects of drug design.[6]
Proteomics and Peptide Modification
In the field of proteomics, this reagent can be employed for the chemical modification of proteins and peptides, particularly for the guanidinylation of lysine residues.[7] This modification can be used to:
-
Mimic Arginine: The conversion of a lysine residue to a homoarginine residue (which contains a guanidinium group) can be used to probe the functional importance of arginine residues in protein-protein interactions or enzyme catalysis.
-
Enhance Trypsin Digestion: Guanidinylation of lysine residues can improve the efficiency of tryptic digestion in bottom-up proteomics workflows, as trypsin cleaves at the C-terminus of arginine and lysine.[7]
-
Study Post-Translational Modifications: The specific modification of lysine residues allows for the investigation of the role of post-translational modifications at these sites.[8][9]
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a versatile and efficient reagent for the synthesis of substituted guanidines. Its straightforward preparation, well-defined reactivity, and the biological significance of the guanidinium group make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and proteomics. A comprehensive understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for its successful application in the laboratory.
References
-
This compound. LabSolu.
-
This compound 98%. Sigma-Aldrich.
-
This compound. Santa Cruz Biotechnology.
-
1,2-DIMETHYL-2-THIOPSEUDOUREA. ChemBK.
-
Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. PMC.
-
Thiourea. NIST WebBook.
-
Reaction of amino acids with guanidinating agents. (1970). SciSpace.
-
1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
-
[Application of methyl in drug design]. PubMed.
-
N,S-Dimethylisothiouronium hydriodide, 98% 5 g. Thermo Scientific Alfa Aesar.
-
Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. PMC.
-
Reaction of thiourea dioxides with amines. ResearchGate.
-
Thiourea IR Spectrum. NIST WebBook.
-
Non invasive delivery system for glucagon like peptide-1 (GLP-1): site specific guanidinylation and biotinylation of lysine residues in GLP-1 for treatment of type II diabetes. MedCrave online.
-
Synopsis of some recent tactical application of bioisosteres in drug design. SciSpace.
-
Mannich-type reaction of tetrahydropyridine-2-thiolates with primary amines and α-substituted propanals. Sciforum.
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. arkat-usa.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
-
Design and synthesis of bioactive compounds. ResearchGate.
-
Identification of Posttranslational Modification by Mass Spectrometry. Springer.
-
Thiourea FTIR Spectrum. SpectraBase.
-
Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
-
Model Studies on the Modification of Proteins by Lipoxidation-Derived 2-hydroxyaldehydes. PubMed.
-
Reaction of Amines with Nitrous Acid. Chemistry LibreTexts.
-
Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. PMC.
-
The Reaction of Amines with Nitrous Acid. Chemistry Steps.
-
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI.
-
Palladium-Mediated Arylation of Lysine in Unprotected Peptides. MIT Open Access Articles.
-
Global Post-Translational Modification Discovery. ResearchGate.
-
Acyl Iodides in Organic Synthesis. Reaction of Acyl Iodides with N,N Dimethyl Carboxylic Acid Amides. ResearchGate.
-
Drug design and drug discovery. International Journal of Innovative Science and Research Technology.
-
Integrative multi-layer workflow for quantitative analysis of post-translational modifications. bioRxiv.
-
Preparation of N-iodocompounds. Google Patents.
-
PTM-Shepherd: Analysis and Summarization of Post-Translational and Chemical Modifications From Open Search Results. NIH.
Sources
- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 2. chembk.com [chembk.com]
- 3. labsolu.ca [labsolu.ca]
- 4. N,S-Dimethylisothiouronium hydriodide, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non invasive delivery system for glucagon like peptide-1 (GLP-1): site specific guanidinylation and biotinylation of lysine residues in GLP-1 for treatment of type II diabetes - MedCrave online [medcraveonline.com]
- 8. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Posttranslational Modification by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Technical Guide to the Synthesis of 1,2-Dimethyl-2-thiopseudourea Hydriodide from N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2-Dimethyl-2-thiopseudourea hydriodide, a valuable intermediate in pharmaceutical and organic synthesis. The core of this guide focuses on the S-methylation of N-methylthiourea using methyl iodide. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical process parameters, safety considerations, and analytical characterization of the final product. This document is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently execute this synthesis.
Introduction: The Significance of S-Methylated Thioureas
S-methylated thiourea derivatives, such as this compound, are versatile building blocks in organic chemistry. Their utility stems from the reactive isothiourea moiety, which serves as a precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. In the realm of drug development, these scaffolds are integral to the synthesis of various therapeutic agents. The S-methylation of thioureas is a fundamental transformation that enhances their reactivity and broadens their synthetic applicability.
This guide focuses on the direct S-methylation of N-methylthiourea with methyl iodide, a robust and widely adopted method for preparing the corresponding hydriodide salt.
Reaction Mechanism and Rationale
The synthesis of this compound from N-methylthiourea and methyl iodide proceeds via a classical SN2 nucleophilic substitution reaction.[1] The sulfur atom of the thiourea group, being a soft nucleophile, readily attacks the electrophilic methyl group of methyl iodide.
Diagram of the Reaction Mechanism:
Caption: SN2 reaction between N-methylthiourea and methyl iodide.
The choice of methyl iodide as the methylating agent is strategic. Iodide is an excellent leaving group, facilitating the forward reaction. The reaction is typically conducted in a polar aprotic solvent, such as anhydrous ethanol or methanol, which can solvate the resulting salt product.[2] The reaction is often exothermic, indicating a thermodynamically favorable process.[3]
Detailed Experimental Protocol
This protocol is a self-validating system, designed for clarity, reproducibility, and safety.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| N-Methylthiourea | 598-52-7 | 90.15 | ≥98% | Sigma-Aldrich |
| Methyl Iodide | 74-88-4 | 141.94 | ≥99% | Fisher Scientific |
| Anhydrous Ethanol | 64-17-5 | 46.07 | ≥99.5% | VWR |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for the synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend N-methylthiourea (100 mmol, 9.015 g) in 100 mL of anhydrous ethanol.[3]
-
Addition of Methyl Iodide: To the stirred suspension, add methyl iodide (120 mmol, 17.0 g, 7.46 mL) dropwise at room temperature.[3] An exothermic reaction will be observed, and the N-methylthiourea will dissolve, indicating the reaction is proceeding.[3]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 12 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Product Isolation: Once the reaction is complete, remove the volatile components (ethanol and any unreacted methyl iodide) from the mixture using a rotary evaporator.[3]
-
Purification: The resulting residue is the crude this compound. For higher purity, the product can be recrystallized from a suitable solvent such as a mixture of methanol and diethyl ether.
-
Drying: The purified crystals are then collected by vacuum filtration and dried under vacuum at 40°C for 12 hours to yield the final product.[3]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₃H₉IN₂S |
| Molecular Weight | 232.09 g/mol [4] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 134-136 °C (lit.)[3][5] |
| Solubility | Soluble in methanol (25 mg/mL)[5] |
Further characterization can be performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
Safety and Handling
Both N-methylthiourea and methyl iodide are hazardous chemicals and must be handled with appropriate safety precautions.
-
N-Methylthiourea: Fatal if swallowed.[6][7] It is crucial to wash hands thoroughly after handling and to avoid eating, drinking, or smoking when using this product.[6][7]
-
Methyl Iodide: A potent alkylating agent and is toxic. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
Conclusion
The synthesis of this compound from N-methylthiourea via S-methylation with methyl iodide is a straightforward and efficient process. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can reliably produce this important synthetic intermediate. The self-validating nature of the protocol, coupled with rigorous analytical characterization, ensures the integrity and quality of the final product, making it suitable for a wide range of applications in research and drug development.
References
-
ChemBK. (n.d.). 1,2-DIMETHYL-2-THIOPSEUDOUREA. Retrieved from [Link]
-
Chem Service. (2016, June 9). SAFETY DATA SHEET: N-Methylthiourea. Retrieved from [Link]
-
Finornic Chemicals. (n.d.). 1,2-Dimethyl-2-thiopseudourea hydroiodide. Retrieved from [Link]
- Google Patents. (n.d.). CN102633701A - Synthesis method of S-methyl isothiourea salt.
- Google Patents. (n.d.). Preparation of hydrochloride salts of s-methyl-isothiourea derivatives.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12263909, this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved from [Link]
-
U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Remediation of Methyl Iodide in Aqueous Solution and Soils Amended with Thiourea. Retrieved from [Link]
Sources
Introduction: The Critical Role of Physicochemical Characterization
An In-Depth Technical Guide to the Solubility and Stability of 1,2-Dimethyl-2-thiopseudourea Hydriodide
Abstract: This guide provides a comprehensive technical framework for researchers, medicinal chemists, and drug development professionals on characterizing the aqueous solubility and chemical stability of this compound. Given the limited publicly available data on this specific molecule, this document serves as a first-principles guide, outlining robust methodologies for determining these critical physicochemical properties. The protocols described herein are grounded in established pharmaceutical industry standards, enabling researchers to generate reliable and reproducible data essential for advancing discovery and development programs.
This compound is a member of the thiopseudourea class of compounds, which are of interest in various chemical and biological applications. Like its parent structure, thiourea, it possesses a unique arrangement of nitrogen and sulfur atoms that confer specific chemical reactivity and potential biological activity. Before any compound can be advanced in a research or drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are foundational pillars that dictate a compound's formulation potential, bioavailability, shelf-life, and overall viability as a candidate molecule.
This guide addresses the practical challenge of working with a novel or sparsely characterized reagent. Instead of presenting pre-existing data, we provide the experimental and intellectual framework for you, the researcher, to generate this critical information in your own laboratory. We will explore the "why" behind experimental choices, ensuring a deep understanding of the principles, and provide detailed, step-by-step protocols that are self-validating.
Aqueous Solubility Determination: Beyond a Single Number
Aqueous solubility is a key determinant of a compound's behavior in biological systems. For ionizable compounds like this compound, solubility is highly dependent on pH. Therefore, it is crucial to assess solubility under various buffer conditions relevant to physiological and formulation environments. We will distinguish between two essential types of solubility: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution when it is rapidly prepared, typically from a high-concentration DMSO stock. It is a high-throughput measurement that reflects the solubility of the amorphous or least stable solid form and is often relevant for initial screening assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with its most stable, crystalline solid form. It is a lower-throughput but more definitive measurement, critical for formulation and preclinical development.
Experimental Workflow for Solubility Assessment
The following diagram outlines a robust workflow for determining both kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Detailed Protocol: Thermodynamic Solubility Assay
This protocol is designed to provide a definitive measure of equilibrium solubility.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
HPLC-grade water and acetonitrile
-
Calibrated analytical balance and pH meter
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters (ensure compatibility, e.g., PVDF)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation: Add an excess amount of solid this compound to 1.0 mL of each buffer in separate glass vials. "Excess" means enough solid is visible at the bottom of the vial after the equilibration period (e.g., 2-5 mg).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a consistent temperature (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Sampling & Filtration: Carefully withdraw a sample from the vial, avoiding the solid material. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality Note: This step is critical to remove undissolved particulates that would artificially inflate the measured concentration.
-
Dilution: Prepare a dilution series of the filtrate in a suitable mobile phase mimic (e.g., 50:50 acetonitrile:water) to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. A standard calibration curve must be run concurrently to accurately determine the concentration.
-
Data Reporting: Report the solubility in µg/mL and µM for each buffer condition.
Anticipated Results and Data Presentation
The solubility of thiopseudoureas, which are basic compounds, is expected to be higher at lower pH due to the protonation of the nitrogen atoms, forming a more soluble salt. The results should be summarized in a clear table.
| Buffer System | pH | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |
| Citrate Buffer | 5.0 | Experimental Value | Calculated Value |
| PBS | 7.4 | Experimental Value | Calculated Value |
| Carbonate Buffer | 9.0 | Experimental Value | Calculated Value |
Chemical Stability Assessment: A Forced Degradation Approach
Understanding a compound's intrinsic stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could have toxicological implications. Forced degradation (or stress testing) is an essential study guided by the International Council for Harmonisation (ICH) guideline Q1A. It involves subjecting the compound to harsh conditions to accelerate its degradation.
Principles of Forced Degradation
The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%. This allows for the reliable detection and characterization of degradation products. A stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection, is required. This method must be able to separate the parent compound from all significant degradants.
Potential Degradation Pathways
For this compound, several degradation pathways can be hypothesized based on its chemical structure. Understanding these helps in selecting the appropriate stress conditions and analytical methods.
Caption: Hypothesized Degradation Pathways for 1,2-Dimethyl-2-thiopseudourea.
Protocol: Forced Degradation Study
Materials:
-
1 mg/mL solution of this compound in acetonitrile:water (50:50)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven and photostability chamber
-
Stability-indicating HPLC-UV or LC-MS method
Procedure:
-
Sample Preparation: For each condition, mix 1 mL of the compound stock solution with 1 mL of the stressor solution (or diluent for control).
-
Stress Conditions:
-
Acidic: Mix with 0.1 M HCl. Store at 60 °C for 24 hours.
-
Basic: Mix with 0.1 M NaOH. Store at 60 °C for 24 hours.
-
Oxidative: Mix with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal: Use the control sample (mixed with diluent). Store at 60 °C for 48 hours.
-
Photolytic: Expose the control sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by the stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the peak area of any degradation products.
-
Perform a mass balance calculation to ensure all major degradants are accounted for.
-
Data Presentation and Interpretation
Results should be tabulated to clearly show the compound's stability under each stress condition.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |
| Control (RT) | 24 | Experimental Value | ND | ND |
| 0.1 M HCl, 60°C | 24 | Experimental Value | Experimental Value | Experimental Value |
| 0.1 M NaOH, 60°C | 24 | Experimental Value | Experimental Value | Experimental Value |
| 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value | Experimental Value |
| Thermal, 60°C | 48 | Experimental Value | Experimental Value | Experimental Value |
| Photolytic | - | Experimental Value | Experimental Value | Experimental Value |
| ND: Not Detected |
Interpretation: Significant degradation under oxidative conditions would suggest the sulfur atom is a primary liability. Instability in acid or base points to hydrolysis of the pseudourea moiety. This information is critical for guiding formulation development and defining appropriate storage and handling procedures. For example, if the compound is sensitive to oxidation, formulations may require the inclusion of antioxidants and packaging under an inert atmosphere (e.g., nitrogen).
Conclusion and Best Practices
Characterizing the solubility and stability of a compound like this compound is a foundational activity in chemical and pharmaceutical development. By employing the systematic, hypothesis-driven experimental plans outlined in this guide, researchers can generate the high-quality data needed to make informed decisions.
Key Recommendations:
-
Storage: Based on the likely lability of the thiopseudourea group, the compound should be stored as a solid in a cool, dark, and dry place. An inert atmosphere is recommended for long-term storage.
-
Solution Handling: Prepare aqueous solutions fresh and use them promptly. If the compound shows pH-dependent instability, buffer solutions accordingly for the duration of the experiment. Avoid high pH conditions if base-lability is confirmed.
-
Formulation: The pH-solubility profile will directly inform the selection of formulation vehicles and pH-modifying excipients to ensure the compound remains in solution for its intended application.
This guide provides the tools to move beyond uncertainty. By applying these principles and protocols, you can confidently characterize this compound and unlock its full potential in your research endeavors.
References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
1,2-Dimethyl-2-thiopseudourea hydriodide molecular weight and formula
An In-Depth Technical Guide to 1,2-Dimethyl-2-thiopseudourea Hydriodide: A Key Reagent for Guanidinylation
Introduction
This compound, also known as N,S-Dimethylisothiouronium hydriodide, is a specialized chemical reagent primarily utilized in organic synthesis. While its application portfolio is specific, it serves a critical function as a guanidinylating agent . This guide provides an in-depth exploration of its chemical properties, synthesis, and core applications, with a focus on its role as a building block in the development of bioactive compounds and its relevance in biochemical research. This document is intended for researchers and professionals in organic chemistry, medicinal chemistry, and drug development who require a technical understanding of this reagent's function and application.
The core utility of this compound lies in its ability to efficiently transfer a dimethylated guanidinyl moiety to primary amines. The guanidinium group is a key structural feature in numerous biologically active natural products and pharmaceuticals, valued for its strong basicity and ability to form stable hydrogen bonds and salt bridges with biological targets.
Physicochemical Properties
A comprehensive understanding of the reagent's physical and chemical characteristics is paramount for its successful application and safe handling. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈N₂S·HI (or C₃H₉IN₂S) | [1][2][3] |
| Molecular Weight | 232.09 g/mol | [1][4][5] |
| CAS Number | 41306-45-0 | [1][2] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Melting Point | 134-136 °C | [2][6] |
| Solubility | Soluble in methanol (25 mg/mL) | [2] |
| Sensitivity | Light and moisture sensitive (hygroscopic) | [2] |
The Chemistry of Guanidinylation
The primary function of 1,2-Dimethyl-2-thiopseudourea is to serve as an electrophile in a reaction with a nucleophilic primary amine. The S-methyl group makes the central carbon of the isothiourea moiety highly susceptible to nucleophilic attack. The reaction proceeds via the displacement of methyl mercaptan (CH₃SH), a volatile gas, which drives the reaction to completion.
The overall transformation is the conversion of a primary amine (R-NH₂) into a dimethylated guanidine (R-NH-C(=NCH₃)NHCH₃). This reaction is a cornerstone for introducing the guanidine functional group into complex molecules.
Caption: General scheme of amine guanidinylation.
Core Applications in Research and Development
Pharmaceutical Intermediate in Drug Discovery
This compound is classified as a pharmaceutical intermediate, primarily because the guanidine moiety it provides is a key pharmacophore in various therapeutic areas.[7] A notable application is in the synthesis of creatine analogs, which have been explored for their therapeutic potential.
Case Study: Synthesis of Creatine Analogs
Creatine and its phosphorylated form are vital for energy homeostasis in cells with high energy demands, such as muscle and brain tissue. Synthetic analogs of creatine have been developed to probe the creatine kinase system and as potential therapeutic agents. For instance, analogs like cyclocreatine and homocyclocreatine have shown potential as anticancer agents by interfering with tumor cell energy metabolism.[8]
The synthesis of such analogs often involves a guanidinylation step where a reagent like this compound or a similar S-methylisothiourea derivative is reacted with an appropriate amino acid precursor.
Caption: Workflow for synthesizing bioactive creatine analogs.
Reagent in Proteomics and Peptide Chemistry
While direct use in mainstream proteomics workflows like stable-isotope dimethyl labeling is not its primary role, the compound's function as a guanidinylating agent makes it relevant to peptide chemistry.[4][5] The ε-amino group of lysine residues in peptides and proteins can be chemically modified. Guanidinylation converts a primary amine (like that in lysine) into a guanidinium group, effectively transforming a lysine residue into a homoarginine residue. This modification can be used to:
-
Probe structure-function relationships by altering charge and hydrogen-bonding capabilities at specific sites.
-
Introduce a more basic group, which can alter the isoelectric point and conformational stability of a peptide.
This targeted chemical modification is a valuable tool for biochemists and protein engineers studying the functional role of specific amino acid residues.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the well-established S-methylation of a thiourea derivative.
Materials:
-
N-methylthiourea
-
Methyl iodide (MeI)
-
Anhydrous ethanol (EtOH)
Procedure:
-
Suspend N-methylthiourea (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Carefully add methyl iodide (1.2 eq) to the suspension. An exothermic reaction should be observed as the thiourea dissolves, indicating the reaction has initiated.[1]
-
Stir the reaction mixture at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC), which typically takes around 12 hours.[1]
-
Once the reaction is complete, remove the volatile components (ethanol and excess methyl iodide) by vacuum evaporation.
-
Dry the resulting solid residue under vacuum at 40°C for 12 hours to yield the final product, this compound.[1]
Expert Insight: The exothermicity of the reaction is a key indicator of its progress. Methyl iodide is volatile and toxic, so the procedure must be performed in a well-ventilated fume hood. The final product is hygroscopic and should be stored in a desiccator.
Protocol 2: General Procedure for Guanidinylation of a Primary Amine
This protocol provides a general workflow for using the title compound to modify a primary amine.
Materials:
-
Substrate containing a primary amine (1.0 eq)
-
This compound (1.1 eq)
-
An appropriate solvent (e.g., ethanol, water, or a mixture)
-
Base (e.g., triethylamine or sodium hydroxide, if needed to neutralize the hydriodide salt or adjust pH)
Procedure:
-
Dissolve the primary amine substrate in the chosen solvent in a reaction vessel.
-
Add this compound to the solution.
-
If the substrate is sensitive to acidic conditions, add a suitable base to maintain a neutral or slightly basic pH.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours).[1] The evolution of methyl mercaptan gas (a distinct unpleasant odor) is a sign of reaction progress.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.[1]
Trustworthiness and Self-Validation: The success of the reaction can be validated by several means. The disappearance of the starting amine can be tracked by chromatography. The formation of the product can be confirmed by mass spectrometry (observing the expected mass increase) and NMR spectroscopy (observing new signals corresponding to the dimethylguanidinyl group). The characteristic smell of the methyl mercaptan byproduct also serves as a qualitative indicator that the reaction is proceeding.
Safety and Handling
-
Irritant: this compound is irritating to the eyes, respiratory system, and skin.[1]
-
Personal Protective Equipment (PPE): Always handle the compound in a fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Due to its sensitivity to light and moisture, it should be stored in a tightly sealed container in a cool, dry, and dark place.[2]
Conclusion
This compound is a valuable and effective reagent for the specific task of introducing a dimethylguanidinyl group onto primary amines. Its utility as a pharmaceutical intermediate, particularly in the synthesis of bioactive compounds like creatine analogs, underscores its importance in drug discovery and medicinal chemistry. While its direct role in high-throughput proteomics is limited, its application in the specific chemical modification of peptides highlights its versatility. By understanding the underlying chemistry and adhering to established protocols, researchers can effectively leverage this reagent to advance their synthetic and research objectives.
References
-
1,2-DIMETHYL-2-THIOPSEUDOUREA - ChemBK.
-
This compound - AHH Chemical.
-
N,S-Dimethylisothiouronium hydriodide, 98% - Fisher Scientific.
-
N,S-Dimethylisothiouronium hydriodide, 98% - Thermo Fisher Scientific.
-
N,S-Dimethylisothiouronium hydriodide, 98% 25 g - Thermo Fisher Scientific.
-
Stable-isotope dimethyl labeling for quantitative proteomics - PubMed.
-
Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed.
-
This compound - Chemical Bull.
-
This compound | CAS 41306-45-0 - Santa Cruz Biotechnology.
-
This compound, 98% - Sigma-Aldrich.
-
This compound, 95% Purity - Ambeed.
-
1,2-Dimethylisothiourea hydriodate - ChemicalBook.
-
1,2-Dimethyl-2-thiopseudourea 98 41306-45-0 - Sigma-Aldrich.
-
1,2-Dimethyl-2-thiopseudourea 98 41306-45-0 - Merck.
-
Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents.
-
Evaluation of creatine analogues as a new class of anticancer agents using freshly explanted human tumor cells - PubMed.
Sources
- 1. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]
- 2. TW202128664A - ä½çºé¤å®³å乿°ç©éè³åºä¸åååç© - Google Patents [patents.google.com]
- 3. Synthesis and accumulation of an extremely stable high-energy phosphate compound by muscle, heart, and brain of animals fed the creatine analog, 1-carboxyethyl-2-iminoimidazolidine (homocyclocreatine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. WO2021069567A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20170273950A1 - Synthesis of cyclocreatine and analogs thereof - Google Patents [patents.google.com]
- 8. Evaluation of creatine analogues as a new class of anticancer agents using freshly explanted human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Guanidination of Primary Amines in Peptides
Introduction: Transforming Peptides for Enhanced Function
In the landscape of peptide chemistry and proteomics, precision is paramount. Chemical modification of amino acid side chains is a cornerstone of this field, enabling researchers to fine-tune the physicochemical properties of peptides and proteins. Among these modifications, the guanidination of primary amines—specifically the ε-amino group of lysine and the N-terminal α-amino group—stands out as a powerful and versatile tool. This reaction converts a primary amine into a guanidinium group, effectively transforming a lysine residue into its higher basicity analogue, homoarginine.
This transformation is not merely a subtle chemical change; it imparts significant new characteristics to the peptide. The guanidinium group of arginine has a pKa of approximately 12.5, considerably higher than the lysine's ε-amino group (pKa ≈ 10.5)[1]. This heightened basicity has profound implications, enhancing ionization efficiency in mass spectrometry, altering enzymatic cleavage patterns, and potentially improving the therapeutic properties of peptide-based drugs, such as cell penetration[1][2][3].
This guide provides a comprehensive overview of the core principles, practical methodologies, and diverse applications of peptide guanidination. It is designed for researchers, scientists, and drug development professionals who seek to leverage this modification to advance their work in proteomics, drug discovery, and beyond. We will delve into the underlying chemistry, provide validated experimental protocols, and explore the functional consequences of this elegant and impactful chemical transformation.
The Chemistry of Guanidination: Mechanism, Reagents, and Conditions
At its core, guanidination is a nucleophilic substitution reaction. The unprotonated primary amine of a lysine residue or an N-terminus acts as the nucleophile, attacking an electrophilic carbon atom in the guanidinylating reagent. The success and specificity of this reaction hinge on a careful interplay of the chosen reagent and the reaction conditions, primarily pH.
Reaction Mechanism
The reaction is highly pH-dependent. An alkaline environment (pH > 10.5) is necessary to ensure that a sufficient population of the target primary amines are deprotonated and thus nucleophilically active[1]. The choice of base and buffering system is critical to maintain this optimal pH without promoting side reactions or degradation of the peptide or reagent.
Caption: General mechanism of peptide guanidination.
Common Guanidinylating Reagents
The choice of reagent is a critical experimental decision, dictated by the specific application, desired reactivity, and tolerance for potential side reactions.
| Reagent | Key Characteristics | Common Applications | Advantages | Disadvantages |
| O-Methylisourea | Widely used, commercially available (often as a hemisulfate salt). Reacts specifically with the ε-amino group of lysine under alkaline conditions[1][4][5]. | Proteomics (MALDI-TOF MS), general peptide modification. | Cost-effective, high specificity for lysine's ε-amine[4][5]. | Can have limited reactivity with N-terminal amines[6]. Requires strongly basic conditions. |
| 1H-Pyrazole-1-carboxamidine HCl | Highly efficient reagent that reacts with both lysine ε-amines and N-terminal α-amines[6]. | N-terminome analysis, comprehensive amine blocking[6]. | High labeling efficiency (>99%) for all primary amines at room temperature[6]. | Less specific if only lysine modification is desired. |
| N,N'-Di-Boc-N''-triflylguanidine | A potent guanidinylating agent that operates under mild, often anhydrous conditions[7]. | Organic synthesis, modification of sensitive or complex molecules. | High yields, mild reaction conditions. | Higher cost, requires anhydrous solvents. |
Optimizing Reaction Conditions
-
pH: As established, a basic pH (>10.5, optimally around 11.3) is crucial for deprotonating the target amine groups[1]. Buffers such as ammonium hydroxide or sodium carbonate are commonly used. The choice of buffer can influence side reactions; for instance, some sodium buffer systems have been reported to cause unexpected side modifications[8].
-
Temperature and Time: Reaction kinetics are influenced by temperature. A common condition for O-methylisourea is incubation at 65°C for 20-30 minutes[4][7]. However, conditions must be optimized for the specific peptide and reagent to ensure complete reaction while minimizing degradation.
-
Reagent Concentration: A significant molar excess of the guanidinylating reagent over the amine concentration is used to drive the reaction to completion.
-
Quenching: The reaction is typically stopped by acidification, for example, by adding 10% trifluoroacetic acid (TFA)[4]. This protonates any remaining unreacted amines, rendering them non-nucleophilic.
Experimental Protocols & Practical Considerations
A robust protocol is a self-validating system. The following protocol for guanidination using O-methylisourea is designed for proteomics applications, specifically to enhance peptide signals in mass spectrometry.
Detailed Protocol: Guanidination of Tryptic Peptides for MS Analysis
This protocol is adapted from standard methodologies for preparing peptide samples for MALDI-TOF MS analysis[4][7].
Materials:
-
Lyophilized tryptic peptide sample
-
O-Methylisourea hemisulfate
-
Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH)
-
Stop Solution: 10% Trifluoroacetic Acid (TFA) in deionized water
-
Deionized water (Milli-Q or equivalent)
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare Guanidination Reagent: Immediately before use, dissolve O-methylisourea hemisulfate in deionized water to a final concentration of approximately 1.0 M. Vortex thoroughly.
-
Sample Reconstitution: Dissolve the lyophilized peptide sample in a small volume (e.g., 10-20 µL) of deionized water or a compatible low-ionic-strength buffer.
-
pH Adjustment: To the peptide sample, add an equal volume of the Base Reagent (2.85 M NH₄OH). This will raise the pH to the optimal range for guanidination. Vortex gently to mix.
-
Initiate Reaction: Add the freshly prepared Guanidination Reagent to the peptide solution. A typical ratio is 1:1:1 (sample:base:reagent). Vortex gently.
-
Incubation: Incubate the reaction mixture at 65°C for 30 minutes in a heating block[4].
-
Reaction Quenching: Stop the reaction by adding 30–60 µL of the Stop Solution (10% TFA)[4]. The solution should become acidic. Vortex to ensure complete mixing.
-
Sample Storage & Cleanup: The sample is now guanidinated and can be stored at 2–8°C until analysis[4]. For optimal MS results, desalting using a C18 ZipTip or similar solid-phase extraction method is recommended to remove excess reagent and salts.
-
Analysis: Analyze the sample by MALDI-TOF MS or LC-MS/MS. A successful reaction will result in a mass increase of 42.0218 Da for each modified lysine residue[4].
Caption: Experimental workflow for peptide guanidination.
Troubleshooting and Side Reactions
While guanidination is a robust reaction, awareness of potential pitfalls is essential for success.
-
Incomplete Reaction: This is often due to suboptimal pH. Verify the pH of your reaction mixture. Alternatively, the reagent may have degraded; always prepare it fresh.
-
Side Reactions: O-methylisourea is highly specific for lysine's ε-amine, but modification of N-terminal amines, particularly glycine, can occur[4]. Reagents like 1H-pyrazole-1-carboxamidine will intentionally modify all primary amines[6]. At very high pH, other residues could potentially be modified, though this is less common. A newly reported side reaction using certain buffer systems can result in an unexpected +57 Da modification[8].
-
Multiple Guanidinations: In peptides with internal lysine residues that were not cleaved by trypsin (missed cleavages), multiple guanidination events can occur on a single peptide[4].
Impact of Guanidination on Peptide Properties
The conversion of lysine to homoarginine induces a cascade of changes in the peptide's physicochemical and biological properties.
Caption: Impact of guanidination on peptide properties.
-
Enhanced Basicity and MS Signal: The primary motivation for guanidination in proteomics is the "arginine effect"[1]. The guanidinium group's higher basicity (pKa ≈ 12.5) facilitates protonation, leading to a dramatic increase in ionization efficiency in MALDI-TOF and electrospray ionization (ESI) mass spectrometry. This can enhance the signal of lysine-terminated peptides by 5- to 15-fold, improving sequence coverage and the overall dynamic range of detection[1].
-
Proteolytic Stability: Converting the lysine side chain can render the peptide more resistant to degradation by certain proteases that do not recognize homoarginine, thereby increasing the peptide's in vivo half-life.
-
Enzymatic Digestion: Critically for proteomics, trypsin, the most commonly used protease, recognizes and cleaves after homoarginine, just as it does with arginine[6][9]. This means that guanidination does not prevent the generation of tryptic peptides, but rather homogenizes the C-terminal residues to be either arginine or homoarginine, simplifying subsequent analysis.
-
Cell Penetration: Arginine-rich peptides are well-known cell-penetrating peptides (CPPs)[3]. The cationic guanidinium group is crucial for this activity. By converting lysines to homoarginines, the cell-penetrating ability of certain peptides can be enhanced, a valuable attribute for peptide-based therapeutics[2][3].
Applications in Research and Drug Development
The unique properties imparted by guanidination have led to its widespread adoption in several key scientific areas.
-
Proteomics and Peptide Mass Fingerprinting: Guanidination is a powerful tool for bottom-up proteomics. By converting all lysine-terminated peptides to homoarginine-terminated peptides, it eliminates the ionization bias between lysine and arginine, leading to more comprehensive peptide mass fingerprints and increased protein sequence coverage[1][4]. This is particularly valuable for identifying low-abundance proteins.
-
N-Terminome Analysis: Using reagents like 1H-pyrazole-1-carboxamidine that modify both N-terminal and lysine amines, researchers can develop strategies for enriching and identifying the N-termini of proteins, a field known as terminomics[6]. This is crucial for understanding protein processing and identifying sites of proteolytic cleavage.
-
Peptide-Based Therapeutics: In drug development, guanidination can be used to engineer peptides with improved therapeutic profiles. The increased proteolytic stability can extend the drug's half-life, while enhanced cell penetration can improve its ability to reach intracellular targets[2].
-
Bioavailability Studies: The guanidination reaction with O-methylisourea is highly specific for unmodified lysine. This property has been exploited to determine the amount of "reactive lysine" in food and feedstuffs, providing a measure of nutritional quality, as lysine can become modified and unavailable during heat processing[5].
Conclusion
Guanidination of primary amines is a fundamentally important and highly practical chemical modification in peptide science. From enhancing mass spectrometry signals in proteomics to improving the drug-like properties of therapeutic peptides, the conversion of lysine to homoarginine offers a wealth of benefits. By understanding the underlying chemical principles, carefully selecting reagents, and optimizing reaction conditions, researchers can effectively harness this powerful technique to gain deeper insights into protein structure and function and to engineer the next generation of peptide-based diagnostics and therapeutics.
References
-
Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2000). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry, 11(4), 347–351. Available at: [Link]
-
Zhang, Y., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 92(1), 1157-1164. Available at: [Link]
-
de Souza, A. C. C., et al. (2023). Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. Molecules, 28(15), 5789. Available at: [Link]
-
Proteomics Unit at University of Bergen. (n.d.). In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. University of Bergen. Available at: [Link]
-
Asayama, S., et al. (2017). A Cell-Penetrating Peptide with a Guanidinylethyl Amine Structure Directed to Gene Delivery. Scientific Reports, 7, 42381. Available at: [Link]
-
Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549–1556. Available at: [Link]
-
Li, K., et al. (2016). An optimized guanidination method for large-scale proteomic studies. PROTEOMICS, 16(14), 1991–1995. Available at: [Link]
Sources
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Cell-Penetrating Peptide with a Guanidinylethyl Amine Structure Directed to Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ms-facility.ucsf.edu [ms-facility.ucsf.edu]
role of 1,2-Dimethyl-2-thiopseudourea hydriodide as a pharmaceutical intermediate
An In-Depth Technical Guide: The Role of 1,2-Dimethyl-2-thiopseudourea Hydriodide as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Guanidinium Moiety
The guanidinium group, characterized by its planar, Y-shaped arrangement of nitrogen atoms around a central carbon, is a privileged scaffold in medicinal chemistry. Protonated under physiological conditions, it engages in strong, multi-point hydrogen bond interactions, making it a critical pharmacophore for molecular recognition at biological targets. Its presence is fundamental to the activity of numerous natural products and synthetic drugs, including the antiviral Zanamivir, the antihypertensive Guanabenz, and the essential amino acid Arginine.[1][2] Consequently, the efficient and reliable introduction of this moiety is a cornerstone of modern drug development.
This guide focuses on This compound and the broader class of S-alkylisothioureas to which it belongs. These reagents serve as powerful and versatile pharmaceutical intermediates for the synthesis of substituted guanidines, a process known as guanidinylation. As a senior application scientist, this document will elucidate the underlying chemical principles, field-proven advantages, and detailed protocols associated with this class of reagents, providing researchers with a comprehensive framework for their application.
Physicochemical Properties of the Intermediate
This compound, also known as N,S-dimethylisothiouronium iodide, is a stable, crystalline solid that serves as an excellent precursor for guanidinylation reactions. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 41306-45-0 | [3][4][5] |
| Molecular Formula | C₃H₉IN₂S | [3][4] |
| Molecular Weight | 232.09 g/mol | [4][5] |
| Melting Point | 134-136 °C | [3][4] |
| Appearance | White to off-white crystalline powder | [6] |
| Synonyms | N,S-Dimethylisothiouronium iodide, Methyl methylcarbamimidothioate hydroiodide | [3] |
Synthesis of the Guanidinylating Reagent
The primary advantage of S-alkylisothiourea reagents lies in their straightforward and high-yielding synthesis. This compound is readily prepared via the S-alkylation of its corresponding thiourea precursor, N-methylthiourea, using an alkylating agent such as methyl iodide.
The causality behind this choice is clear: sulfur is a soft nucleophile that readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction. The resulting S-methylated product, an isothiouronium salt, is highly activated toward subsequent nucleophilic attack, a critical feature for its role as a guanidinylating agent.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system where reaction completion can be monitored by the dissolution of the starting material and confirmed via Thin Layer Chromatography (TLC).
-
Reaction Setup: Suspend N-methylthiourea (1.0 equivalent) in anhydrous ethanol (approx. 10 mL per gram of thiourea) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature. An exothermic reaction is typically observed, and the suspended thiourea begins to dissolve, providing a visual cue that the reaction is proceeding.[3]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase) until the starting N-methylthiourea spot is no longer visible. The reaction typically proceeds to completion within 12 hours.[3]
-
Work-up and Isolation: Upon completion, remove the solvent (anhydrous ethanol) and any excess methyl iodide under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid residue under vacuum at 40°C for 12 hours to yield the final product, this compound, as a crystalline solid.[3]
Field-Proven Insights: Why Choose an S-Alkylisothiourea Reagent?
-
High Reactivity & Broad Scope: These reagents are effective for guanidinylating a wide variety of amines, including aliphatic, aromatic, and sterically hindered substrates. [7]* Mild Reaction Conditions: The reactions often proceed efficiently at room temperature or with gentle heating, preserving sensitive functional groups elsewhere in the molecule.
-
Simplified Purification: The primary byproduct, methanethiol, is a volatile gas that can be easily removed from the reaction mixture, significantly simplifying product isolation compared to methods that generate solid or liquid byproducts. [7]* Favorable Economics: The starting materials (thioureas, alkyl halides) are generally inexpensive and readily available, making this a cost-effective method for large-scale synthesis.
Case Study 1: Synthesis of the Anti-Ulcer Drug Cimetidine
One of the most prominent applications of this reagent class is in the synthesis of Cimetidine, a landmark histamine H₂-receptor antagonist. While not using this compound directly, a key step in many patented syntheses involves the reaction of an amine with a closely related intermediate, N-cyano-N′,S-dimethylisothiourea . [8][9] This reaction perfectly illustrates the core principle: an intermediate containing a side chain with a primary amine is reacted with the N-cyano-S-methylisothiourea derivative. The amine displaces the methylthiol group to form an N-cyanoguanidine, which is the core structure of Cimetidine. [10][11]
Case Study 2: Synthesis of Creatine
Creatine, a popular nutritional supplement, is N-(aminoiminomethyl)-N-methylglycine. Its synthesis provides another excellent example of the utility of S-methylisothiourea intermediates. Patented industrial processes describe the reaction of sarcosine (N-methylglycine) with S-methylisothiourea or its sulfate salt to produce creatine in high yield and purity. [12]
Experimental Protocol: Synthesis of Creatine Monohydrate
This protocol is adapted from industrial synthesis patents and demonstrates a practical, scalable application.
-
Reaction Setup: In a suitable reactor, charge water and S-methylisothiourea sulfate (1.0 equivalent).
-
Substrate Addition: Add a solution of sodium N-methylglycinate (sodium sarcosinate, ~1.05 equivalents). The use of the salt form of sarcosine ensures it remains deprotonated and nucleophilic.
-
pH and Temperature Control: Adjust the pH of the reaction mixture to between 9 and 11 using a suitable base. Heat the mixture to a temperature between 30°C and 80°C. [12]4. Reaction and Crystallization: Maintain the temperature and stir for several hours. As the reaction proceeds, the product, creatine, is less soluble than the starting materials and will begin to crystallize from the solution.
-
Isolation: Cool the reaction mixture to promote complete crystallization. Isolate the product by filtration.
-
Purification: Wash the filter cake with cold water to remove any unreacted starting materials and salts.
-
Drying: Dry the product under vacuum to yield creatine monohydrate.
| Parameter | Typical Value | Source |
| Yield | 70-75% | [12] |
| Purity (HPLC) | >99% | [12] |
| Key Byproduct | Methanethiol (CH₃SH) |
Conclusion
This compound is a highly valuable, yet specific, member of the broader S-alkylisothiourea class of reagents. These intermediates represent a robust, efficient, and economically viable solution for the synthesis of guanidine-containing molecules. The underlying chemistry, driven by the excellent leaving group ability of the methylthiol moiety, allows for mild reaction conditions and simplified product purification. As demonstrated in the industrial syntheses of foundational pharmaceuticals like Cimetidine and widely used supplements like Creatine, these reagents are not merely academic curiosities but are workhorse intermediates in pharmaceutical development, enabling the construction of complex and biologically active molecules with precision and reliability.
References
-
Bannwarth, M. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
-
ResearchGate. (2008). Reagents for Efficient Conversion of Amines to Protected Guanidines. Request PDF. [Link]
-
Camacho, J., et al. (2012). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 17(10), 11833-11847. [Link]
- Google Patents. (1987).
-
RSC Publishing. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2098-2102. [Link]
-
ChemBK. 1,2-DIMETHYL-2-THIOPSEUDOUREA. [Link]
-
A-Star Research Chemicals. This compound. [Link]
- Google Patents. (1998).
-
Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. [Link]
-
Gpatindia. (2020). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Google Patents. (1987). EP 0279161 A2 - A process for the preparation of cimetidine. [Link]
-
YouTube. (2019). Biosynthesis of creatine. [Link]
-
YouTube. (2021). Hofmann Elimination. [Link]
-
YouTube. (2019). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. [Link]
-
Scribd. Efficient Creatine Synthesis Method. [Link]
-
BYJU'S. Hofmann Elimination. [Link]
-
Chemistry LibreTexts. (2023). 24.7: Reactions of Amines. [Link]
-
University of Calgary. Ch22: Hofmann elimination. [Link]
-
Pearson+. Predict the major products formed when the following amines under... [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. How Creatine Is Made: Complete Manufacturing Process [swasthum.com]
- 3. US4520201A - Synthesis of cimetidine and analogs thereof - Google Patents [patents.google.com]
- 4. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2005009986A1 - One-pot preparation of s-(guanidino-4-yl-methyl)-isothiourea dihydrochoride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. youtube.com [youtube.com]
- 12. US6326513B1 - Process for producing creatine or creatine-monohydrate - Google Patents [patents.google.com]
The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Thiopseudourea Compounds in Research
Abstract
Thiopseudourea, also known as isothiourea, represents a fascinating and highly versatile class of compounds that has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a sulfur atom, this scaffold has been the subject of extensive research, leading to the development of a wide array of derivatives with diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and foundational chemistry of thiopseudourea compounds. We will delve into the key synthetic milestones, from early S-alkylation reactions to modern catalytic methods, and examine the evolution of their applications, from foundational building blocks to sophisticated organocatalysts and promising therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
Foundational Concepts: The Genesis of Thiopseudourea
The story of thiopseudourea is intrinsically linked to its more commonly known tautomer, thiourea. Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[1] This substitution imparts distinct chemical properties, most notably the ability to exist in two tautomeric forms: the thione form (thiourea) and the thiol form (isothiourea or thiopseudourea).[2][3]
The thione form is generally more stable and predominates in aqueous solutions.[2] However, the thiol form can be readily accessed and stabilized through substitution, particularly on the sulfur atom, leading to the formation of isothiouronium salts.[2] This tautomeric relationship is the cornerstone of thiopseudourea chemistry, allowing for a diverse range of synthetic manipulations and applications.
Early investigations into thiourea chemistry laid the groundwork for the eventual exploration of its isothiourea tautomer. While a singular "discovery" of thiopseudourea is not documented, its existence as a reactive intermediate and a stable derivative was implicitly understood through the study of thiourea's reactivity.
The Dawn of Synthetic Exploration: Early Methodologies
The first forays into the synthesis of stable thiopseudourea derivatives centered on the nucleophilicity of the sulfur atom in thiourea. The reaction of thiourea with alkyl halides to form S-alkylisothiouronium salts is a classic and foundational method in this field.[2][4] This reaction proceeds via an SN2 mechanism, where the sulfur atom of thiourea acts as the nucleophile, displacing the halide from the alkyl substrate.
Experimental Protocol: Synthesis of S-Benzylisothiouronium Chloride
-
Materials: Thiourea, benzyl chloride, ethanol.
-
Procedure:
-
Dissolve thiourea (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add benzyl chloride (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, S-benzylisothiouronium chloride, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
-
This straightforward and robust method provided early chemists with reliable access to a variety of S-substituted isothiouronium salts, which served as versatile intermediates for further synthetic transformations.
A New Era in Synthesis: Modern and Catalytic Approaches
While the S-alkylation of thiourea remains a valuable synthetic tool, the field has evolved to embrace more sophisticated and efficient methodologies for the preparation of thiopseudourea derivatives. These modern techniques offer greater control over substrate scope, reaction conditions, and stereoselectivity.
One of the significant advancements has been the development of copper-catalyzed S-arylation of arylthioureas, providing a direct route to aryl-isothioureas.[5] This method expands the accessible chemical space for thiopseudourea derivatives, allowing for the incorporation of diverse aromatic moieties.
Furthermore, the emergence of isothioureas as potent organocatalysts has spurred the development of novel synthetic routes to chiral and cyclic isothiourea scaffolds.[6][7] These catalysts have proven to be highly effective in a range of asymmetric transformations, including Michael additions and lactonizations.[8][9]
Caption: A simplified workflow illustrating the synthesis and applications of thiopseudourea compounds.
The Biological Significance: Thiopseudoureas in Medicinal Chemistry
The structural features of thiopseudoureas, particularly their ability to participate in hydrogen bonding and their tunable electronic properties, have made them attractive scaffolds for medicinal chemists. Research has unveiled a broad spectrum of biological activities associated with thiopseudourea derivatives.
Table 1: Overview of Biological Activities of Thiopseudourea Derivatives
| Biological Activity | Target/Mechanism of Action (Example) | Reference |
| Antibacterial | Inhibition of bacterial enzymes or disruption of cell wall synthesis. | [7] |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation. | [10] |
| Anti-inflammatory | Modulation of inflammatory pathways. | [10] |
| Enzyme Inhibition | Targeting specific enzymes involved in disease pathogenesis. | [11] |
The versatility of the thiopseudourea core allows for the systematic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties. This has led to the identification of numerous lead compounds with potential therapeutic applications.
Caption: A conceptual diagram showing the interaction of a thiopseudourea derivative with a biological target.
Future Perspectives and Conclusion
The journey of thiopseudourea compounds, from their conceptual origins in the tautomerism of thiourea to their current status as powerful tools in synthesis and medicine, is a testament to the enduring power of fundamental chemical principles. The continuous development of novel synthetic methodologies is expected to further expand the diversity of accessible thiopseudourea derivatives. In parallel, a deeper understanding of their structure-activity relationships will undoubtedly fuel the discovery of new therapeutic agents and innovative catalytic systems. The thiopseudourea scaffold, with its inherent versatility and rich chemical landscape, is poised to remain a vibrant and fruitful area of research for years to come.
References
-
Thiourea. In: Wikipedia. Accessed January 18, 2026. [Link]
-
Thioureas. In: Wikipedia. Accessed January 18, 2026. [Link]
-
Isothiourea synthesis by C-S coupling. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
- Wang J, Sun Z. One-Pot Synthesis of Cyclic Isothioureas. Synlett. 2021;32(17):1751-1756.
-
Synthesis of S-Alkylisothiuronium Halides by Reaction of Thiourea with ω-(4-Hydroxyaryl)alkyl Halides. ResearchGate. Accessed January 18, 2026. [Link]
-
Tautomers of thiourea. ResearchGate. Accessed January 18, 2026. [Link]
-
Allegretti PE, et al. Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. TSI Journals. Accessed January 18, 2026. [Link]
-
Bernthsen acridine synthesis. Grokipedia. Accessed January 18, 2026. [Link]
- Denk MK, Ye X.
-
Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. ResearchGate. Accessed January 18, 2026. [Link]
-
Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. ResearchGate. Accessed January 18, 2026. [Link]
-
Thiourea. FooDB. Accessed January 18, 2026. [Link]
-
Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. RSC Publishing. Accessed January 18, 2026. [Link]
-
Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. Accessed January 18, 2026. [https://onlinelibrary.wiley.com/doi/10.1002/978352765882 taut.ch1]([Link] taut.ch1)
-
Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. PMC. Accessed January 18, 2026. [Link]
-
Bernthsen synthesis, antimicrobial activities and cytotoxicity of acridine derivatives. PubMed. Accessed January 18, 2026. [Link]
-
Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. ACS Publications. Accessed January 18, 2026. [Link]
Sources
- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. Thioureas - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Isothiourea synthesis by C-S coupling [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
protocol for protein guanidination using 1,2-Dimethyl-2-thiopseudourea hydriodide
Application Notes & Protocols
Topic: A Comprehensive Guide to Protein Guanidination for Mass Spectrometry Applications Using Amidinating Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enhancing Proteomic Analysis through Lysine Guanidination
In the field of proteomics, particularly in mass spectrometry (MS)-based workflows, the chemical modification of proteins and peptides is a cornerstone for improving analytical outcomes. Guanidination is a specific and highly effective modification that converts the primary amine of lysine (Lys) side chains and, to a lesser extent, N-terminal amines into homoarginine (hArg), an analog of arginine (Arg).[1][2] This conversion has profound benefits for proteomic analysis.
The primary motivation for guanidination is to enhance the signal intensity of lysine-terminated peptides in MS analysis.[3] The guanidinium group of arginine and homoarginine is significantly more basic than the ε-amino group of lysine. This higher basicity facilitates protonation, leading to a dramatic increase in ionization efficiency during electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), which can increase peptide detection by 5- to 15-fold.
Furthermore, converting lysine to homoarginine simplifies the peptide landscape for analysis. Trypsin, the most common protease used in proteomics, cleaves proteins C-terminal to arginine and lysine residues. By converting all lysines to homoarginine, tryptic digests yield peptides that all terminate with a basic residue (Arg or hArg), leading to more predictable fragmentation patterns in tandem mass spectrometry (MS/MS) and improving protein sequence coverage.[3] This modification is also valuable for protecting lysine residues from other modifications when targeting N-terminal amines for labeling.
While several reagents can achieve this transformation, O-methylisourea and its derivatives are the most commonly employed. The protocol detailed herein provides a robust framework for performing this modification.
The Chemistry of Guanidination
The guanidination reaction is a nucleophilic substitution where the deprotonated ε-amino group of a lysine residue attacks the electrophilic carbon atom of the guanidinating reagent (e.g., O-methylisourea). The reaction proceeds under basic conditions, which are necessary to ensure that the lysine's amino group is in its nucleophilic, unprotonated state. The optimal pH for this reaction is typically above 10.5.[4]
The conversion of a lysine residue to homoarginine results in a monoisotopic mass increase of 42.0218 Da.[3] This precise mass shift is readily detectable by high-resolution mass spectrometry and is a key indicator of a successful modification.
dot
Caption: General mechanism of lysine guanidination.
Detailed Protocol for Protein Guanidination
This protocol is designed for the guanidination of either intact proteins prior to digestion or tryptic peptides post-digestion. It is based on the use of O-methylisourea hemisulfate, a common and effective guanidinating agent.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Guanidinating Reagent | O-Methylisourea hemisulfate |
| Base Reagent | Ammonium Hydroxide (NH₄OH), ~28% |
| Protein/Peptide Sample | Purified, in a low-salt buffer |
| Reaction Buffer | 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH ~8 |
| Quenching/Stop Solution | 5% Trifluoroacetic Acid (TFA) or 5% Formic Acid (FA) |
| Purification | C18 Solid-Phase Extraction (SPE) cartridges or tips |
| Incubation Equipment | Heat block or water bath set to 65°C |
| pH Indicator | pH strips or calibrated pH meter |
Step-by-Step Experimental Workflow
Step 1: Sample Preparation
-
For Intact Proteins: Ensure the protein sample is in a buffer compatible with downstream digestion (e.g., 50 mM NH₄HCO₃). If the protein contains disulfide bonds, it should be reduced and alkylated prior to this procedure. Protein concentration should be in the range of 1-5 mg/mL.
-
For Peptides: If starting with a protein digest, the peptides should be desalted using a C18 SPE cartridge to remove any interfering salts from the digestion buffer. Elute the peptides and dry them completely using a vacuum centrifuge.
Step 2: Reagent Preparation
-
Prepare a 1 M solution of O-methylisourea hemisulfate in deionized water. This stock solution should be prepared fresh.
-
The base reagent (ammonium hydroxide) and stop solution (TFA or FA) are typically used directly from the stock bottle.
Step 3: Guanidination Reaction
-
Resuspend the dried peptide sample (or the protein solution) in a suitable volume of deionized water or reaction buffer.
-
Adjust the pH of the sample to 10.5-11.0 by adding small aliquots of the ammonium hydroxide base reagent. Verify the pH carefully. This step is critical as the lysine ε-amino group must be deprotonated to be reactive.
-
Add the 1 M O-methylisourea solution to the sample to achieve a final concentration of approximately 0.5 M. The optimal molar ratio of reagent to lysine residues may need to be determined empirically but a large excess is typically used.[4]
-
Vortex the sample gently to mix.
-
Incubate the reaction mixture at 65°C for 20-30 minutes .[3][5] Incubation time and temperature are key parameters that may require optimization depending on the sample complexity.[1][4]
Step 4: Quenching the Reaction and Sample Cleanup
-
After incubation, stop the reaction by adding the quenching solution (e.g., 5% TFA) until the pH drops below 3. This protonates any remaining primary amines and halts the reaction.
-
Desalt the guanidinated peptide sample using a C18 SPE tip or cartridge to remove excess reagents and salts.
-
Elute the purified, guanidinated peptides in a solution suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% TFA).
-
Dry the sample in a vacuum centrifuge and store at -20°C until MS analysis.
dot
Caption: Standard workflow for protein/peptide guanidination.
Validation and Troubleshooting
A self-validating protocol includes controls and methods to verify success.
Verification of Reaction Completion
The most effective way to validate the guanidination reaction is through mass spectrometry.
-
Mass Shift Analysis: Acquire a mass spectrum of the sample before and after the reaction. A successful reaction will show a mass shift of +42.0218 Da for each lysine-containing peptide. Incomplete reactions will show a mix of original and modified peptides.
-
MS/MS Analysis: Fragmentation analysis can confirm the location of the modification. The mass of y- and b-ions containing the modified lysine will be shifted accordingly.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Efficiency | Incorrect pH (too low). | Carefully verify the pH is between 10.5 and 11.0 before incubation. |
| Insufficient reagent concentration or incubation time. | Increase the concentration of the guanidinating reagent or extend the incubation time. Optimize these parameters empirically. | |
| Sample Loss | Poor recovery during C18 cleanup steps. | Ensure proper conditioning and washing of the SPE material. Use low-binding tubes. For very small sample amounts, consider in-tip desalting methods. |
| Side Reactions | Guanidination of the N-terminus (especially Glycine). | While generally less reactive than the lysine ε-amino group, some N-terminal modification can occur. The provided protocol conditions are optimized to minimize this.[3] |
| Reaction with other nucleophilic side chains. | The reaction is highly specific for primary amines under these conditions. Side reactions with other residues are rare. |
Conclusion
Guanidination is a powerful chemical modification technique that significantly enhances the outcomes of mass spectrometry-based proteomics. By converting lysine residues to their more basic homoarginine counterparts, researchers can achieve greater sensitivity and more robust peptide fragmentation, leading to higher confidence in protein identification and characterization. The protocol provided here, based on the well-established reagent O-methylisourea, offers a reliable and validated workflow. Researchers seeking to use alternative reagents like 1,2-Dimethyl-2-thiopseudourea hydriodide should use this guide as a foundational template, with the understanding that optimization of key parameters such as pH, temperature, and reaction time will be essential to achieve comparable results.
References
- Hale, J. E. et al. (2000). Increased Sensitivity of Tryptic Peptide Detection by MALDI-TOF Mass Spectrometry is Achieved by Conversion of Lysine to Homoarginine. Anal. Biochem., 287, 110-117.
- Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1557.
- Beardsley, R.L., and Reilly, J.P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Anal. Chem., 74, 1884-1890.
-
Yin, J. et al. (2015). Use of homoarginine for measuring true ileal digestibility of amino acids in food protein. ResearchGate. Available at: [Link]
- Brancia, F.L. et al. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid. Commun. Mass Spectrom., 14, 2070-2073.
- Maga, J. A. (1981). Measurement of Available Lysine Using the Guanidination Reaction. Journal of Food Science, 46(1), 132-134.
- Park, J. et al. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry, 24(7), 1104-1111.
Sources
- 1. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Peptide Identification and Quantification by LC-MS/MS through Guanidination with 1,2-Dimethyl-2-thiopseudourea Hydriodide
Introduction: The Rationale for Peptide Guanidination
In the field of proteomics, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the identification and quantification of proteins. The chemical derivatization of peptides prior to analysis can significantly enhance the quality of mass spectrometric data. One such powerful derivatization technique is guanidination, a process that modifies the primary amino groups of peptides, particularly the ε-amino group of lysine residues. This modification converts lysine into homoarginine, a more basic residue.[1][2]
The increased basicity of the resulting homoarginine-containing peptides offers several advantages for LC-MS/MS analysis. Primarily, it leads to improved ionization efficiency, especially in matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI), resulting in enhanced signal intensity and better detection of lysine-containing peptides.[1][2][3] This application note provides a detailed protocol for the guanidination of peptides using 1,2-Dimethyl-2-thiopseudourea hydriodide and the subsequent analysis by LC-MS/MS. While O-methylisourea is a more commonly cited reagent for this purpose, the principles and downstream analysis are analogous.[2][3]
Reaction Mechanism and Specificity
Guanidination with this compound proceeds through the nucleophilic attack of the primary amine of a lysine residue on the reagent, leading to the formation of a homoarginine residue. This reaction is highly specific for primary amines, including the N-terminal α-amino group of peptides and the ε-amino group of lysine side chains, under alkaline conditions. The conversion of a lysine residue to a homoarginine residue results in a theoretical monoisotopic mass increase of 42.0218 Da.[3]
It is important to note that while the reaction is highly specific for lysine residues, some modification of N-terminal amines, particularly those of glycine residues, may occur.[3] Careful optimization of reaction conditions, such as pH and temperature, is crucial to maximize the desired modification and minimize side reactions.[4]
Experimental Workflow
The overall workflow for the analysis of guanidinated peptides by LC-MS/MS is depicted in the following diagram:
Caption: Experimental workflow for LC-MS/MS analysis of guanidinated peptides.
Materials and Reagents
-
This compound
-
Ammonium hydroxide (NH₄OH), 2.85 M
-
Trifluoroacetic acid (TFA), 10%
-
Peptide sample (e.g., tryptic digest of a protein)
-
LC-MS grade water[5]
-
LC-MS grade acetonitrile (ACN)[5]
-
Formic acid (FA)[5]
-
C18 desalting spin columns or tips[6]
Protocol: Peptide Guanidination
This protocol is optimized for the guanidination of peptide samples in the concentration range of 0.1-2 mg/mL.
-
Sample Preparation: Ensure the peptide sample is in a buffer compatible with the guanidination reaction. If necessary, perform a buffer exchange into a suitable buffer like ammonium bicarbonate.
-
Reagent Preparation: Prepare a fresh solution of this compound in water. The concentration will depend on the amount of peptide to be modified. A 10-fold molar excess of the reagent over the estimated amount of primary amines is a good starting point.
-
Reaction Setup:
-
To your peptide sample, add the 2.85 M ammonium hydroxide solution to adjust the pH to approximately 10.5-11.0. A typical ratio is 1:1 (v/v) of sample to ammonium hydroxide.
-
Add the this compound solution to the peptide mixture.
-
Vortex the mixture gently.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Optimization of incubation time and temperature may be required for specific samples.[4]
-
Reaction Quenching: Stop the reaction by acidifying the mixture with 10% TFA to a pH of < 3.[3]
-
Sample Cleanup: Desalt the guanidinated peptide sample using a C18 spin column or tip to remove excess reagents and salts.[6] Elute the modified peptides in a solution of 50-80% ACN with 0.1% FA.
-
Sample Storage: Dry the cleaned peptide sample in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of guanidinated peptides is performed using a standard reversed-phase LC-MS/MS setup.
| Parameter | Recommendation | Rationale |
| LC Column | C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size) | Provides good separation of peptides based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for peptide separations. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for peptide elution. |
| Gradient | 2-40% B over 60-90 minutes | A typical gradient for separating a complex peptide mixture. May need optimization based on sample complexity. |
| Flow Rate | 200-300 nL/min | Appropriate for nano-electrospray ionization. |
| MS Scan Range | m/z 350-1500 | Covers the typical mass range for tryptic peptides. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) | Effective fragmentation methods for peptide sequencing.[7] |
| Data-Dependent Acquisition | Top 10-20 most intense precursor ions | Allows for the fragmentation of a significant number of peptides in a single run. |
Data Analysis and Interpretation
The analysis of LC-MS/MS data for guanidinated peptides requires specific considerations in the database search parameters.
-
Variable Modification: Set a variable modification of +42.0218 Da on lysine (K) residues. This will allow the search engine to identify peptides where lysine has been converted to homoarginine.
-
Enzyme Specificity: If the protein was digested with trypsin, the cleavage rule should be set to cleave C-terminal to arginine (R) but not at the modified lysine (now homoarginine). This is because trypsin does not efficiently cleave at homoarginine.
-
Fragmentation Analysis: The fragmentation of homoarginine-containing peptides is similar to that of arginine-containing peptides, producing prominent b- and y-type ions.[8] The presence of the +42.0218 Da mass shift on fragment ions containing the modified lysine residue confirms the site of modification.
The following diagram illustrates the expected fragmentation pattern of a guanidinated peptide:
Caption: Fragmentation of a guanidinated peptide results in b- and y-ion series.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Guanidination Efficiency | Incorrect pH of the reaction mixture. | Ensure the pH is between 10.5 and 11.0 using a pH meter or pH paper. |
| Inactive or degraded guanidination reagent. | Use a fresh batch of this compound. | |
| Insufficient incubation time or temperature. | Increase the incubation time or temperature, but monitor for side reactions.[4] | |
| Presence of Unmodified Peptides | Incomplete reaction. | Increase the molar excess of the guanidination reagent. |
| Sample loss during cleanup. | Optimize the desalting protocol to ensure efficient recovery of peptides. | |
| Poor MS Signal | Low peptide concentration. | Start with a higher concentration of peptide material. |
| Inefficient ionization. | Ensure the LC-MS system is properly calibrated and the electrospray source is clean. |
Conclusion
The guanidination of peptides using this compound is a valuable technique for enhancing the LC-MS/MS analysis of proteins. By converting lysine residues to the more basic homoarginine, this modification improves ionization efficiency and signal intensity, leading to more comprehensive protein identification and quantification. The protocols and considerations outlined in this application note provide a robust framework for the successful implementation of this method in proteomics research.
References
- A Researcher's Guide to the Quantitative Analysis of Lysine Modification: Guanidination vs. Alternative Methods - Benchchem.
-
An optimized guanidination method for large-scale proteomic studies - PubMed. Available at: [Link]
-
Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - NIH. Available at: [Link]
-
Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage - kchem.org. Available at: [Link]
-
Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC - NIH. Available at: [Link]
-
(PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Available at: [Link]
-
The tandem mass spectra of the modified peptides. The tandem mass... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC - NIH. Available at: [Link]
-
Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview - YouTube. Available at: [Link]
-
Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News. Available at: [Link]
-
Identification of Protein Modifications - QB3 Berkeley. Available at: [Link]
-
Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Available at: [Link]
-
Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Available at: [Link]
-
TMT Peptide Labeling - QB3 Berkeley. Available at: [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - MDPI. Available at: [Link]
-
Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC - NIH. Available at: [Link]
-
Biochemistry: Reactions of amino acids (Part-2) - YouTube. Available at: [Link]
-
Amino Acids - Condensation Reactions - YouTube. Available at: [Link]
-
The Preparation and Reactions of 2-Alkyl-1-(or 3)-nitro-2-thiopseudourea. Part I. Reaction with Amines1 | Journal of the American Chemical Society. Available at: [Link]
-
Improving the LC-MS Bioanalysis of Hydrophilic Peptides Utilizing Vacuum-based Sample Preparation - ResearchGate. Available at: [Link]
-
Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - MDPI. Available at: [Link]
-
A LC-MS/MS Method to Monitor the Concentration of HYD-PEP06, a RGD-modified Endostar Mimetic Peptide in Rat Blood - PubMed. Available at: [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bkcs.kchem.org [bkcs.kchem.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Proteomic Analysis with 1,2-Dimethyl-2-thiopseudourea (DMT-SPU) Hydriodide
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of DMT-SPU in Bottom-Up Proteomics Workflows
Executive Summary
In the landscape of bottom-up proteomics, the comprehensive identification and quantification of proteins rely on the efficient ionization and fragmentation of their constituent peptides. Chemical derivatization of peptides is a powerful strategy to enhance their analytical characteristics for mass spectrometry (MS). This application note provides an in-depth technical guide on the use of 1,2-Dimethyl-2-thiopseudourea hydriodide (DMT-SPU), a specialized reagent for the guanidinylation of primary amines. We will explore the chemical principles, provide a detailed experimental protocol, and discuss the significant advantages of DMT-SPU in improving peptide detection, simplifying spectral interpretation, and ultimately increasing the depth and reliability of proteomic analyses.
Introduction: The Rationale for Peptide Guanidinylation
A cornerstone of bottom-up proteomics is the enzymatic digestion of proteins, most commonly with trypsin, which cleaves C-terminal to lysine (K) and arginine (R) residues. This process generates peptides with basic residues, which are readily protonated and thus amenable to analysis by electrospray ionization-mass spectrometry (ESI-MS). However, several factors can compromise the efficiency of this process:
-
Post-Translational Modifications (PTMs): Modifications on lysine residues, such as acetylation or ubiquitination, neutralize the positive charge of the ε-amino group. This can lead to reduced ionization efficiency and, in some cases, hinder trypsin cleavage, resulting in longer, less readily detectable peptides.
-
Missed Cleavages: Incomplete digestion by trypsin can produce peptides with internal lysine residues that do not contribute to the overall charge state in the same way a C-terminal lysine does.
-
Peptide Physicochemical Properties: The inherent properties of certain peptides can lead to poor ionization or chromatographic behavior.
Guanidinylation, the chemical conversion of primary amines (such as the N-terminus of a peptide and the ε-amino group of lysine) into guanidinium groups, is a highly effective strategy to address these challenges. The resulting guanidinium group is more basic than the original amine, ensuring a stable positive charge across a wide pH range. This leads to a significant enhancement in ionization efficiency and can improve peptide fragmentation during tandem mass spectrometry (MS/MS).
This compound (DMT-SPU) is a reagent specifically designed for this purpose, offering a straightforward and efficient method for peptide guanidinylation.
The Chemistry of DMT-SPU: Mechanism of Action
DMT-SPU is an S-alkylisothiourea derivative that reacts specifically with primary amines under basic conditions. The reaction mechanism involves the nucleophilic attack of the deprotonated primary amine on the electrophilic carbon of the thiopseudourea. This is followed by the elimination of a methanethiol leaving group, resulting in the formation of a stable, substituted guanidinium group.
The key features of the DMT-SPU reaction are:
-
Specificity: The reaction is highly selective for primary amines, leaving other functional groups on the peptide unmodified.
-
Irreversibility: The resulting guanidinium group is highly stable under the conditions used for proteomic analysis.
-
Charge Enhancement: The guanidinium group has a higher pKa than the primary amine, ensuring a permanent positive charge.
The chemical structure of this compound is C₃H₈N₂S·HI.[1]
Experimental Workflow: Integration of DMT-SPU Derivatization
The DMT-SPU derivatization step is seamlessly integrated into a standard bottom-up proteomics workflow following protein digestion and prior to peptide cleanup and LC-MS/MS analysis.
Caption: Integration of DMT-SPU derivatization into a bottom-up proteomics workflow.
Detailed Protocol: Peptide Guanidinylation with DMT-SPU
This protocol is optimized for the derivatization of up to 100 µg of a complex peptide mixture.
Materials:
-
This compound (DMT-SPU) (CAS: 41306-45-0)[1]
-
Ammonium hydroxide (NH₄OH), 28-30% solution
-
Trifluoroacetic acid (TFA), MS-grade
-
Proteomics-grade water and acetonitrile (ACN)
-
C18 solid-phase extraction (SPE) cartridges or tips
-
Lyophilized peptide sample
Procedure:
-
Reagent Preparation:
-
Guanidinylation Buffer (1 M NH₄OH): Prepare a 1 M solution of ammonium hydroxide in proteomics-grade water. Note: Work in a fume hood and prepare this solution fresh.
-
DMT-SPU Solution (1 M): Dissolve 23.2 mg of DMT-SPU hydriodide in 100 µL of proteomics-grade water. Note: Prepare this solution immediately before use.
-
-
Sample Preparation:
-
Resuspend the lyophilized peptide sample in 100 µL of the Guanidinylation Buffer. Ensure the final pH is between 10.5 and 11.5 for optimal reaction efficiency.
-
-
Guanidinylation Reaction:
-
Add 10 µL of the 1 M DMT-SPU solution to the peptide sample.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Reaction Quenching and Sample Cleanup:
-
After incubation, quench the reaction by acidifying the sample with 10 µL of 10% TFA. The final pH should be between 2 and 3.
-
Proceed immediately with peptide desalting using C18 SPE to remove excess reagent and salts.
-
-
Elution and Preparation for MS Analysis:
-
Elute the derivatized peptides from the C18 material using an appropriate volume of a solution containing 50-80% ACN and 0.1% TFA.
-
Lyophilize the purified peptides and store them at -20°C or -80°C until LC-MS/MS analysis.
-
Data Analysis Considerations
The guanidinylation of a primary amine with DMT-SPU results in a specific mass shift that must be accounted for in the database search parameters.
Table 1: Mass Modifications for DMT-SPU Derivatization
| Modification Site | Chemical Formula Change | Monoisotopic Mass Shift (Da) |
| Peptide N-terminus | C₂H₄N₂ | +56.0429 |
| Lysine (K) ε-amino group | C₂H₄N₂ | +56.0429 |
When setting up the search parameters in your proteomics software (e.g., MaxQuant, Proteome Discoverer, etc.), define a variable modification of +56.0429 Da on lysine residues and peptide N-termini.
Expected Results and Advantages of DMT-SPU Derivatization
The use of DMT-SPU in your proteomics workflow is expected to yield several significant benefits:
-
Enhanced Peptide Ionization: The introduction of a permanently charged guanidinium group significantly increases the ionization efficiency of peptides, leading to higher signal intensities in the mass spectrometer.
-
Improved Sequence Coverage: By enhancing the detection of low-abundance peptides and those with modified lysine residues, DMT-SPU can lead to an increase in the number of identified peptides and, consequently, improved protein sequence coverage.
-
Simplified MS/MS Spectra: The presence of a highly basic guanidinium group at the C-terminus of tryptic peptides (from the modification of lysine) directs fragmentation, leading to the formation of more complete and easily interpretable y-ion series.
-
Overcoming the "Lysine Problem": DMT-SPU effectively "rescues" peptides with acetylated or otherwise charge-neutralized lysine residues, allowing for their detection and quantification.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Derivatization Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH of the peptide solution is between 10.5 and 11.5 before adding DMT-SPU. |
| Degraded DMT-SPU reagent. | Prepare the DMT-SPU solution fresh immediately before use. | |
| Poor MS Signal Quality | Incomplete removal of excess reagent and salts. | Optimize the C18 desalting protocol to ensure all interfering substances are removed. |
| Inconsistent Quantification | Incomplete derivatization across samples. | Ensure precise and consistent addition of reagents and incubation times for all samples being compared. |
Conclusion
This compound is a valuable and effective reagent for the chemical derivatization of peptides in bottom-up proteomics. Its ability to enhance peptide ionization, improve fragmentation, and enable the detection of previously challenging peptides makes it a powerful tool for increasing the depth and quality of proteomic data. The straightforward protocol and significant analytical benefits position DMT-SPU as a key component in the advanced proteomics toolkit for researchers striving for comprehensive and robust protein analysis.
References
-
ChemBK. 1,2-DIMETHYL-2-THIOPSEUDOUREA. Available at: [Link].
- Biel, M., et al. (2004). A new strategy for the sequence analysis of lysine-containing peptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 18(14), 1579-1584.
- Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid Communications in Mass Spectrometry, 14(21), 2070-2073.
Sources
step-by-step guide to peptide guanidination for enhanced signal intensity
Application Note & Protocol
Topic: A Step-by-Step Guide to Peptide Guanidination for Enhanced Signal Intensity in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Lysine Challenge in Proteomics
In mass spectrometry-based proteomics, particularly with Matrix-Assisted Laser Desorption/Ionization (MALDI), a significant analytical bias exists. Peptides terminating in an arginine residue consistently produce a stronger signal—by an order of 5 to 15-fold—than their lysine-terminated counterparts[1][2]. This phenomenon, often termed the "arginine effect," stems from the higher gas-phase basicity of arginine's guanidinium side chain (pKa ≈ 12.5) compared to lysine's primary amine (pKa ≈ 10.5)[1]. The more basic guanidinium group is more readily protonated during the ionization process, leading to superior signal intensity and more stable ions during time-of-flight analysis[1].
This inherent bias can lead to the underrepresentation or complete absence of lysine-containing peptides in a mass spectrum, resulting in incomplete protein sequence coverage and potentially missing crucial biological information. Guanidination is a chemical derivatization strategy designed to level the playing field by converting the primary ε-amino group of lysine residues into a homoarginine residue, which is structurally and chemically analogous to arginine. This conversion imparts the favorable ionization properties of arginine onto lysine-containing peptides, dramatically enhancing their signal intensity and improving the depth and quality of proteomic analyses[3][4].
This guide provides a comprehensive overview of the principles, a comparative analysis of reagents, and detailed, field-proven protocols for performing peptide guanidination.
Principle of the Reaction: From Lysine to Homoarginine
Guanidination is a chemical modification that targets primary amines. In the context of proteomics, the reaction is highly specific for the ε-amino group of lysine residues and, to a lesser extent, the N-terminal α-amino group of the peptide. The reaction is conducted under alkaline conditions (pH > 10.5) to ensure the target amino group is deprotonated and thus nucleophilic[1]. The nucleophilic amine attacks the guanidinating reagent, such as O-methylisourea, leading to the formation of a stable guanidinium group and converting the lysine residue into homoarginine. This modification adds a theoretical monoisotopic mass of 42.0218 Da to each modified lysine residue[4].
Caption: Chemical transformation of a lysine residue to a homoarginine residue.
Comparative Analysis of Guanidination Reagents
The choice of reagent is critical and depends on the specific experimental goals, such as specificity for lysine over the N-terminus, reaction efficiency, and potential for side products. While O-methylisourea is the traditional workhorse, several alternatives offer distinct advantages[3].
| Reagent | Typical Reaction Conditions | Guanidination Efficiency | Specificity & Side Reactions | Key Advantages | Disadvantages |
| O-Methylisourea | Aqueous, pH > 10.5, 65°C, 20-60 min[1][4] | Good to excellent | Primarily targets lysine ε-amine. Can modify N-terminal amines, especially Gly[4]. Potential for +57 Da side product in certain buffers[5]. | Cost-effective, robust, and well-documented. | Requires elevated temperature; salt byproducts (hemisulfate form) can interfere with MS analysis, often requiring a desalting step[1]. |
| 1H-Pyrazole-1-carboxamidine (HPCA) | Aqueous, pH 8-9, Room Temp, 1-2 hours[6][7] | High | Modifies both lysine ε-amines and N-terminal α-amines[6][7]. | Mild reaction conditions (room temp). Can be used to block all primary amines for N-terminome analysis[7]. | Less specific for lysine only; higher cost. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Anhydrous organic solvent (e.g., THF), Room Temp, ~24 hours[3] | High | Highly reactive towards primary amines. | Suitable for sensitive samples or when mild conditions are paramount. | Requires organic solvent and a subsequent, harsh deprotection step (e.g., using TFA) to remove Boc groups, adding complexity[3]. |
For most applications aiming to enhance signal intensity of tryptic peptides, O-methylisourea remains the most practical and widely used reagent. The development of a "freebase" version of this reagent circumvents the major issue of salt interference, streamlining the workflow significantly[1][2].
Experimental Workflow Overview
A successful guanidination experiment is integrated into the standard bottom-up proteomics workflow. The process begins with a purified protein sample, which is denatured, reduced, and alkylated before being digested into peptides. The resulting peptide mixture is then subjected to the guanidination reaction, after which it is ready for cleanup and mass spectrometry analysis.
Caption: General experimental workflow for peptide guanidination in proteomics.
Detailed Experimental Protocols
Prerequisite: Sample Preparation Before guanidination, protein samples must be reduced, alkylated, and digested.
-
Denaturation, Reduction, and Alkylation: For proteins in solution, denature in a buffer containing 6 M urea or guanidine-HCl. Reduce disulfide bonds with dithiothreitol (DTT) or TCEP and alkylate the resulting free thiols with iodoacetamide (IAM)[4][8].
-
Tryptic Digestion: Perform in-solution or in-gel digestion with a suitable protease, typically MS-grade trypsin, at a 1:20 to 1:100 enzyme-to-protein ratio (w/w) at 37°C[4][8].
-
Drying: After digestion, dry the peptide sample completely using a vacuum centrifuge.
Protocol 1: Conventional Guanidination with O-Methylisourea Hemisulfate
This protocol is robust and widely used but may require a final desalting step before MS analysis.
Materials:
-
Dried peptide sample
-
O-Methylisourea hemisulfate
-
Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH)[4]
-
Deionized water
-
Stop Solution: 10% Trifluoroacetic Acid (TFA)[4]
Procedure:
-
Prepare Guanidination Reagent: Dissolve 50 mg of O-methylisourea hemisulfate in 119.3 µL of water, 163.2 µL of acetonitrile, and 96.5 µL of 14.8 N NH₄OH. This creates a solution of approximately 1.0 M O-methylisourea in 40% acetonitrile with 3.5 M NH₄OH (pH ≈ 11)[1].
-
Sample Reconstitution: Reconstitute the dried peptide sample in 20 µL of the prepared Guanidination Reagent.
-
pH Adjustment (Self-Validating): The prepared reagent should already provide the optimal alkaline pH. The high concentration of NH₄OH acts as the buffer and base catalyst for the reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 65°C in a heat block[3][4]. For more sensitive samples, incubation can be extended at a lower temperature (e.g., 1-2 hours at 37°C), though efficiency may vary[5].
-
Reaction Quenching: Stop the reaction by adding 20-40 µL of the 10% TFA Stop Solution. This acidifies the sample to pH < 3, protonating the amines and halting the reaction[4].
-
Sample Cleanup: Due to the salts from the hemisulfate reagent, desalting is highly recommended. Use a C18 StageTip or ZipTip to purify the peptides according to the manufacturer's protocol before MS analysis[1].
Protocol 2: Optimized "Freebase" Guanidination (Salt-Free)
This improved protocol removes interfering sulfate salts prior to the reaction, yielding a cleaner sample that often does not require a separate desalting step, thereby increasing throughput and recovery[1][2].
Materials:
-
Dried peptide sample
-
O-Methylisourea hemisulfate
-
Barium hydroxide octahydrate
-
Deionized water
-
Ammonium Hydroxide (NH₄OH, 14.8 N)
-
Acetonitrile (ACN)
Procedure:
-
Prepare O-Methylisourea Freebase Reagent:
-
a. In a microcentrifuge tube, dissolve 50 mg of O-methylisourea hemisulfate in 51 µL of deionized water.
-
b. Add 64 mg of barium hydroxide octahydrate. This provides a 1:1 molar ratio of barium hydroxide to sulfate, which is critical for complete salt precipitation[1].
-
c. Vortex the slurry for 10 minutes to facilitate the reaction, which precipitates barium sulfate.
-
d. Centrifuge at high speed (~20,000 x g) for 5 minutes at 4°C to pellet the barium sulfate precipitate.
-
e. Carefully collect the supernatant, which contains the O-methylisourea freebase.
-
-
Prepare Working Guanidination Solution: Mix the collected supernatant with NH₄OH and ACN to achieve a final concentration suitable for your sample (e.g., 1.0 M O-methylisourea in 50% ACN with 1.75 N NH₄OH)[1].
-
Sample Guanidination:
-
a. Dissolve the dried peptide sample in 5 µL of the working guanidination solution. Sonicate for 5 minutes if needed to ensure complete dissolution[1].
-
b. Incubate at 65°C for 20 minutes[1].
-
c. Dry the sample in a vacuum centrifuge for approximately 5-10 minutes to remove the volatile ammonium hydroxide and acetonitrile.
-
-
Final Sample Preparation: Reconstitute the dried, guanidinated peptides in a suitable solvent for MS analysis (e.g., 0.1% TFA, 50% ACN)[1]. The sample is now ready for direct analysis without a desalting step.
Expected Results and Data Interpretation
A successful guanidination reaction will manifest in two primary ways in the mass spectrum:
-
Mass Shift: Every lysine residue that has been successfully guanidinated will show a mass increase of +42.0218 Da . Peptides with multiple lysine residues will show a corresponding mass shift (e.g., 2 lysines = +84.0436 Da).
-
Signal Enhancement: The peak intensities of formerly lysine-containing peptides will be significantly increased, often appearing as prominent peaks in the spectrum where they were previously weak or absent[1][2]. The signal can increase by more than 10-fold compared to conventional methods without desalting[1][9].
| Modification | Target Residue(s) | Monoisotopic Mass Shift (Da) |
| Guanidination | Lysine (K), N-terminus | +42.0218 |
| Carbamidomethylation | Cysteine (C) | +57.0215 |
| Oxidation | Methionine (M) | +15.9949 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Unmodified Lysine Detected) | 1. Incorrect pH: Reaction pH was below the optimal 10.5-11.3 range. 2. Insufficient Reagent: Molar excess of reagent was too low. 3. Short Incubation Time/Low Temp: Reaction did not proceed to completion. | 1. Verify the pH of your reaction buffer. Ensure sufficient concentration of base (e.g., NH₄OH)[1]. 2. Increase the concentration of the guanidination reagent. 3. Increase incubation time or temperature as per the protocol. |
| Poor Signal/High Salt Adducts in MS | 1. Salt Interference: Using O-methylisourea hemisulfate without a desalting step. 2. Sample Loss: Excessive sample loss during the post-reaction cleanup/desalting step. | 1. Use the "freebase" guanidination protocol to eliminate salts from the start[1][2]. If using the conventional method, perform a thorough C18 desalting step. 2. Minimize sample transfer steps. Ensure proper conditioning and elution from C18 material. |
| Unexpected Mass Shifts (+57 Da) | Side Reaction: An unexpected side modification of +57 Da (C₂H₃NO) has been reported when using sodium-based buffers instead of ammonium-based buffers[5]. | Strictly use ammonium hydroxide or another volatile base as recommended in the protocols. Avoid non-volatile salt buffers like sodium phosphate or sodium carbonate. |
| N-terminal Modification | Reagent Non-Specificity: O-methylisourea and other reagents can react with the N-terminal α-amino group, though the reaction is generally less efficient than with the lysine ε-amine[4][10]. | This is often unavoidable but can be minimized by optimizing reaction time and temperature. For applications where N-terminal integrity is critical, protection strategies may be required, or this modification must be accounted for during data analysis. |
References
-
McComb, M. E., Hales, D. A., & Perreault, H. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Analytical Chemistry, 85(19), 9479–9485. [Link]
-
Gevaert, K., et al. (2004). Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 76(13), 3744-52. [Link]
-
Zhang, T., et al. (2016). An optimized guanidination method for large-scale proteomic studies. PROTEOMICS, 16(18), 2465-2473. [Link]
-
Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2004). Guanidino Labeling Derivatization Strategy for Global Characterization of Peptide Mixtures by Liquid Chromatography Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 76(13), 3744-3752. [Link]
-
Hale, J. E., et al. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry, 85(19), 9479-85. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
Rutherfurd, S. M., & Gilani, G. S. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(40), 8948-8955. [Link]
-
Gevaert, K., et al. (2005). Relative quantification of tau-related peptides using guanidino-labeling derivatization (GLaD) with online-LC on a hybrid ion trap (IT) time-of-flight (ToF) mass spectrometer. Journal of the American Society for Mass Spectrometry, 16(5), 724-33. [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884-90. [Link]
-
Wang, F., et al. (2020). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 92(3), 2636-2643. [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences Technical Handbook. [Link]
-
Wang, F., et al. (2020). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 92(3), 2636–2643. [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. [Link]
-
Franz, T., & Li, X. (2015). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Methods in Molecular Biology, 1295, 235-47. [Link]
-
Yarlagadda, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Laskin, J., & Loo, R. R. O. (2011). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of the American Society for Mass Spectrometry, 22(1), 149–158. [Link]
-
McComb, M. E., Hales, D. A., & Perreault, H. (2013). Guanidination of Tryptic Peptides without Desalting for Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry Analysis. Analytical Chemistry, 85(19), 9479–9485. [Link]
Sources
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Protein Identification with 1,2-Dimethyl-2-thiopseudourea Hydriodide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenges in Mass Spectrometry-Based Proteomics
In the landscape of proteomics, mass spectrometry (MS) stands as a cornerstone for the identification and quantification of proteins. However, challenges persist, particularly in achieving complete sequence coverage and confident identification of low-abundance proteins. The intrinsic chemical properties of peptides, such as their ionization efficiency, significantly influence their detection. Peptides containing lysine (Lys) residues, in particular, tend to exhibit lower signal intensity in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry compared to their arginine (Arg)-containing counterparts due to differences in gas-phase basicity.[1] This can lead to gaps in protein sequence coverage and hinder comprehensive proteome analysis.
To address this, chemical derivatization of peptides has emerged as a powerful strategy to enhance their analytical characteristics.[2] Guanidination, the conversion of the primary amine of lysine's side chain into a homoarginine residue, is a highly effective modification for improving MS signal intensity and, consequently, protein identification.[3][4] This application note provides a detailed guide to the use of 1,2-Dimethyl-2-thiopseudourea hydriodide , a thiourea derivative, for the guanidination of proteins and peptides, thereby boosting their detection and improving sequence coverage in proteomic workflows.
The Principle of Guanidination: From Lysine to Homoarginine
The core of this technique lies in the chemical transformation of lysine residues into the more basic homoarginine. This conversion is achieved by reacting the ε-amino group of lysine with a guanidinating agent, such as this compound. The resulting homoarginine residue possesses a guanidinium group, which has a higher proton affinity than the primary amine of lysine. This increased basicity significantly enhances the ionization efficiency of the modified peptides, leading to a more robust signal in the mass spectrometer.[1][3]
The reaction is specific to primary amines, primarily targeting the ε-amino group of lysine residues and the N-terminal α-amino group of peptides under alkaline conditions. This targeted modification imparts a predictable mass shift, which is crucial for accurate peptide identification by database search algorithms.
Reaction Mechanism
The guanidination of a primary amine (e.g., the ε-amino group of a lysine residue) with 1,2-Dimethyl-2-thiopseudourea proceeds via a nucleophilic attack of the amine on the electrophilic carbon atom of the thiopseudourea. This is followed by the elimination of a methylthiol leaving group, resulting in the formation of a stable guanidinium group on the lysine side chain.
Caption: Mechanism of lysine guanidination.
Advantages of Guanidination in Protein Identification
The conversion of lysine to homoarginine offers several key benefits for mass spectrometry-based proteomics:
-
Enhanced Signal Intensity: As previously mentioned, the increased basicity of homoarginine leads to a significant improvement in the ionization efficiency of lysine-containing peptides, particularly in MALDI-MS.[1][3]
-
Improved Sequence Coverage: By boosting the signal of previously undetected or poorly detected lysine-containing peptides, guanidination allows for more comprehensive sequence coverage of proteins.[4]
-
Predictable Mass Shift: The guanidination reaction results in a consistent and predictable mass increase, facilitating the identification of modified peptides using standard proteomics software. The addition of a CNH2 group to the lysine side chain results in a monoisotopic mass shift of +42.0218 Da .
-
Simplified Fragmentation Spectra: In some cases, the presence of the highly basic homoarginine residue can direct fragmentation in tandem mass spectrometry (MS/MS), leading to more predictable and easily interpretable spectra.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reagent | This compound | |
| Target Residue | Lysine (ε-amino group), N-terminus (α-amino group) | [5] |
| Product Residue | Homoarginine derivative | [3] |
| Monoisotopic Mass Shift | +42.0218 Da | |
| Typical Reaction pH | > 10 | [5] |
| Typical Reaction Temperature | 37-65 °C | |
| Typical Reaction Time | 30 min - 4 hours |
Experimental Protocols
The following protocols provide a general framework for the guanidination of proteins and peptides using this compound. It is recommended to optimize the reaction conditions for your specific sample and experimental goals.
Materials
-
This compound (CAS: 41306-45-0)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Ammonium hydroxide (NH₄OH)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Protein or peptide sample
-
Heating block or water bath
-
pH meter or pH paper
-
Sample cleanup tools (e.g., C18 ZipTips)
Protocol 1: In-Solution Guanidination of Peptides
This protocol is suitable for modifying peptides that have been generated by proteolytic digestion of a protein sample.
-
Sample Preparation: Resuspend the dried peptide sample in 50 mM ammonium bicarbonate buffer.
-
Reagent Preparation: Prepare a 1 M stock solution of this compound in ultrapure water.
-
pH Adjustment: Adjust the pH of the peptide solution to 10.5-11.0 using ammonium hydroxide. This is a critical step for efficient guanidination.
-
Guanidination Reaction: Add the this compound stock solution to the peptide solution to a final concentration of 0.5 M. Vortex briefly.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours or at room temperature for 4 hours.
-
Reaction Quenching: Stop the reaction by acidifying the solution with trifluoroacetic acid (TFA) to a pH of 2-3.
-
Sample Cleanup: Desalt the guanidinated peptides using a C18 ZipTip or a similar reversed-phase cleanup method prior to mass spectrometry analysis.
Protocol 2: In-Gel Guanidination of Proteins
This protocol is designed for modifying proteins that have been separated by SDS-PAGE.
-
Gel Piece Preparation: Excise the protein band of interest from the Coomassie-stained gel. Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate. Dehydrate the gel piece with 100% acetonitrile and dry completely in a vacuum centrifuge.
-
Reduction and Alkylation: Rehydrate the gel piece in a solution of 10 mM dithiothreitol (DTT) in 100 mM ammonium bicarbonate and incubate at 56°C for 1 hour. Cool to room temperature and replace the DTT solution with 55 mM iodoacetamide in 100 mM ammonium bicarbonate. Incubate in the dark at room temperature for 45 minutes. Wash the gel piece with 100 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile. Dry the gel piece completely.
-
Proteolytic Digestion: Rehydrate the gel piece in a solution containing trypsin (or another protease) in 50 mM ammonium bicarbonate. Incubate at 37°C overnight.
-
Peptide Extraction: Extract the peptides from the gel piece by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile/5% formic acid, followed by 100% acetonitrile). Pool the extracts and dry in a vacuum centrifuge.
-
Guanidination: Proceed with the in-solution guanidination protocol described above (Protocol 1).
Caption: Experimental workflow for protein identification.
Considerations and Troubleshooting
-
Reaction pH: Maintaining a high pH (10.5-11.0) is crucial for the deprotonation of the lysine ε-amino group, making it nucleophilic and reactive.
-
Reagent Purity and Stability: Use high-purity this compound. Prepare the reagent solution fresh to avoid degradation.
-
Side Reactions: While the reaction is highly specific for primary amines, incomplete reactions can lead to a heterogeneous peptide population. It is important to optimize reaction time and reagent concentration. At very high pH and prolonged incubation times, other side reactions might occur, though they are generally minimal.
-
N-terminal Guanidination: Be aware that the N-terminal α-amino group of peptides will also be guanidinated. This should be accounted for in the database search parameters.
-
Impact on Protease Activity: Guanidination of lysine residues will render them resistant to cleavage by trypsin. Therefore, guanidination should be performed after tryptic digestion.
Conclusion
The use of this compound for the guanidination of lysine residues is a straightforward and effective method to enhance protein identification in mass spectrometry-based proteomics. By converting lysine to the more basic homoarginine, this chemical modification significantly improves the ionization efficiency of lysine-containing peptides, leading to increased signal intensity and more comprehensive protein sequence coverage. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully implement this valuable technique in their proteomic workflows, ultimately enabling deeper and more confident characterization of the proteome.
References
-
Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2000). Increased sensitivity of tryptic peptide detection by MALDI-TOF mass spectrometry is achieved by conversion of lysine to homoarginine. Analytical Biochemistry, 287(1), 110-117. [Link]
-
Warwood, S., Mohammed, S., Cristea, I. M., Evans, C., Whetton, A. D., & Gaskell, S. J. (2006). Guanidination chemistry for qualitative and quantitative proteomics. Rapid Communications in Mass Spectrometry, 20(22), 3245-3252. [Link]
-
Coon, J. J., Udeshi, N. D., Syka, J. E. P., Senko, M. W., & Shabanowitz, J. (2005). Protein derivatization and sequential ion/ion reactions to enhance sequence coverage produced by electron transfer dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(6), 854-862. [Link]
-
Kim, Y. H., Cho, K., & Kim, K. (2010). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Bulletin of the Korean Chemical Society, 31(6), 1641-1644. [Link]
-
Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid Communications in Mass Spectrometry, 14(21), 2070-2073. [Link]
Sources
- 1. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charge Derivatized Amino Acids Facilitate Model Studies on Protein Side-Chain Modifications by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Proteomics Using Stable Isotope Labeling with Thiourea Derivatives
Introduction: A New Angle on Chemical Labeling
Mass spectrometry-based proteomics has become an indispensable tool for understanding the complex fluctuations of protein populations within biological systems.[1] Quantitative proteomics, which aims to measure changes in protein abundance, is crucial for biomarker discovery, pathway analysis, and understanding drug mechanisms of action.[2][3]
While various stable isotope labeling techniques exist, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and isobaric tags (TMT, iTRAQ), each has specific applications and limitations.[1][4][5] Metabolic labeling methods like SILAC are powerful but are generally restricted to actively growing cell cultures.[1][6] Isobaric tags, while enabling high multiplexing, quantify at the MS/MS level, which can be susceptible to interference.[4]
This application note details a robust chemical labeling strategy using stable isotope-labeled thiourea derivatives. This method, a form of Isotope-Coded Protein Labeling (ICPL), offers a versatile and cost-effective alternative for accurate MS1-level quantification.[7][8] Labeling occurs at the protein level by targeting primary amines (the N-terminus and lysine ε-amino groups), making the technique applicable to virtually any protein sample, including extracts from tissues and biofluids, where metabolic labeling is not feasible.[7][9][10]
Key Advantages of Thiourea-Based Labeling:
-
Universal Applicability: Labels intact proteins from any source (cells, tissues, biofluids).[10]
-
MS1-Level Quantification: Quantification is based on precursor ion signal intensities, which can reduce the complexity and potential inaccuracies of MS/MS-based methods.[1]
-
Robust Chemistry: The reaction of isothiocyanates with primary amines to form a stable thiourea linkage is efficient and well-characterized.[11][12]
-
Cost-Effective: The synthesis of many thiourea-based reagents is straightforward, offering a potential economic advantage over complex commercial tags.
Principle of the Method
The core of this technique is the chemical derivatization of proteins. A pair of thiourea reagents, one "light" (containing naturally abundant isotopes like ¹²C) and one "heavy" (containing stable heavy isotopes like ¹³C), are used to label two different protein samples (e.g., control vs. treated).
The labeling reaction targets the primary amine groups (α-amino group at the N-terminus and ε-amino groups of lysine residues) on intact proteins. The isothiocyanate group (-N=C=S) on the thiourea derivative reacts with the nucleophilic amine group to form a stable, covalent thiourea bond (-NH-CS-NH-).
After labeling, the "light" and "heavy" samples are combined. This early mixing minimizes workflow-induced variability, a key advantage of isotope labeling strategies.[4][6] The proteins are then digested, typically with trypsin, to generate peptides. Because the labeling was performed at the protein level, every lysine-containing peptide and the N-terminal peptide from a given protein will carry the mass tag.
During LC-MS analysis, a peptide from the "light" sample and its "heavy"-labeled counterpart are chemically identical and therefore co-elute from the chromatography column.[4] However, they are resolved by the mass spectrometer as a pair of peaks separated by a predictable mass difference. The relative abundance of the protein in the original samples is determined by calculating the ratio of the signal intensities of these heavy and light peptide pairs.[1][4]
Chemical Labeling Reaction
The diagram below illustrates the fundamental reaction between a protein's primary amine and an isothiocyanate-functionalized labeling reagent.
Caption: General experimental workflow for thiourea-based quantitative proteomics.
Detailed Protocols
Disclaimer: These protocols provide a general framework. Optimization may be required based on sample type, protein concentration, and instrumentation. Always use high-purity reagents and proteomics-grade water.
Protocol 1: Protein Extraction and Quantification
The goal of this step is to efficiently extract proteins while minimizing degradation and contamination.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is a RIPA buffer, but for labeling, it is critical to use an amine-free buffer . A good starting point is:
-
50 mM HEPES or 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5
-
1% (w/v) Sodium deoxycholate (SDC)
-
Protease and phosphatase inhibitor cocktails (amine-free versions).
-
-
Homogenization:
-
For Cell Pellets: Resuspend the cell pellet in ice-cold lysis buffer. Lyse cells using sonication on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) or by other mechanical means.
-
For Tissues: Cryo-grind the tissue to a fine powder using a mortar and pestle under liquid nitrogen. Add ice-cold lysis buffer and homogenize thoroughly using a tissue homogenizer.
-
-
Clarification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Carefully collect the supernatant. Determine the protein concentration using an amine-compatible assay, such as the Bicinchoninic acid (BCA) assay.
-
Normalization: Adjust the concentration of all protein samples to be identical (e.g., 2 mg/mL) using the lysis buffer. This is crucial for accurate labeling.
Protocol 2: Stable Isotope Labeling with Thiourea Derivatives
This protocol assumes the use of a generic light/heavy N-acyl isothiocyanate or similar amine-reactive reagent. An example reagent is N,N'-diethyl-¹³C₆-thiourea (¹³C-DET).
-
Reagent Preparation: Dissolve the light and heavy thiourea labeling reagents in an anhydrous organic solvent like dimethylformamide (DMF) or acetonitrile (ACN) to a stock concentration (e.g., 100 mM). Prepare this fresh.
-
Protein Denaturation: To 100 µg of protein extract in an amine-free buffer (from Protocol 1), add a denaturant such as urea to a final concentration of 8 M.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Labeling Reaction:
-
Add the labeling reagent to the protein solution. The optimal ratio of reagent-to-protein must be determined empirically, but a starting point is a 10-20 fold molar excess of reagent over the estimated number of lysine residues.
-
Add the "light" reagent to the control sample and the "heavy" reagent to the experimental sample.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation. [12]5. Quenching: Quench any unreacted labeling reagent by adding an amine-containing compound, such as hydroxylamine or Tris buffer, to a final concentration of 50 mM. [12][13]Incubate for 15-30 minutes at room temperature.
-
-
Sample Pooling: Combine the "light" and "heavy" labeled samples in a precise 1:1 ratio based on the initial protein amount.
Protocol 3: Sample Preparation for Mass Spectrometry
-
Alkylation: To the combined sample, add iodoacetamide (IAM) to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
Buffer Exchange/Cleanup: The high concentration of urea must be removed before enzymatic digestion. This can be achieved by:
-
Precipitation: Precipitate the proteins using a method like trichloroacetic acid (TCA) precipitation or acetone precipitation. [14]Resuspend the protein pellet in a digestion-compatible buffer (e.g., 50 mM TEAB).
-
Filter-Aided Sample Preparation (FASP): Use a molecular weight cutoff filter unit to exchange the buffer. This is often a preferred method for its efficiency and recovery.
-
-
Enzymatic Digestion:
-
Add proteomics-grade trypsin to the protein solution at a ratio of 1:50 or 1:100 (enzyme:protein, w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Desalting: Before LC-MS/MS analysis, the digested peptides must be desalted and concentrated. Use a C18 StageTip or a similar reversed-phase cleanup column according to the manufacturer's protocol.
-
Final Preparation: Elute the peptides from the C18 material, dry them down in a vacuum centrifuge, and resuspend in the final loading buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Data Acquisition and Analysis
-
LC-MS/MS: Analyze the prepared peptide sample on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system. The instrument should be operated in a data-dependent acquisition (DDA) mode.
-
Data Analysis Software: Process the raw data using specialized quantitative proteomics software such as MaxQuant, Proteome Discoverer, or similar packages. [4]3. Key Analysis Steps:
-
Peptide Identification: Search the MS/MS spectra against a relevant protein database to identify peptide sequences.
-
Feature Detection: The software must identify co-eluting "light" and "heavy" peptide pairs in the MS1 spectra based on their accurate mass difference.
-
Ratio Calculation: For each identified peptide pair, the software calculates the heavy/light (H/L) intensity ratio.
-
Protein Quantification: Protein ratios are inferred by combining the ratios of all unique peptides identified for that protein. Statistical methods, such as median or weighted average, are used to derive a final protein ratio and assess significance.
-
Example Data Presentation
Quantitative results should be presented clearly, often in a table format that includes protein identifiers, quantification ratios, statistical significance, and the number of peptides used for quantification.
| Protein ID (UniProt) | Gene Name | H/L Ratio | p-value | # Unique Peptides | Regulation |
| P02768 | ALB | 1.05 | 0.89 | 25 | Unchanged |
| P60709 | ACTB | 0.98 | 0.91 | 18 | Unchanged |
| P12345 | XYZ | 3.12 | 0.005 | 9 | Upregulated |
| Q67890 | ABC | 0.45 | 0.012 | 6 | Downregulated |
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Insufficient reagent concentration.- Presence of primary amines in buffer (e.g., Tris).- Reagent degradation (hydrolysis). | - Optimize the reagent-to-protein ratio.- Ensure all buffers are amine-free during labeling.- Prepare labeling reagent fresh in anhydrous solvent. |
| Inaccurate H/L Ratios | - Inaccurate initial protein quantification.- Unequal pooling of light/heavy samples.- Saturation of MS detector signal. | - Use an amine-compatible protein assay (BCA).- Be meticulous when combining labeled samples.- Ensure injection amounts are within the linear dynamic range of the instrument. |
| High Ratio Variability | - Poor sample preparation consistency.- Incomplete protein digestion.- Low signal-to-noise for peptides. | - Standardize all extraction and handling steps.- Ensure digestion buffer conditions (pH, temp) are optimal.- Consider fractionation to reduce sample complexity. |
| Side Reactions | - High pH can lead to side reactions on other residues. | - Maintain the recommended pH range (typically 8.0-9.0) for the labeling reaction. [12] |
References
- Current time inform
- Computational Analysis of Quantitative Proteomics Data Using Stable Isotope Labeling.
- Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis.
- Stable Isotope Labeling Strategies. University of Washington Proteomics Resource (UWPR).
- Stable isotope labelling methods in mass spectrometry-based quantit
- Troubleshooting for Possible Issues | Download Table.
- Stable isotopic labeling of proteins for quantitative proteomic applic
- Reaction of thiourea dioxides with amines | Request PDF.
- ICPL--isotope-coded protein label. PubMed.
- Isotope-coded protein label. PubMed.
- Thiourea enhances mapping of the proteome from murine white adipose tissue. PubMed.
- 18O Stable Isotope Labeling in MS-based Proteomics. Oxford Academic.
- Isotope Coded Protein Labeling Coupled Immunoprecipitation (ICPL-IP): A Novel Approach for Quantitative Protein Complex Analysis From Native Tissue.
- Stable Isotope Labeling in Proteomics. CIL Inc.
- ICPL—Isotope-Coded Protein Label.
- ICPL Labeling Strategies for Proteome Research.
- Chemical isotope labeling for quantitative proteomics.
- Thiourea-catalysed conjugate additions of amines to vinyl phosphonates and phosphinates. Organic & Biomolecular Chemistry (RSC Publishing).
- Stable Isotopes for Quantitative Proteomics.
- Application Notes and Protocols for Quantitative Proteomics using Stable Isotope Labeling. BenchChem.
- BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantit
- Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. YouTube.
- Quantitative Proteomics by Stable Isotope Labeling and Mass Spectrometry.
- Biological Applications of Thiourea Deriv
- Thiourea synthesis by thioacyl
- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordin
- Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors.
- A novel quantitative proteomics reagent based on soluble nanopolymers. RSC Publishing.
- Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research. PubMed Central.
- 13-Plex DeAla Isobaric Reagents for High-Throughput Proteome Quantification.
- 13-Plex DeAla Isobaric Reagents for High-Throughput Proteome Quantific
Sources
- 1. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ckgas.com [ckgas.com]
- 7. ICPL--isotope-coded protein label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-coded protein label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICPL—Isotope-Coded Protein Label | Springer Nature Experiments [experiments.springernature.com]
- 10. ICPL Labeling Strategies for Proteome Research | Springer Nature Experiments [experiments.springernature.com]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: In-Solution Protein Digestion and Guanidination for Enhanced Mass Spectrometry Analysis
Abstract
This comprehensive guide provides a detailed protocol for the in-solution digestion of proteins, followed by chemical guanidination of lysine residues. This workflow is designed for researchers, scientists, and drug development professionals aiming to enhance protein identification and sequence coverage in mass spectrometry-based proteomics. We delve into the underlying principles of each step, from denaturation and enzymatic cleavage to the chemical modification that converts lysine to homoarginine, thereby improving peptide ionization and fragmentation in the mass spectrometer. This document offers not just a step-by-step methodology but also the scientific rationale behind the experimental choices, a troubleshooting guide for common issues, and visual aids to clarify the workflow and chemical reactions.
Introduction: The Rationale for In-Solution Digestion and Guanidination
Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of proteins in complex biological samples.[1][2] A critical prerequisite for successful MS analysis is the enzymatic digestion of large proteins into smaller, more manageable peptides.[1][3] In-solution digestion is a widely used method for this purpose, offering a robust and efficient way to prepare samples for subsequent analysis.[4][5]
The choice of protease is crucial, and trypsin is the most commonly used enzyme in proteomics due to its high specificity, cleaving C-terminal to lysine (K) and arginine (R) residues.[3] This specificity generates peptides of an ideal size range for MS analysis. However, a challenge arises from the differing basicity of arginine and lysine. Arginine-containing peptides, being more basic, are preferentially ionized, leading to better detection in the mass spectrometer.[6] This can result in a bias where lysine-terminated peptides are underrepresented, limiting overall protein sequence coverage.
To address this, a chemical modification technique known as guanidination can be employed. This process converts the primary amine of lysine residues into a guanidinium group, transforming lysine into its more basic analog, homoarginine.[6][7] This "arginine effect" enhances the ionization efficiency of lysine-containing peptides, leading to improved detection and more comprehensive protein identification.[7] This application note will provide a detailed protocol for performing in-solution tryptic digestion followed by guanidination.
Principles of the Method
In-Solution Protein Digestion
The in-solution digestion process can be broken down into three key stages: denaturation, reduction and alkylation, and enzymatic digestion.[3][4]
-
Denaturation: The native three-dimensional structure of a protein can shield many potential cleavage sites from the protease.[3] Denaturation unfolds the protein, making these sites accessible. This is typically achieved using chaotropic agents like urea or guanidine hydrochloride, or detergents like SDS.[3][8][9] Temperature can also be used to facilitate denaturation.[10]
-
Reduction and Alkylation: Proteins often contain disulfide bonds between cysteine residues, which contribute to their tertiary structure. To ensure complete denaturation and prevent refolding, these bonds must be broken. This is accomplished by a reducing agent, most commonly dithiothreitol (DTT).[4][11] Following reduction, the newly formed free sulfhydryl groups are "capped" by an alkylating agent, such as iodoacetamide (IAA), to prevent them from re-forming disulfide bonds.[4][12][13]
-
Enzymatic Digestion: Once the proteins are fully denatured, reduced, and alkylated, a protease is added to cleave them into peptides. Trypsin is the enzyme of choice for many proteomics experiments due to its specific cleavage at the carboxyl side of lysine and arginine residues.[3][14] The digestion is typically carried out overnight at 37°C to ensure complete cleavage.[15][16]
Guanidination
Guanidination is a chemical modification that specifically targets the primary amine group of lysine residues.[7] The most common reagent used for this purpose is O-methylisourea.[6][7] At an alkaline pH, O-methylisourea reacts with the ε-amino group of lysine to form homoarginine.[7]
The key benefits of guanidination for mass spectrometry include:
-
Enhanced Ionization: Homoarginine is more basic than lysine, leading to improved protonation and, consequently, higher signal intensity in the mass spectrometer.[6]
-
Improved Sequence Coverage: By increasing the detection of lysine-terminated peptides, guanidination leads to a more complete representation of the protein's sequence.[7]
-
Simplified Spectra: The conversion of lysine to a single modified residue can simplify data analysis by reducing the heterogeneity of peptide modifications.
Experimental Workflow Overview
The overall workflow for in-solution digestion and guanidination is a multi-step process requiring careful attention to detail to minimize contamination and ensure reproducible results.
Figure 1: Overall experimental workflow for in-solution protein digestion and guanidination.
Materials and Reagents
Reagents
| Reagent | Grade | Recommended Supplier |
| Ammonium Bicarbonate (NH₄HCO₃) | Molecular Biology Grade | Sigma-Aldrich |
| Urea | Proteomics Grade | Sigma-Aldrich |
| Guanidine Hydrochloride (GdnHCl) | Molecular Biology Grade | Thermo Fisher Scientific |
| Dithiothreitol (DTT) | Proteomics Grade | Thermo Fisher Scientific |
| Iodoacetamide (IAA) | Proteomics Grade | Sigma-Aldrich |
| Trypsin, MS Grade | Proteomics Grade | Promega, Thermo Fisher Scientific |
| O-methylisourea hemisulfate salt | ≥98% | Sigma-Aldrich |
| Ammonium Hydroxide (NH₄OH) | ACS Grade | Sigma-Aldrich |
| Formic Acid (FA) | LC-MS Grade | Thermo Fisher Scientific |
| Acetonitrile (ACN) | LC-MS Grade | Thermo Fisher Scientific |
| Trifluoroacetic Acid (TFA) | LC-MS Grade | Thermo Fisher Scientific |
| Ultrapure Water | Type 1 | Millipore Milli-Q or equivalent |
Equipment
-
Heating block or thermomixer
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Sonicator (optional)
-
C18 ZipTips or equivalent for desalting
-
LC-MS/MS system
Detailed Protocols
Note: To minimize keratin contamination, it is crucial to work in a clean environment, wear powder-free nitrile gloves, and use dedicated reagents and equipment.[15]
Protocol 1: In-Solution Tryptic Digestion
This protocol is optimized for a starting protein amount of 10-100 µg. Adjust volumes accordingly for different amounts.
-
Sample Solubilization and Denaturation:
-
Resuspend the protein pellet or solution in 100 µL of 8 M urea in 50 mM ammonium bicarbonate, pH 8.0.
-
Vortex thoroughly and incubate at 37°C for 30 minutes to ensure complete solubilization and denaturation.
-
-
Reduction:
-
Alkylation:
-
Quenching Excess IAA:
-
Add 10 µL of 200 mM DTT to quench any unreacted IAA.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Dilution and Digestion:
-
Dilute the sample with 765 µL of 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. This is critical as high concentrations of urea can inhibit trypsin activity.[9]
-
Add MS-grade trypsin to a final enzyme-to-protein ratio of 1:50 (w/w).[15][16]
-
Incubate overnight (16-18 hours) at 37°C with gentle shaking.[15][16]
-
-
Stopping the Digestion:
-
Acidify the sample by adding 10 µL of 10% TFA or 5% formic acid to a final pH of <3. This will inactivate the trypsin.
-
-
Desalting (Optional but Recommended):
-
Before proceeding to guanidination, it is advisable to desalt the peptide mixture using a C18 ZipTip or similar solid-phase extraction method to remove urea, salts, and other interfering substances. Elute the peptides in 50-70% ACN with 0.1% TFA.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Protocol 2: Guanidination of Tryptic Peptides
This protocol is adapted from established methods for the guanidination of lysine residues.[18]
-
Reagent Preparation:
-
Prepare a fresh solution of 1 M O-methylisourea in water.
-
Prepare a solution of 7 M ammonium hydroxide.
-
-
Guanidination Reaction:
-
Stopping the Reaction and Cleanup:
-
Acidify the reaction mixture with 10% TFA to a pH of <3 to stop the reaction.
-
Desalt the guanidinated peptides using a C18 ZipTip to remove excess reagents and salts.
-
Elute the peptides in 50-70% ACN with 0.1% formic acid.
-
Dry the peptides in a vacuum centrifuge.
-
-
Sample Reconstitution for MS Analysis:
-
Resuspend the final peptide sample in an appropriate volume (e.g., 20-50 µL) of 0.1% formic acid in water for LC-MS/MS analysis.
-
Chemical Reaction of Guanidination
The chemical transformation of a lysine residue to a homoarginine residue via reaction with O-methylisourea is a key step in this protocol.
Figure 2: Chemical reaction of lysine guanidination.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete protein solubilization. | Ensure complete dissolution in denaturation buffer; sonication may help. |
| Inefficient trypsin digestion. | Check trypsin activity; ensure urea concentration is <1 M before adding trypsin; optimize enzyme:protein ratio. | |
| Peptide loss during desalting. | Use low-binding tubes; ensure proper conditioning and elution from C18 material. | |
| Incomplete Digestion (Many Missed Cleavages) | Insufficient denaturation/reduction. | Increase incubation times or concentration of denaturant/reductant. |
| Trypsin activity is low. | Use fresh, high-quality MS-grade trypsin; store trypsin aliquots at -20°C. | |
| Suboptimal digestion pH. | Ensure the pH of the digestion buffer is between 7.5 and 8.5. | |
| Incomplete Guanidination | Suboptimal reaction pH. | Verify the pH is >10.5 after adding ammonium hydroxide. |
| Insufficient O-methylisourea. | Use a fresh solution of O-methylisourea. | |
| Short reaction time or low temperature. | Ensure incubation at 65°C for at least 20 minutes. | |
| Keratin Contamination | Environmental contamination. | Work in a clean hood; wear gloves and a lab coat; use dedicated reagents. |
| Alkylation Artifacts | Over-alkylation. | Use the recommended concentration of IAA and quench with DTT after the reaction. |
Conclusion
The combination of in-solution tryptic digestion and subsequent guanidination of lysine residues is a powerful strategy to enhance protein identification and sequence coverage in mass spectrometry-based proteomics. By converting lysine to the more basic homoarginine, the ionization efficiency of lysine-containing peptides is significantly improved, mitigating the analytical bias towards arginine-terminated peptides. The detailed protocols and troubleshooting guide provided in this application note offer a robust framework for researchers to implement this workflow, leading to more comprehensive and reliable proteomics data.
References
-
University of Oxford, Mass Spectrometry Research Facility. In-solution protein digestion. [Link]
-
Baylor University Mass Spectrometry Center. In-Solution Tryptic Digestion Protocol. [Link]
-
Protocol book. In-solution trypsin digestion. [Link]
-
University of Bergen, Department of Biomedicine. In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. [Link]
-
In-solution trypsin digestion. [Link]
-
Protocols.io. In-Solution Trypsin digestion of Proteins for MS analysis. [Link]
-
Translational Proteomics. In-solution digestion protocol. [Link]
-
Kavanaugh, K. L., et al. (2007). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry, 18(7), 1332–1341. [Link]
-
ResearchGate. Optimization of Guanidination Procedures for MALDI Mass Mapping. [Link]
-
Leduc, R. D., et al. (2009). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of the American Society for Mass Spectrometry, 20(10), 1904–1914. [Link]
-
SCIEX. In-solution protein digestion for proteomic samples. [Link]
-
Sechi, S., & Chait, B. T. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Journal of the American Society for Mass Spectrometry, 15(10), 1436–1443. [Link]
-
Loo, R. R., et al. (2005). Digestion of Native Proteins for Proteomics Using a Thermocycler. Analytical chemistry, 77(14), 4648–4654. [Link]
-
ACS Publications. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. [Link]
-
ResearchGate. Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. [Link]
-
Rockefeller University Press. Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. [Link]
-
BiotechPack. How to prepare protein mass spectrometry samples?. [Link]
Sources
- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. How to prepare protein mass spectrometry samples, steps and techniques for protein sample preparation, the complex task of protein mass spectrometry sample preparation | Baite Paike Biotechnology [en.biotech-pack.com]
- 3. training_sls_insol_digestion – Translational Proteomics [graumannlab.science]
- 4. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 5. Introduce to Protein Digestion—In-Gel or In-Solution - Creative Proteomics [creative-proteomics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uib.no [uib.no]
- 9. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 10. Digestion of Native Proteins for Proteomics Using a Thermocycler - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 13. lab.rockefeller.edu [lab.rockefeller.edu]
- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 15. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 17. protocols.io [protocols.io]
- 18. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Guanidination Reactions with 1,2-Dimethyl-2-thiopseudourea Hydriodide
Welcome to the comprehensive technical support guide for optimizing guanidination reactions using 1,2-Dimethyl-2-thiopseudourea hydriodide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to efficiently convert primary amines into guanidines. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.
Introduction to Guanidination with this compound
Guanidination is a crucial transformation in organic synthesis and medicinal chemistry, as the guanidinium group is a key functional moiety in many biologically active molecules.[1][2] this compound serves as an effective guanidinylating agent for primary amines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the thiopseudourea, leading to the formation of a guanidinium salt and the release of methanethiol, a volatile byproduct. Understanding the nuances of this reaction is key to achieving high yields and purity.
Troubleshooting Guide
This section addresses common challenges encountered during the guanidination of primary amines with this compound and provides systematic approaches to resolving them.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Incorrect pH: The reaction is highly pH-dependent. The primary amine needs to be in its neutral, nucleophilic form to react.[3][4] | Solution: Ensure the reaction medium is basic, typically with a pH between 9 and 11. The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the hydriodide salt and deprotonate the primary amine. |
| 2. Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates. | Solution: Gently heat the reaction mixture. A good starting point is 50-60 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures. | |
| 3. Inactive Reagent: this compound is sensitive to moisture and light.[5] | Solution: Store the reagent in a tightly sealed container in a cool, dark, and dry place.[6] Consider using a fresh batch of the reagent if degradation is suspected. | |
| 4. Steric Hindrance: Bulky substituents on the primary amine can hinder the nucleophilic attack. | Solution: Increase the reaction time and/or temperature. Consider using a less sterically hindered guanidinylating agent if the issue persists. | |
| Formation of Multiple Byproducts | 1. Side Reactions of the Guanidinylating Agent: At elevated temperatures, the thiopseudourea can undergo decomposition. | Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring for product formation and byproduct accumulation. |
| 2. Reaction with Solvent: Nucleophilic solvents like primary or secondary amines can compete with the substrate. | Solution: Use a non-nucleophilic, polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF). | |
| 3. Formation of Mercaptan Byproducts: The reaction releases methanethiol, which can potentially undergo side reactions. | Solution: Perform the reaction in a well-ventilated fume hood. The volatile nature of methanethiol usually allows it to be easily removed during workup. | |
| Difficult Product Isolation and Purification | 1. Oily Product: Guanidinium salts are often hygroscopic and can be difficult to crystallize. | Solution: After the reaction, perform an aqueous workup to remove inorganic salts. If the product is an oil, try triturating with a non-polar solvent like diethyl ether or hexane to induce precipitation. Column chromatography on silica gel can be challenging due to the polar nature of the product; consider using a more polar mobile phase or reverse-phase chromatography. |
| 2. Contamination with Unreacted Amine: The basic product can be difficult to separate from the starting amine. | Solution: Use a slight excess of the guanidinylating agent to ensure full conversion of the amine. During workup, an acidic wash can be used to protonate and remove any remaining starting amine, provided the guanidinium product is not acid-labile. | |
| 3. Residual Guanidinium Salts from Reagents: The hydriodide salt can be carried through the workup. | Solution: Purification by recrystallization or careful washing of the crude product can help remove these impurities.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reaction?
A1: A good starting point is to use a slight excess of the this compound (1.1 to 1.2 equivalents) relative to the primary amine. This helps to drive the reaction to completion and consume all of the starting amine, which can sometimes be challenging to separate from the final product.
Q2: Which base should I use and in what quantity?
A2: A non-nucleophilic organic base is recommended to avoid competing reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. You will need at least one equivalent of the base to neutralize the hydriodide salt of the guanidinylating agent and an additional equivalent to deprotonate the primary amine if it is used as a salt. Therefore, using 2.2 to 2.5 equivalents of the base is a safe starting point.
Q3: What solvent is most suitable for this reaction?
A3: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the reaction without participating in it. Dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are good choices. The choice of solvent may also depend on the solubility of your specific primary amine substrate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The guanidinium product is typically much more polar than the starting amine. A significant change in the Rf value will indicate product formation. Staining with ninhydrin can be useful as it reacts with the primary amine but not the guanidinium product. Liquid chromatography-mass spectrometry (LC-MS) is another excellent tool for monitoring the reaction, allowing for the direct observation of the mass of the desired product.
Q5: What are the typical reaction times and temperatures?
A5: Reaction times can vary significantly depending on the reactivity of the primary amine. A typical starting point is to stir the reaction at 50-60 °C for 12-24 hours.[4] For less reactive or sterically hindered amines, longer reaction times or higher temperatures may be necessary. It is crucial to monitor the reaction to determine the optimal time and to avoid potential degradation.
Experimental Protocol: General Procedure for Guanidination of a Primary Amine
This protocol provides a general starting point for the guanidination of a primary amine using this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).
-
Dissolve the amine in the chosen anhydrous solvent (e.g., DMF or ACN).
-
Add the base (TEA or DIPEA, 2.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate container, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of the guanidinylating agent dropwise to the stirred solution of the amine and base.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Proceed with an appropriate workup and purification procedure (e.g., aqueous extraction followed by recrystallization or chromatography).
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the guanidination reaction conditions.
Caption: A workflow for optimizing the guanidination reaction.
References
- Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Journal of Organic Chemistry, 63(23), 8432–8439.
-
Hale, J. J., et al. (2004). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines. PubMed, 14(18), 3565-8. [Link]
- Kowalski, J. A., & Vigalok, A. (2005). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Journal of the American Society for Mass Spectrometry, 16(10), 1640–1650.
- Leinweber, F. J., & O'Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(21), 5481–5487.
-
Martin, N. I., Woodward, J. J., & Marletta, M. A. (2006). NG-hydroxyguanidines from primary amines. Organic letters, 8(18), 4035–4038. [Link]
-
Van der Pyl, D., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(5), 1545-1595. [Link]
-
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
-
Zhang, W., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 91(24), 15573–15580. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. bkcs.kchem.org [bkcs.kchem.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Guanidination of Lysine Residues
Welcome to the technical support center for troubleshooting guanidination reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving complete and specific modification of lysine residues. Here, we will delve into the common pitfalls of this chemical modification, explain the underlying principles, and provide robust, field-proven protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of homoarginine in my mass spectrometry data after guanidination. What are the primary causes of incomplete conversion?
Incomplete conversion of lysine to homoarginine is a frequent issue. The efficiency of the reaction is highly dependent on several critical parameters. The most common culprits are suboptimal pH, insufficient reaction time or temperature, improper reagent concentration, and the presence of interfering substances. The guanidination reaction, typically employing reagents like O-methylisourea, requires the target ε-amino group of lysine to be deprotonated to act as a nucleophile.[1][2] This is favored at an alkaline pH, generally above the pKa of the lysine side chain (around 10.5).[1][3]
Q2: My reaction seems to have stalled, and increasing the incubation time isn't improving the yield. What other factors should I investigate?
If extending the reaction time does not lead to a higher conversion rate, it is crucial to re-evaluate the other reaction conditions. The stability of the guanidinating reagent itself can be a factor. For instance, O-methylisourea can hydrolyze, especially at elevated temperatures and non-optimal pH, reducing its effective concentration over time.[4] Additionally, the conformation of your protein can play a significant role; lysine residues buried within the protein structure may be inaccessible to the reagent. In such cases, performing the reaction under denaturing conditions might be necessary.
Q3: I'm seeing unexpected mass shifts in my analysis, suggesting side reactions. What are the most common side products in a guanidination reaction?
The most common side reaction is the modification of the N-terminal α-amino group of the protein or peptide.[5][6] This is particularly prevalent if the N-terminal residue is glycine.[7] Another potential side product is double-derivatized lysine, where both the ε- and α-amino groups of a free lysine molecule have been guanidinated.[1] While some reagents like 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) are reported to efficiently guanidinate both α- and ε-amines, this may not be desirable for all applications.[8] Careful optimization of the reaction conditions, particularly the molar ratio of the guanidinating reagent to the amine groups, can help minimize these side reactions.[5]
Troubleshooting Workflow
To systematically diagnose and resolve issues with incomplete guanidination, follow this logical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting incomplete guanidination.
Key Reaction Parameters and Optimization
The success of your guanidination reaction hinges on the careful control of several parameters. The following table provides a summary of these parameters, their typical ranges, and the rationale for their importance.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 10.5 - 11.3 | The ε-amino group of lysine must be deprotonated to be nucleophilic.[3][7] Below this range, the reaction rate will be significantly slower. Above this range, reagent and protein stability may be compromised.[9] |
| Temperature | 20 - 65 °C | Higher temperatures can increase the reaction rate, but may also promote reagent degradation and protein denaturation.[3][6] A common starting point is room temperature (20-25 °C). |
| Reaction Time | 1 - 96 hours | The reaction can be slow, and the optimal time can vary depending on the protein and other reaction conditions.[10][11] It is advisable to perform a time-course experiment to determine the optimal incubation period. |
| Reagent:Lysine Molar Ratio | 10:1 to 1000:1 | A significant molar excess of the guanidinating reagent is typically required to drive the reaction to completion.[5] However, excessively high concentrations can increase the likelihood of side reactions.[5] |
| Reagent | O-methylisourea, HPCA | O-methylisourea is a classic and widely used reagent.[12] HPCA has been reported to offer high labeling efficiency for both ε- and α-amino groups.[8] |
Experimental Protocols for Verification
To ensure the trustworthiness of your results, it is essential to have a self-validating system. This involves quantifying the extent of guanidination. Below are detailed protocols for two common methods for quantifying free primary amines.
Protocol 1: TNBSA Assay for Quantification of Primary Amines
The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a rapid and sensitive method for determining the number of free amino groups.[13]
Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[13]
-
TNBSA Solution: 0.01% (w/v) TNBSA in Reaction Buffer (prepare fresh)[13]
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)[13]
-
1 N Hydrochloric Acid (HCl)[13]
-
Standard: A known concentration of an amine-containing compound (e.g., glycine)
Procedure:
-
Prepare your protein samples (both guanidinated and non-guanidinated controls) at a concentration of 20-200 µg/mL in the Reaction Buffer.[13] Avoid buffers containing free amines like Tris or glycine.
-
Prepare a standard curve using known concentrations of your amine-containing standard.
-
To 0.5 mL of each sample and standard, add 0.25 mL of the freshly prepared 0.01% TNBSA solution and mix well.[13]
-
Incubate the reactions at 37°C for 2 hours.[13]
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.[13]
-
Measure the absorbance of each solution at 335 nm.[13]
-
Calculate the number of free amines in your samples by comparing their absorbance to the standard curve.
Protocol 2: Ninhydrin Assay for Quantification of Primary Amines
The ninhydrin assay is another classic method for detecting and quantifying primary amines.[14]
Materials:
-
Ninhydrin Reagent: 0.35 g ninhydrin in 100 mL ethanol.[14]
-
Standard: A known concentration of an amino acid (e.g., leucine)
Procedure:
-
Prepare your protein samples and a standard curve in a suitable buffer.
-
In separate test tubes, add 1 mL of each sample, standard, and a blank (buffer).
-
Add a few drops of the ninhydrin reagent to each tube.
-
Heat the tubes in a boiling water bath for 5-15 minutes. A deep purple color (Ruhemann's purple) will develop in the presence of primary amines.[14][15]
-
Cool the tubes to room temperature.
-
Measure the absorbance at 570 nm.[16]
-
Quantify the free amines in your samples by comparing their absorbance to the standard curve.
Visualizing the Guanidination Reaction
The chemical transformation at the core of this technique is the conversion of a primary amine on the lysine side chain into a guanidinium group, forming homoarginine.
Caption: The conversion of a lysine residue to a homoarginine residue via guanidination.
By systematically addressing the factors outlined in this guide and employing quantitative validation methods, you can significantly improve the efficiency and reproducibility of your lysine guanidination experiments.
References
- Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. American Society for Mass Spectrometry Conference.
- BenchChem. (2025). A Researcher's Guide to the Quantitative Analysis of Lysine Modification: Guanidination vs.
- Cui, C., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry.
- Hale, J. E., et al. (2006). Guanidination Chemistry for Qualitative and Quantitative Proteomics. Journal of Mass Spectrometry.
- Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes.
- Thermo Fisher Scientific. (n.d.). TNBSA.
- Cayot, P., & Tainturier, G. (1997).
- Ji, Q. C., et al. (2014). Guanidinated protein internal standard for immunoaffinity-liquid chromatography/tandem mass spectrometry quantitation of protein therapeutics.
- Uptima. (n.d.). TNBSA reagent for amine detection.
- G-Biosciences. (n.d.).
- Vrettos, E. I., et al. (2017).
- BenchChem. (2025). An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines. BenchChem.
- Rutherfurd, S. M., & Moughan, P. J. (2005). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry.
- Lee, D., et al. (2011). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Journal of the Korean Chemical Society.
- Beardsley, R. L., & Reilly, J. P. (2005). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of Proteome Research.
- Sľosarčíková, J., & Čertík, M. (2018). Methods for determination reactive lysine in heat-treated foods and feeds.
- Dittmar, T., et al. (2019).
- Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping.
- Yi, J., et al. (2021). Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS). protocols.io.
- Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References.
- Kaczmarek, B., & Sionkowska, A. (2020). Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR. Polymers.
- Maga, J. A. (1981).
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
- Pahm, A. A., et al. (2010). A preliminary study on the length of incubation needed to maximize guanidination of lysine in distillers dried grains with solubles and ileal digesta from pigs. Animal Feed Science and Technology.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
- Sogami, M., & Foster, J. F. (1968).
- Waser, M., et al. (2023). O-Methyl-N-nitroisourea as a NCO Surrogate in Cu-Catalyzed Alkane C–H Amidination. A Masked Isocyanate Strategy.
- Rutherfurd, S. M., & Moughan, P. J. (2012). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids.
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). O-Methylisourea 99 52328-05-9.
- ChemicalBook. (2025).
- Alzchem Group. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 12. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. microbenotes.com [microbenotes.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guanidinylation with 1,2-Dimethyl-2-thiopseudourea Hydriodide
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 1,2-Dimethyl-2-thiopseudourea hydriodide for the guanidinylation of amino acids and peptides. As direct literature on the specific side reactions of this reagent is limited, this document synthesizes established principles of guanidinylation chemistry and the known reactivity of amino acid side chains to offer predictive insights and practical solutions.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your guanidinylation experiments, offering probable causes and actionable solutions.
Question 1: My reaction is incomplete, and I observe significant amounts of starting amine. What are the likely causes and how can I improve the yield?
Probable Causes:
-
Insufficient Basicity: The guanidinylation of a primary amine with an S-methylisothiourea salt proceeds via nucleophilic attack of the free amine on the electrophilic carbon of the reagent. If the reaction medium is not sufficiently basic, the amine will be protonated, reducing its nucleophilicity and slowing down or preventing the reaction.
-
Steric Hindrance: Amines that are sterically hindered around the nitrogen atom will react more slowly.[1] This is a common issue with secondary amines or primary amines with bulky substituents near the reaction center.
-
Reagent Degradation: this compound can be sensitive to moisture and light.[1] Improper storage or handling can lead to degradation of the reagent and reduced reactivity.
Solutions:
-
Optimize Reaction pH: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to ensure a sufficient concentration of the free amine.[2] A typical starting point is to use 2-3 equivalents of base relative to the amine substrate. The optimal pH for the reaction is typically in the range of 8-10.
-
Increase Reaction Time and/or Temperature: For sterically hindered amines, extending the reaction time or moderately increasing the temperature (e.g., to 40-50 °C) can help drive the reaction to completion. Monitor the reaction progress by a suitable analytical method like LC-MS to avoid potential degradation at elevated temperatures.
-
Ensure Reagent Quality: Store this compound in a desiccator, protected from light.[1] Before use, ensure the reagent is a free-flowing powder. If it appears discolored or clumpy, it may be degraded.
Experimental Protocol: Optimizing Guanidinylation of a Primary Amine
-
Dissolve the amine substrate (1 equivalent) in a suitable aprotic solvent such as DMF or DMSO.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.5 equivalents) in the same solvent.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
If the reaction is sluggish, increase the temperature to 40 °C and continue monitoring.
-
Upon completion, proceed with standard aqueous work-up and purification.
Question 2: I'm observing a significant byproduct with a mass corresponding to the addition of the guanidinyl group to a nucleophilic side chain. Which amino acids are most susceptible and how can I prevent this?
Probable Causes:
-
Reaction with Lysine Side Chain: The ε-amino group of lysine is a primary amine and will readily react with this compound under the same conditions as the N-terminal α-amino group.[3] This is the most common and predictable side reaction in peptide guanidinylation.
-
Reaction with Cysteine Side Chain: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form.[4] It can attack the guanidinylating reagent, leading to the formation of an isothiourea linkage on the cysteine side chain.
-
Reaction with Tyrosine, Serine, and Threonine Side Chains: While less nucleophilic than amines or thiols, the hydroxyl groups of tyrosine, serine, and threonine can potentially react under strongly basic conditions or with prolonged reaction times, although this is generally less common.[5]
Solutions:
The most effective strategy to prevent side-chain reactions is the use of an orthogonal protection strategy .[5][6] This involves protecting the reactive side chains with groups that are stable to the guanidinylation conditions but can be removed later.
| Amino Acid | Recommended Protecting Group | Deprotection Conditions |
| Lysine | Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) |
| Cysteine | Trt (Trityl) | Mild acidic conditions |
| Serine/Threonine | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) |
| Tyrosine | tBu (tert-Butyl) | Strong acid (e.g., TFA) |
Workflow for Orthogonal Protection in Peptide Guanidinylation
Caption: Simplified mechanism of guanidinylation.
Q2: Can I use this reagent for secondary amines?
Yes, but the reaction is typically much slower than with primary amines due to increased steric hindrance. [1]Expect longer reaction times and potentially the need for elevated temperatures.
Q3: How do I monitor the progress of the reaction?
The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to monitor the disappearance of your starting amine and the appearance of the desired guanidinylated product, as well as detect any major byproducts. Thin Layer Chromatography (TLC) can also be used, but co-elution of the starting material and product can sometimes be an issue.
Q4: What are the safety precautions for using this compound?
This reagent is an irritant to the eyes, respiratory system, and skin. [7]Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction byproduct, methanethiol, has a strong, unpleasant odor and should be handled with care.
References
-
Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
-
Dufour, D. R., et al. (2003). Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. Analytical Biochemistry, 323(2), 167-177. [Link]
- Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons.
-
Schöneich, C. (2022). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. YouTube. [Link]
-
Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]
-
Wiedner, S. D., et al. (2012). Reversible hydrogen transfer reactions of cysteine thiyl radicals in peptides. The Journal of Physical Chemistry B, 116(4), 1428-1436. [Link]
-
Kumar, A., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society, 146(13), 9223-9232. [Link]
-
Chen, H., et al. (2020). Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. Proceedings of the National Academy of Sciences, 117(30), 17616-17623. [Link]
-
Wever, R., et al. (2017). Unusual differences in the reactivity of glutamic and aspartic acid in oxidative decarboxylation reactions. Green Chemistry, 19(21), 5190-5197. [Link]
-
Oh-oka, H., et al. (2008). Direct evidence for deprotonation of a lysine side chain buried in the hydrophobic core of a protein. Journal of the American Chemical Society, 130(21), 6824-6825. [Link]
-
Wever, R., et al. (2017). Unusual differences in the reactivity of glutamic and aspartic acid in oxidative decarboxylation reactions. ResearchGate. [Link]
-
Uchida, K. (2003). Histidine and lysine as targets of oxidative modification. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1647(1-2), 21-28. [Link]
-
Nichols, C. E., et al. (2003). Involvement of conserved aspartate and glutamate residues in the catalysis and substrate binding of maize starch synthase. Biochemistry, 42(19), 5597-5604. [Link]
-
Al-Warhi, T. I., et al. (2012). Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. The Journal of Organic Chemistry, 77(16), 6949-6961. [Link]
-
London, R. E., et al. (1995). Lysine side-chain dynamics derived from 13C-multiplet NMR relaxation studies on di- and tripeptides. Journal of the American Chemical Society, 117(21), 5363-5375. [Link]
-
Szeja, W., et al. (2019). The Arrhenius dependence of the thermal decomposition of NS, NT and AL at relative humidity of 76%. ResearchGate. [Link]
Sources
- 1. N,S-Dimethylisothiouronium hydriodide, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. Direct evidence for deprotonation of a lysine side chain buried in the hydrophobic core of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Ionization Efficiency in Mass Spectrometry with Guanidination
Welcome to the Technical Support Center for guanidination in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the ionization efficiency of peptides and proteins. As Senior Application Scientists, we have compiled this resource to share our expertise and field-proven insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practice of guanidination for mass spectrometry.
What is guanidination and how does it improve ionization efficiency in mass spectrometry?
Guanidination is a chemical modification that converts the primary amine group of lysine residues into a more basic homoarginine residue. This conversion is particularly advantageous for mass spectrometry-based proteomics. The underlying principle, often referred to as the "arginine effect," is that peptides containing the more basic arginine or homoarginine residues at their C-terminus ionize more readily in matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) mass spectrometry.[1][2][3] This enhanced ionization leads to a significant increase in signal intensity, with reports of a 5- to 15-fold increase in the detection of lysine-containing peptides.[1][3][4][5][6] The increased basicity of the guanidinium group on homoarginine (pKa ≈ 12.5), compared to the ε-amino group of lysine (pKa ≈ 10.5), facilitates protonation, a key step in the ionization process.[1]
Which types of analytes are suitable for guanidination?
Guanidination is primarily used for the analysis of peptides and proteins. It is especially beneficial for:
-
Tryptic peptides: Trypsin cleaves proteins at the C-terminus of lysine and arginine residues. Guanidination of lysine-terminated peptides converts them to homoarginine-terminated peptides, leading to more uniform ionization and improved detection of a larger number of peptides from a protein digest.[7]
-
Lysine-containing peptides: Any peptide with accessible lysine residues can be a candidate for guanidination to enhance its signal in mass spectrometry.
-
Protein N-termini: Guanidination can also be used to modify the N-terminal α-amine of proteins and peptides.[8]
What are the common reagents used for guanidination?
The most common and well-established reagent for guanidination is O-methylisourea hemisulfate .[9] It is known for its specificity towards the ε-amino group of lysine residues under alkaline conditions.[1] Other reagents that can be used for guanidination include:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent offers mild reaction conditions and high specificity due to the Boc protecting groups, which minimize side reactions.[10]
-
N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent): This is a highly reactive reagent capable of guanidinating even less reactive amines.[3][10]
-
1H-pyrazole-1-carboxamidine hydrochloride (HPCA): This reagent has been shown to efficiently guanidinate both lysine ε-amines and N-terminal α-amines.[8]
What are the optimal reaction conditions (pH, temperature, time)?
The efficiency of the guanidination reaction is highly dependent on the reaction conditions. Here are the key parameters to consider:
| Parameter | Optimal Range/Value | Rationale |
| pH | > 10.5 (typically 10.5-11.3) | The ε-amino group of lysine needs to be in its deprotonated, nucleophilic state to react with the guanidinating reagent. This is favored at a pH above its pKa of ~10.5.[1][9] |
| Temperature | Room temperature to 65 °C | Higher temperatures can accelerate the reaction, with some protocols suggesting 65 °C for 20-30 minutes.[1][2][10] However, room temperature incubations for longer periods (e.g., overnight to several days) are also common.[9][11] |
| Time | 5 minutes to several days | The reaction time can vary significantly depending on the reagent, temperature, and the specific sample. While some optimized procedures report complete conversion in as little as 5 minutes[12][13], others may require several days for maximal conversion.[9][14] |
| Reagent Ratio | 10:1 (O-methylisourea to lysine) | A molar excess of the guanidinating reagent is typically used to drive the reaction to completion. A 10:1 ratio of O-methylisourea to lysine has been reported as optimal for both free lysine and proteins.[9] |
How does guanidination affect peptide fragmentation in MS/MS analysis?
Guanidination can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS), which can be advantageous for protein identification and sequencing. The presence of the highly basic homoarginine residue tends to direct fragmentation, leading to more predictable and often simpler fragmentation spectra.[11]
-
Collision-Induced Dissociation (CID): In CID, guanidination of tryptic peptides can lead to a decrease in the intensity of the b-ion series and an increase in the coverage of the y-ion series.[11] For peptides generated by Lys-N digestion, where lysine is at the C-terminus, the opposite effect is observed, with an increase in the intensity of the N-terminal b-ion series.[11]
-
Electron Transfer Dissociation (ETD): In ETD of doubly-charged ions, guanidination has been shown to increase the intensity of the N-terminal c-ion series.[11]
This more directed fragmentation can aid in confident protein identification through database searching.[11]
Troubleshooting Guide
This section provides solutions to common problems encountered during guanidination experiments.
Issue 1: My guanidination reaction is incomplete. What are the possible causes and solutions?
Incomplete conversion of lysine to homoarginine is a frequent challenge.[9] Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Suboptimal pH: The reaction is highly pH-dependent. If the pH is too low (e.g., below 10.5), the ε-amino group of lysine will be protonated and less nucleophilic, leading to poor reactivity.
-
Insufficient Reaction Time: The guanidination reaction can be slow.
-
Inadequate Reagent Concentration: An insufficient amount of the guanidinating reagent will result in an incomplete reaction.
-
Solution: Use a sufficient molar excess of the guanidinating reagent. A 10:1 ratio of O-methylisourea to lysine is a good starting point.[9]
-
-
Degraded Reagent: The guanidinating reagent may degrade over time, leading to reduced reactivity.
-
Solution: Use fresh or properly stored reagents. O-methylisourea solutions can be stored frozen for extended use.[7]
-
Issue 2: I am observing significant side reactions or sample loss. How can I minimize these?
Side reactions and sample loss can compromise the quality and quantity of your results.
Possible Causes and Solutions:
-
Reaction with α-amino groups: O-methylisourea can also react with the N-terminal α-amino group of peptides, leading to double-derivatized products.[9][15]
-
Solution: While difficult to eliminate completely, optimizing the pH and reagent-to-lysine ratio can help minimize this side reaction.[9] Using protecting groups for the N-terminus before guanidination is another strategy.
-
-
Sample Loss during Desalting: Guanidination reactions are often performed in the presence of salts that can interfere with MALDI-TOF MS analysis, necessitating a desalting step which can lead to sample loss.[1]
-
Solution: Consider using a salt-free guanidination reagent like O-methylisourea-freebase, which can be prepared by reacting O-methylisourea hemisulfate with barium hydroxide. This eliminates the need for a post-reaction desalting step.[1][4][5][6] Alternatively, use optimized desalting techniques like C18 ZipTips, being careful to follow the manufacturer's protocol to minimize loss.[1]
-
Issue 3: My guanidinated peptides are not showing the expected increase in signal intensity. What should I check?
If you do not observe the anticipated signal enhancement, several factors could be at play.
Possible Causes and Solutions:
-
Incomplete Reaction: As discussed in Issue 1, an incomplete reaction will not yield the full benefit of guanidination.
-
Solution: Verify the completeness of your reaction using the troubleshooting steps outlined above.
-
-
Mass Spectrometer Tuning and Calibration: The instrument may not be optimally configured for the analysis of your guanidinated peptides.
-
Solution: Regularly tune and calibrate your mass spectrometer to ensure it is performing at its peak.[16]
-
-
Ion Suppression Effects: Although guanidination generally enhances ionization, other components in your sample matrix could be causing ion suppression.
-
Solution: Ensure your sample is sufficiently clean. If you did not use a salt-free reagent, perform a thorough desalting step.
-
-
Inherent Peptide Properties: Some peptides may not experience a dramatic increase in ionization efficiency upon guanidination.[17][18]
-
Solution: While guanidination is generally effective, the extent of signal enhancement can vary between different peptides.
-
Issue 4: I am having trouble with chromatographic separation of my guanidinated samples. What adjustments can I make?
The change in the chemical properties of peptides upon guanidination can affect their chromatographic behavior.
Possible Causes and Solutions:
-
Poor Retention on Reversed-Phase Columns: Guanidinated peptides are more basic and may exhibit altered retention on reversed-phase columns.
-
Solution: The use of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and retention of basic peptides.[19] You may also need to adjust the gradient of your organic solvent to achieve optimal separation.
-
-
Peak Tailing: Poor peak shape can lead to lower sensitivity and resolution.
-
Solution: In addition to using ion-pairing agents, ensure your column is in good condition and that your mobile phase pH is appropriate for the analysis of basic peptides.
-
Issue 5: How do I confirm the success of the guanidination reaction?
Verifying the completion of the reaction is crucial for interpreting your results.
Methods for Confirmation:
-
Mass Spectrometry: The most direct way to confirm guanidination is by observing the expected mass shift in your peptide of interest. Guanidination results in a monoisotopic mass increase of 42.0218 Da per modified lysine residue.[7] You can compare the mass spectra of your sample before and after the reaction. The disappearance of the peak corresponding to the unmodified peptide and the appearance of a new peak with the expected mass shift indicates a successful reaction.
-
Amino Acid Analysis: For a more quantitative assessment, you can perform amino acid analysis to measure the disappearance of lysine and the appearance of homoarginine.[9]
Experimental Protocols & Workflows
Standard Guanidination Protocol using O-Methylisourea Hemisulfate
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation: Dissolve your tryptic peptide sample in a suitable buffer (e.g., 10-50 mM ammonium bicarbonate).
-
pH Adjustment: Add a base reagent (e.g., 2.85 M NH4OH) to raise the pH of the sample to >10.5.[2][7]
-
Reagent Addition: Add the guanidination reagent (O-methylisourea hemisulfate solution) to the sample. A final concentration of 0.5 M O-methylisourea is a common starting point.[9]
-
Incubation: Incubate the reaction mixture at 65 °C for 30 minutes or at room temperature for a longer duration (e.g., overnight).[7][10]
-
Reaction Quenching: Stop the reaction by adding a stop solution, such as 10% trifluoroacetic acid (TFA).[7]
-
Sample Cleanup (if necessary): If salts from the reaction will interfere with your downstream analysis (e.g., MALDI-MS), desalt the sample using a C18 solid-phase extraction method.
-
Mass Spectrometry Analysis: Analyze the guanidinated sample by LC-MS/MS or MALDI-TOF MS.
Visualizing the Guanidination Workflow
The following diagram illustrates a typical experimental workflow for guanidination followed by mass spectrometry analysis.
Caption: A typical workflow for guanidination of peptides for mass spectrometry analysis.
The Guanidination Reaction Mechanism
This diagram illustrates the chemical transformation of a lysine residue to a homoarginine residue.
Caption: Chemical reaction of lysine with O-methylisourea to form homoarginine.
Troubleshooting Decision Tree
This decision tree can guide you through troubleshooting common issues with guanidination.
Caption: A decision tree for troubleshooting common guanidination problems.
References
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]
-
Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid Communications in Mass Spectrometry, 14(22), 2070–2073. [Link]
-
Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2000). A rational approach to the design of reagents for enhancing electrospray ionization efficiency of peptides. Analytical Biochemistry, 287(1), 110–117. [Link]
-
Kuyama, H., Watanabe, M., Toda, C., Ando, E., Tanaka, K., & Nojima, J. (2003). An approach to enhance the ionization efficiencies of lysine-terminated peptides in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(7), 670–676. [Link]
-
Minamide, Y., & Bures, E. J. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry, 85(18), 8567–8571. [Link]
-
Pahm, A. A., Felten, C. K., & Stein, H. H. (2010). A preliminary study on the length of incubation needed to maximize guanidination of lysine in maize distillers dried grains with solubles and in ileal digesta from pigs. Animal Feed Science and Technology, 159(1-2), 68–71. [Link]
-
Papayannopoulos, I. A., & Biemann, K. (1992). The guanidination of lysine-containing peptides with O-methylisourea. Tetrahedron Letters, 33(49), 7545–7548. [Link]
-
Peter, J. F., & Biemann, K. (2004). Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 76(3), 536–545. [Link]
-
Stevens, C. M., & Smith, E. L. (1951). The reaction of O-methylisourea with amino acids and proteins. Journal of Biological Chemistry, 193(1), 225–232. [Link]
-
Vivas-Mejia, P. E. (2013). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of Proteomics & Bioinformatics, 6(11), 266-272. [Link]
-
Zhang, H., Guo, L., & Li, L. (2019). Comprehensive analysis of protein N-terminome by guanidination of terminal amines. Analytical Chemistry, 91(24), 15816–15823. [Link]
Sources
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of guanidination procedures for MALDI mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gmi-inc.com [gmi-inc.com]
- 17. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
Technical Support Center: Preventing Non-Specific Modifications During Peptide Derivatization
Welcome to the Technical Support Center for peptide derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide modification and troubleshoot common challenges. The following guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Section 1: Troubleshooting Common Non-Specific Modification Issues
This section addresses prevalent issues encountered during peptide derivatization, offering insights into their causes and providing actionable solutions.
FAQ 1: My peptide is showing unexpected mass shifts in MS analysis after derivatization. What are the likely causes and how can I prevent this?
Unexpected mass shifts are a common indicator of non-specific modifications. The most frequent culprits are reactions with unprotected side chains, over-activation of reagents, or the formation of adducts.
Underlying Causes and Solutions:
-
Incomplete or Inadequate Side-Chain Protection: Reactive functional groups on amino acid side chains (e.g., -NH2 of Lysine, -OH of Serine/Threonine, -SH of Cysteine) are primary sites for non-specific reactions.[1][2][3]
-
Solution: Employ an orthogonal protection strategy. This involves using protecting groups for side chains that are stable under the conditions used to remove the Nα-amino protecting group.[4][5] For example, in Fmoc-based solid-phase peptide synthesis (SPPS), acid-labile side-chain protecting groups like tert-butyl (tBu) are used, as Fmoc is removed by a base.[5][6]
-
-
Over-activation of Carboxyl Groups: Using highly reactive coupling reagents can lead to side reactions, such as the formation of N-acylurea derivatives with carbodiimides like DCC.
-
Formation of Adducts During Cleavage: During the final cleavage from the resin and deprotection of side chains, reactive carbocations can be generated, which can then non-specifically modify sensitive residues like Tryptophan or Methionine.[1][8]
Visualizing the Orthogonal Protection Strategy:
Caption: Orthogonal protection scheme in Fmoc-based peptide synthesis.
FAQ 2: I'm observing significant racemization of amino acids in my derivatized peptide. What causes this and how can it be minimized?
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a critical issue as it can drastically alter the biological activity of a peptide.
Underlying Causes and Solutions:
-
Activation-Induced Racemization: The activation of the carboxyl group of an amino acid for coupling can lead to the formation of an oxazolone intermediate, which is prone to racemization.[13][14] Cysteine and Histidine are particularly susceptible.[8][15]
-
Solution:
-
Add Racemization Suppressors: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its analogues to the coupling reaction mixture can significantly reduce racemization.[8]
-
Use Appropriate Protecting Groups: For sensitive amino acids like Histidine, protecting the side chain imidazole nitrogen can reduce racemization.[1]
-
-
-
Base-Catalyzed Racemization: Exposure to basic conditions, such as during the removal of the Fmoc protecting group, can also cause racemization, especially at the C-terminal amino acid.[16]
Troubleshooting Racemization Workflow:
Caption: Decision tree for troubleshooting racemization.
Section 2: Proactive Strategies for Preventing Non-Specific Modifications
This section outlines preventative measures and best practices to incorporate into your experimental design to ensure the specificity of your peptide derivatization.
Q: How can I design my experiment to proactively minimize non-specific modifications?
A well-designed experiment is the best defense against non-specific modifications. Consider the following factors from the outset:
1. Strategic Selection of Protecting Groups:
The foundation of specific derivatization lies in a robust protecting group strategy.[2][3][6]
-
Orthogonality is Key: As previously mentioned, ensure your Nα-amino and side-chain protecting groups are orthogonal, meaning they can be removed under different conditions without affecting each other.[4][5][18] The most common orthogonal schemes are Fmoc/tBu and Boc/Bzl.[5][18]
-
Consider the Amino Acid Sequence: Certain sequences are more prone to side reactions. For example, sequences containing Asp-Gly or Asp-Ser are susceptible to aspartimide formation.[8] In such cases, using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent this.[8]
| Protecting Group Strategy | Nα-Protection | Side-Chain Protection | Deprotection Conditions | Key Advantage |
| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt, Boc (Acid-labile) | Nα: Piperidine; Side-chain: TFA | Truly orthogonal, allowing for selective side-chain modifications on-resin.[5] |
| Boc/Bzl | Boc (Acid-labile) | Benzyl-based (Strong acid-labile) | Nα: 50% TFA; Side-chain: HF, TFMSA | Not strictly orthogonal, but practically useful due to different acid strengths required for removal.[5] |
2. Optimization of Reaction Conditions:
Fine-tuning your reaction parameters can significantly impact specificity.
-
pH Control: The pH of the reaction medium can influence the reactivity of functional groups and the stability of protecting groups.[19] Maintaining the optimal pH for your specific derivatization reaction is crucial. For many coupling reactions, a slightly basic pH is required to ensure the N-terminal amine is deprotonated and nucleophilic. However, excessively high pH can lead to side reactions.[19]
-
Temperature Management: While higher temperatures can increase reaction rates, they can also promote side reactions and racemization.[20][21] It is essential to determine the optimal temperature that balances reaction efficiency with specificity.
-
Reagent Stoichiometry: Use the minimum effective concentration of derivatizing and coupling reagents to avoid side reactions from over-activation.
3. Post-Derivatization Cleanup:
Even with careful planning, some level of non-specific modification may occur. A robust cleanup protocol is essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying the desired derivatized peptide from unreacted starting materials, reagents, and byproducts.[22][23]
-
Solid-Phase Extraction (SPE): SPE can be used for rapid sample cleanup and desalting prior to analysis.
Experimental Protocol: Standard Scavenger Cocktail for TFA Cleavage
This protocol is a general guideline for the final cleavage and deprotection step in Fmoc-based SPPS to minimize side reactions.
-
Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A common formulation is the "Reagent K" or a variation thereof:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Note: The exact composition can be adjusted based on the peptide sequence. For peptides with multiple Cys residues, increasing the amount of EDT may be beneficial. For Trp-containing peptides, TIS is often preferred over EDT.
-
-
Resin Treatment: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying and Solubilization: Dry the peptide pellet under vacuum and dissolve it in an appropriate solvent (e.g., water with a small amount of acetic acid or acetonitrile) for purification by HPLC.
Section 3: Analytical Techniques for Identifying Non-Specific Modifications
Accurate identification of non-specific modifications is the first step in troubleshooting.
-
Mass Spectrometry (MS): This is the primary tool for detecting unexpected modifications. High-resolution mass spectrometry can provide accurate mass measurements to help identify the nature of the modification.[22][24][25][26][27] Tandem MS (MS/MS) can be used to pinpoint the location of the modification on the peptide sequence.[27]
-
Liquid Chromatography (LC): HPLC and UPLC can separate modified peptides from the desired product, often appearing as new or shifted peaks in the chromatogram.[22] Comparing the chromatograms of underivatized and derivatized peptides is a key diagnostic step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-depth structural characterization, NMR can provide detailed information about the chemical environment of each atom in the peptide, confirming the structure of both the desired product and any byproducts.[25][27]
References
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2011). Protecting Groups in Peptide Synthesis. In Peptide Synthesis and Applications (pp. 19-53). Humana Press. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Liu, C. F., & Tam, J. P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(12), 6567–6572. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]
-
Modern Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Rasmussen, J. H., et al. (2020). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Science, 112(3), e24135. Retrieved from [Link]
-
Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass spectrometry reviews, 17(4), 255–274. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(11), 2456–2465. Retrieved from [Link]
-
Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(5), e3251. Retrieved from [Link]
-
ResearchGate. (n.d.). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(66), 38555–38562. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2019). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Molecules, 24(11), 2091. Retrieved from [Link]
-
Frey, B. L., et al. (2014). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 25(1), 86–95. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
Institute of Food Research. (2014, November 14). New peptide identification method to cope with unexpected modifications. Retrieved from [Link]
-
MOL Changes. (2024, July 24). PH's reaction to peptides and their performance in experiments. Retrieved from [Link]
-
SlideShare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Charge derivatization of peptides for analysis by mass spectrometry. Retrieved from [Link]
-
InTechOpen. (2015, November 12). Derivatization of peptides for improved detection by mass spectrometry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). ADVANTAGES AND LIMITATIONS OF DERIVATIZATION OF PEPTIDES FOR IMPROVED PERFORMANCE AND DETECTABILITY IN CAPILLARY ISOELECTRIC FOCUSING (CIEF). Retrieved from [Link]
-
Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of peptides for improved detection by mass spectrometry. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]
-
Polavarapu, P., et al. (2026, January 12). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. Retrieved from [Link]
-
University of Florida. (n.d.). Diverse Modification of Unprotected Peptides and Proteins through Common Intermediates. Retrieved from [Link]
-
Gyanda Biosystems. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]
-
Agilent. (n.d.). Peptide Mapping at Elevated Temperatures. Retrieved from [Link]
-
Waters Corporation. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Retrieved from [Link]
-
PubMed. (n.d.). Separation of peptide derivatives by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. polypeptide.com [polypeptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
- 14. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. biosynth.com [biosynth.com]
- 19. PH's reaction to peptides and their performance in experiments - MOL Changes [molchanges.com]
- 20. waters.com [waters.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ijsra.net [ijsra.net]
- 23. agilent.com [agilent.com]
- 24. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 26. books.rsc.org [books.rsc.org]
- 27. polarispeptides.com [polarispeptides.com]
Navigating the Stability of 1,2-Dimethyl-2-thiopseudourea hydriodide: A Technical Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,2-Dimethyl-2-thiopseudourea hydriodide (DMTU hydriodide). This guide is designed to provide you with in-depth insights and practical troubleshooting advice for managing the stability of this compound in various buffer systems during your experiments. As a thiourea derivative, the stability of DMTU hydriodide can be influenced by several factors, and understanding these is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could the stability of the compound in my buffer be the issue?
A1: Absolutely. Inconsistent results are a classic indicator of compound instability. This compound, like other S-alkylisothiourea derivatives, is susceptible to hydrolysis, particularly at non-neutral pH values. If your buffer system is not optimized, the compound could be degrading over the course of your experiment, leading to variable concentrations and, consequently, inconsistent data. Factors such as pH, buffer species, and temperature can all play a significant role in the rate of degradation.[1][2]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The most probable degradation pathway for S-alkylisothiourea compounds in aqueous solution is hydrolysis.[1] This process involves the cleavage of the carbon-sulfur bond. The imino group (=NH) can be hydrolyzed to a carbonyl group (C=O), leading to the formation of N,N'-dimethylurea and methyl mercaptan as potential degradation products. The rate of this hydrolysis is highly dependent on the pH of the solution.
Below is a diagram illustrating the likely hydrolytic degradation pathway of 1,2-Dimethyl-2-thiopseudourea.
Caption: Proposed hydrolytic degradation of 1,2-Dimethyl-2-thiopseudourea.
Q3: What is the optimal pH range for maintaining the stability of this compound in a buffer?
Q4: Can the type of buffer I use affect the stability of the compound, even at the same pH?
A4: Yes, the choice of buffer species is critical. Some buffer components can actively participate in the degradation of a compound. For instance, buffers containing nucleophilic species, such as phosphate, can potentially accelerate hydrolysis through general base catalysis.[3] It is advisable to screen a few different buffer systems (e.g., citrate, phosphate, and a non-nucleophilic buffer like HEPES or MOPS) to determine the most inert option for your specific application.[4]
Troubleshooting Guide
Problem: I observe a rapid loss of activity of my this compound solution during my experiment.
| Potential Cause | Troubleshooting Action |
| Inappropriate Buffer pH | Measure the pH of your final experimental solution. If it is outside the recommended 6.5-7.5 range, adjust it or prepare a fresh buffer at the optimal pH. Consider performing a pilot study to assess stability at different pH values (e.g., pH 5, 7, and 9). |
| Reactive Buffer Species | If you are using a phosphate buffer, consider switching to a non-nucleophilic buffer such as HEPES or MOPS to see if stability improves.[4] |
| Elevated Temperature | Ensure your solutions are kept cool (e.g., on ice) whenever possible, especially during long experimental incubations. Perform a temperature stability study (e.g., 4°C, room temperature, and 37°C) to understand the impact of heat. |
| Presence of Oxidizing Agents | Ensure your buffer components and water are free from oxidizing contaminants. If your application allows, consider degassing your buffers or adding a small amount of a compatible antioxidant. |
Experimental Protocols
To empower you to determine the optimal buffer system for your specific experimental needs, we provide the following detailed protocols for conducting a forced degradation study and for quantifying this compound.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to rapidly assess the stability of your compound under various stress conditions, providing insights into its degradation profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Buffer solutions (e.g., 50 mM sodium phosphate, 50 mM sodium citrate, 50 mM HEPES) at various pH values (e.g., 3, 5, 7, 9)
-
High-purity water
-
HPLC or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of approximately 1 mg/mL.
-
Thermal Degradation: Dilute the stock solution in high-purity water and in each of your chosen buffer systems. Incubate these solutions at an elevated temperature (e.g., 60°C).
-
Control: Dilute the stock solution in high-purity water and your chosen buffers and keep at a controlled, non-stressful temperature (e.g., 4°C).
-
-
Time Points: Collect aliquots from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: If necessary, quench the reactions. For acid and base hydrolysis, neutralize the samples to approximately pH 7.
-
Analysis: Analyze the samples by a suitable analytical method (see Protocol 2) to determine the remaining concentration of this compound and to observe the formation of any degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: Quantification of this compound by HPLC-UV
This method provides a starting point for developing a validated analytical procedure to monitor the stability of your compound.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5%), and ramp up to a higher percentage (e.g., 95%) over 10-15 minutes to elute the compound and any potential degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (determine by running a UV scan of the compound; likely in the 220-260 nm range). |
Method Validation: For accurate quantification, it is essential to validate this method for linearity, accuracy, precision, and specificity according to ICH guidelines.
Summary of Stability Recommendations
| Factor | Recommendation | Rationale |
| pH | Maintain pH in the range of 6.5-7.5 for optimal stability. | To minimize acid- and base-catalyzed hydrolysis.[2] |
| Buffer System | Screen different buffer types. Consider non-nucleophilic buffers like HEPES or MOPS. | To avoid buffer-catalyzed degradation.[3][4] |
| Temperature | Prepare solutions fresh and store them at 2-8°C. Avoid prolonged exposure to room temperature or higher. | To slow down the rate of degradation reactions. |
| Light Exposure | Store solutions in amber vials or protect them from light. | While not explicitly studied for this compound, photostability should be considered as a potential degradation factor for many organic molecules. |
| Purity of Reagents | Use high-purity water and analytical grade buffer components. | To prevent degradation caused by contaminants. |
By carefully considering these factors and, if necessary, performing a systematic stability study, you can ensure the integrity of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Grover, P. S. (1984). Kinetics and mechanism of the hydrolysis of allylic and tertiary alkyl isothioureas in aqueous, mixed aqueous and micellar systems. University of Connecticut. Retrieved from [Link]
- Alsante, K. M., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 221, 115045.
- Gomes, F. P., et al. (2023). Effect of Different Buffer Components on IgG4 Stability. Journal of Pharmaceutical Sciences.
- Sharma, G., & Kumar, S. (2016). Forced degradation studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 1(3), 65-69.
- Chauhan, A., & Mittal, P. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5156-5164.
- Mishra, A., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv. doi:10.1101/2023.06.29.547053
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-12.
- Patel, R. B., et al. (2012). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 1(2), 119-129.
-
Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky... Retrieved from [Link]
-
Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]
- König, B., et al. (2005). Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. Tetrahedron Letters, 46(34), 5777-5779.
- Zhang, X., et al. (2021). Degradation test in Tris buffer (pH = 7.4) for 28 days.
- Liu, Y., et al. (2010). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Chinese Journal of Analytical Chemistry, 38(11), 1645-1648.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]
- Smith, A. D., et al. (2013). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 15(15), 3852–3855.
-
ChemBK. (n.d.). S-METHYL-ISO-THIOUREA. Retrieved from [Link]
- Dodi, G., et al. (2011). Validated HPLC-Fl method for the analysis of S-adenosylmethionine and S-adenosylhomocysteine biomarkers in human blood. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1137-1141.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]
- Tirella, A. A., & Tirella, J. A. (2015). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of Life and Evolution of Biospheres, 45(4), 439-453.
- Ruzin, S. E. (1999). Plant microtechnique and microscopy. Oxford University Press.
- Wei, R., et al. (2018). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. Applied Microbiology and Biotechnology, 102(23), 10077-10086.
-
FORM-S. (n.d.). Method development for analysis of pharmaceuti-cals in environmental samples. Retrieved from [Link]
-
PubChem. (n.d.). S-methyl isothiourea hemisulfate. Retrieved from [Link]
- Otsuki, S., et al. (2023). LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysantha.
- Tirella, A. A., & Tirella, J. A. (2015). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water.
Sources
Technical Support Center: Purification of Guanidinated Peptides for Mass Spectrometry Analysis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing guanidination to enhance their mass spectrometry (MS) analysis of peptides and proteins. Guanidination, the chemical conversion of primary amines, particularly the ε-amino group of lysine residues, into more basic guanidinium groups, is a powerful technique to improve ionization efficiency and signal intensity in MS.[1][2] This conversion of lysine to a homoarginine residue can significantly increase the detection of lysine-containing peptides, leading to better protein sequence coverage.[3][4]
However, the success of this technique is highly dependent on the subsequent purification of the guanidinated peptides. Inefficient purification can lead to the introduction of interfering substances into the mass spectrometer, resulting in poor data quality and ambiguous results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in the purification of guanidinated peptides.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low Peptide Recovery After Purification
Question: “Why is my peptide recovery low after guanidination and purification?”
Answer:
Low peptide recovery is a common and frustrating issue. The problem can originate from several steps in your workflow, including the guanidination reaction itself, sample handling, and the purification process. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Incomplete Guanidination Reaction: If the guanidination reaction is incomplete, you will have a heterogeneous mixture of modified and unmodified peptides, which can complicate purification and lead to apparent low recovery of the desired product.
-
Solution: Verify the completeness of the reaction by analyzing a small aliquot of the reaction mixture by MALDI-TOF MS before proceeding with purification. An incomplete reaction will show peaks corresponding to both the original and the guanidinated peptides. To improve reaction efficiency, ensure the pH of the reaction mixture is optimal (typically between 10.5 and 11.0) and consider increasing the incubation time or temperature.[5]
-
-
Peptide Precipitation: Guanidinated peptides can sometimes precipitate out of solution, especially at high concentrations or in inappropriate buffers.
-
Solution: After the guanidination reaction, visually inspect your sample for any precipitate. If precipitation is observed, try to redissolve it by adding a small amount of organic solvent (e.g., acetonitrile) or a chaotropic agent (e.g., urea). For future experiments, consider performing the reaction in a larger volume to keep the peptide concentration lower.
-
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: SPE is the most common method for purifying guanidinated peptides.[6][7] Low recovery is often due to issues with the binding, washing, or elution steps.
-
Binding: Ensure your sample is acidified (e.g., with trifluoroacetic acid, TFA) before loading onto a reversed-phase SPE cartridge. This ensures that the peptides are charged and will bind efficiently to the C18 stationary phase.
-
Washing: The wash step is critical for removing salts and excess guanidinating reagent. However, using a wash solution with too high a concentration of organic solvent can lead to premature elution of your peptides. A typical wash solution is 0.1% TFA in 5% acetonitrile.
-
Elution: Incomplete elution is a major cause of low recovery. Guanidinated peptides are more polar than their unmodified counterparts and may require a higher concentration of organic solvent for efficient elution. Try increasing the acetonitrile concentration in your elution buffer (e.g., to 70-80%) or using a stronger solvent like isopropanol. Eluting with a small volume multiple times can also improve recovery.[8]
-
-
Non-Specific Binding to Labware: Peptides, especially hydrophobic ones, can adsorb to the surfaces of plastic tubes and pipette tips.
-
Solution: Use low-retention plasticware for all sample handling steps. Pre-rinsing pipette tips with the elution buffer before use can also help to minimize loss.
-
Problem 2: Poor Desalting and Presence of Guanidinating Reagent Adducts
Question: “My mass spectra show significant salt adducts and peaks corresponding to the guanidinating reagent. How can I improve desalting?”
Answer:
The presence of salts and excess guanidinating reagent (like O-methylisourea) can severely suppress the ionization of your peptides and complicate your mass spectra.[9][10] Effective desalting is crucial for obtaining high-quality data.
-
Optimize SPE Washing: The wash step in your SPE protocol is the primary way to remove these contaminants.
-
Solution: Increase the volume of your wash solution. Instead of a single wash, perform multiple washes with a low percentage of organic solvent (e.g., 3 x 1 mL of 0.1% TFA in 5% acetonitrile). This will help to thoroughly remove salts and excess reagent without eluting your peptides of interest.
-
-
Use of a Volatile Buffer System: Ensure that the buffers used during the guanidination reaction are volatile and can be easily removed.
-
Solution: If possible, use a buffer like ammonium bicarbonate, which can be removed by lyophilization before the SPE step.
-
-
Consider a "Freebase" Guanidinating Reagent: A study by Gilar et al. (2013) demonstrated the use of an O-methylisourea-freebase reagent that simplifies the workflow by removing interfering salts before the guanidination reaction, potentially eliminating the need for a separate desalting step.[11]
Problem 3: Incomplete Guanidination
Question: “How can I assess the efficiency of my guanidination reaction and what should I do if it's incomplete?”
Answer:
Incomplete guanidination leads to a mixed population of peptides, which can complicate data analysis. Assessing the reaction efficiency is a critical quality control step.
-
Assessing Reaction Efficiency:
-
MALDI-TOF MS: The most direct way to check for completion is to analyze a small aliquot of your reaction mixture before purification. You should see a mass shift of +42.02 Da for each lysine residue that has been successfully guanidinated.[12] The absence of peaks corresponding to the unmodified peptide indicates a complete reaction.
-
Amino Acid Analysis: For a more quantitative assessment, you can perform amino acid analysis after acid hydrolysis. The conversion of lysine to homoarginine can be quantified.[13]
-
-
Optimizing the Reaction: If you find that your reaction is incomplete, consider the following:
-
pH: The guanidination reaction is highly pH-dependent, with an optimal range of 10.5-11.0.[5] Use a reliable pH meter to verify and adjust the pH of your reaction mixture.
-
Reagent Concentration and Incubation Time: You may need to increase the molar excess of the guanidinating reagent or extend the incubation time.[14] Some protocols suggest incubating for several hours to overnight to ensure complete reaction.[12]
-
Temperature: Gently heating the reaction (e.g., to 37°C) can sometimes improve the reaction rate, but be cautious as excessive heat can lead to peptide degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of guanidination and why is it used in mass spectrometry?
Guanidination is a chemical modification that converts the primary amine of a lysine residue into a guanidinium group, effectively changing the lysine into a homoarginine residue.[1] This modification increases the basicity of the peptide, leading to improved ionization efficiency, particularly in MALDI-MS.[2][4] Arginine-containing peptides are known to produce stronger signals in mass spectrometry, and by converting lysines to homoarginines, we can enhance the detection of lysine-containing peptides.[3]
Q2: Which guanidinating reagent should I choose?
O-methylisourea is the most commonly used and cost-effective reagent for guanidination.[1] However, other reagents are available, each with its own advantages and disadvantages. For example, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offers high specificity but requires a subsequent deprotection step.[1] The choice of reagent will depend on the specific requirements of your experiment, such as the desired reaction conditions and tolerance for side products.
Q3: What are the most common methods for purifying guanidinated peptides?
Solid-phase extraction (SPE) with a reversed-phase sorbent (e.g., C18) is the most widely used method for purifying and desalting guanidinated peptides.[6][7] It is a simple, rapid, and effective technique. For more complex samples or when higher purity is required, high-performance liquid chromatography (HPLC) can be used.
Q4: How does guanidination affect peptide fragmentation in MS/MS analysis?
Guanidination can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS). The presence of the highly basic homoarginine residue can direct fragmentation, often leading to more prominent y-ion series.[15] This can be advantageous for de novo sequencing and protein identification.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) of Guanidinated Peptides
This protocol provides a general guideline for the purification of guanidinated peptides using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridge (appropriate size for your sample volume)
-
SPE manifold
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Wash Solution: 5% ACN in Solvent A
-
Elution Solution: 70% ACN in Solvent A
Procedure:
-
Cartridge Conditioning:
-
Pass 1 mL of Solvent B through the cartridge.
-
Pass 2 mL of Solvent A through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Acidify your guanidinated peptide sample with TFA to a final concentration of 0.1%.
-
Load the sample onto the conditioned cartridge at a slow flow rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 2 x 1 mL of the Wash Solution to remove salts and excess reagents.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the peptides with 2 x 0.5 mL of the Elution Solution.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the dried peptides in an appropriate solvent for your MS analysis (e.g., 0.1% formic acid in water).
-
| Step | Solution | Volume | Purpose |
| Conditioning | 0.1% TFA in ACN | 1 mL | To wet the stationary phase |
| 0.1% TFA in water | 2 mL | To equilibrate the cartridge | |
| Sample Loading | Acidified peptide sample | Varies | To bind peptides to the cartridge |
| Washing | 0.1% TFA in 5% ACN | 2 x 1 mL | To remove salts and impurities |
| Elution | 0.1% TFA in 70% ACN | 2 x 0.5 mL | To elute the purified peptides |
Visualizations
Workflow for Guanidination and Purification of Peptides
Caption: General workflow from protein digestion to MS analysis.
Troubleshooting Decision Tree for Low Peptide Recovery
Caption: A decision tree to troubleshoot low peptide recovery.
References
-
Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. (n.d.). NIH. [Link]
-
Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. (n.d.). kchem.org. [Link]
-
Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. (2013). PMC - NIH. [Link]
-
Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. (2013). PubMed. [Link]
-
Optimization of guanidination procedures for MALDI mass mapping. (2002). PubMed. [Link]
-
Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. (2006). American Laboratory. [Link]
-
Guanidination of Tryptic Peptides without Desalting for Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry Analysis. (2013). ACS Publications. [Link]
-
Guanidination of Tryptic Peptides without Desalting for Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry Analysis. (2013). ACS Publications. [Link]
-
Efficient Micro-Recovery and Guanidination of Peptides Directly from MALDI Target Spots. (2005). Taylor & Francis. [Link]
-
Guanidination reaction. (n.d.). ResearchGate. [Link]
-
Efficient Micro-Recovery and Guanidination of Peptides Directly from MALDI Target Spots. (2005). BioTechniques. [Link]
-
Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. (2015). PubMed. [Link]
-
Optimization of Guanidination Procedures for MALDI Mass Mapping. (2002). ResearchGate. [Link]
-
Troubleshooting protein recovery issues. (2025). Cytiva. [Link]
-
5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020). Waters Corporation. [Link]
-
Peptide Sample Prep Optimization and Troubleshooting. (2017). YouTube. [Link]
-
Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016). Future Science. [Link]
-
[troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? (2025). ResearchGate. [Link]
-
Evaluation of solid-phase extraction procedures in peptide analysis. (1995). PubMed. [Link]
-
Peptide SPE Method Development - Protocol. (n.d.). OneLab. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bkcs.kchem.org [bkcs.kchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. researchgate.net [researchgate.net]
- 14. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 15. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Guanidinylation Reactions with 1,2-Dimethyl-2-thiopseudourea hydriodide
Welcome to the technical support guide for 1,2-Dimethyl-2-thiopseudourea hydriodide. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the critical role of pH in the efficiency of guanidinylation reactions. It is designed for researchers, chemists, and drug development professionals aiming to optimize the conversion of primary and secondary amines into their corresponding guanidinium derivatives.
Part 1: Fundamental Principles & FAQs
This section addresses the core scientific principles governing the reaction. Understanding these concepts is crucial for effective troubleshooting and optimization.
Q1: What is the primary reaction of this compound, and why is pH the most critical parameter?
This compound is a classic electrophilic reagent used for guanylation , the process of converting a nucleophilic amine into a guanidine.[1] The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the thiopseudourea, followed by the elimination of a methyl mercaptan leaving group.
pH is the master variable because it dictates the protonation state of both the starting amine and the guanidinylating reagent. The reaction's success hinges on a delicate balance:
-
Activating the Nucleophile: The attacking amine must be in its neutral, unprotonated (R-NH₂) form to be nucleophilic. If the pH is too low (acidic), the amine exists as its conjugate acid (R-NH₃⁺), which is not nucleophilic and will not initiate the reaction.[2]
-
Maintaining Reagent Stability: While basic conditions are needed to deprotonate the amine, excessively high pH can lead to the degradation of the thiopseudourea reagent itself through hydrolysis.
-
Product Stability: Guanidines are very strong organic bases, with the resulting guanidinium ion being highly stabilized by resonance.[1] They are generally stable under acidic and moderately basic conditions but can degrade to the corresponding urea at very high pH.[1]
Optimizing the pH strikes a balance, maximizing the concentration of the reactive amine nucleophile while minimizing reagent and product degradation.
Q2: How do the pKa values of my amine and the reagent influence the optimal reaction pH?
The Henderson-Hasselbalch equation is the theoretical foundation for selecting the reaction pH. For an amine to be sufficiently nucleophilic, the reaction pH should be significantly above its pKa.
-
pKa of the Amine (Substrate): Aliphatic primary amines typically have a pKa of their conjugate acid around 9.5-10.5. To ensure a high concentration of the neutral amine (R-NH₂), the reaction is often run at a pH of 10 or higher. A common rule of thumb is to set the pH at least 1-2 units above the pKa of the amine.
-
pKa of 1,2-Dimethyl-2-thiopseudourea: As a thiopseudourea derivative, the reagent itself is basic. Its protonated form has a pKa estimated to be around 9-10. Keeping the pH above this value ensures the reagent is primarily in its neutral, reactive form.
Therefore, the ideal pH is a compromise. For many standard guanidinylations of aliphatic amines, a pH range of 10.0 to 11.5 is a successful starting point. Some protocols have even pushed the pH to 11-12 to drive the reaction forward.[3]
Q3: What are the common side reactions related to incorrect pH control?
Failure to properly buffer and control the pH can lead to several undesirable outcomes:
-
Low pH (< 9.0):
-
Reaction Stalling: The primary amine is fully protonated (R-NH₃⁺) and non-nucleophilic. The reaction will show little to no conversion.
-
-
High pH (> 12.0):
-
Reagent Hydrolysis: The electrophilic center of the thiopseudourea becomes susceptible to attack by hydroxide ions (OH⁻), leading to decomposition and the formation of inactive byproducts.
-
Product Degradation: Although guanidines are robust, prolonged exposure to harsh basic conditions can slowly convert the desired guanidine product into its urea analog.[1]
-
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the guanidinylation reaction.
Q4: My reaction yield is low or zero. How do I troubleshoot this using pH?
A low or non-existent yield is the most common problem and is almost always linked to pH.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Troubleshooting:
-
Verify Reaction pH: Before assuming other causes, directly measure the pH of your reaction mixture using a calibrated pH meter suitable for organic/aqueous mixtures.
-
pH is Too Low (e.g., pH 8.5): This is the most likely culprit. Your amine substrate is protonated and inactive.
-
Solution: Carefully add a non-nucleophilic organic base (like Triethylamine (TEA), Diisopropylethylamine (DIPEA), or DBU) dropwise while monitoring the pH until it reaches the target range of 10.0-11.5.
-
-
pH is Too High (e.g., pH 12.5): This suggests potential reagent decomposition.
-
Solution: Restart the experiment. Use a well-buffered solution or a weaker base to maintain the pH in the optimal 10.0-11.5 range. Consider adding the thiopseudourea reagent in portions over time to minimize its exposure to the basic conditions.
-
Q5: I'm seeing an unexpected byproduct that looks like a urea. What is the cause?
The formation of a urea byproduct corresponding to your guanidine product is a classic sign of product degradation under excessively basic conditions.[1]
-
Cause: The pH of the reaction is too high, or the reaction was left for an extended period at high pH, causing hydrolysis of the guanidine group.
-
Solution:
-
Reduce the reaction pH to the lower end of the optimal range (e.g., 10.0-10.5).
-
Monitor the reaction progress more frequently (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed.
-
Ensure the workup procedure neutralizes the basic reaction conditions promptly.
-
Part 3: Experimental Protocols & Data
This section provides a generalized protocol and data to guide your experimental setup.
Recommended Guanidinylation Protocol
This protocol is a starting point and should be optimized for your specific amine substrate.
-
Dissolution: Dissolve the amine substrate (1.0 eq.) in a suitable solvent mixture (e.g., DMF/water or Dioxane/water, 3:1).
-
pH Adjustment: Add an appropriate base (e.g., 1 M NaOH solution or DIPEA) dropwise while stirring and monitoring with a calibrated pH meter until the pH is stable at 10.5 .
-
Reagent Addition: Add this compound (1.1 eq.) to the solution. The hydriodide salt is acidic, so the pH will drop.
-
Re-adjustment of pH: Immediately readjust the pH back to 10.5 with your base.
-
Reaction Monitoring: Stir the reaction at room temperature (or gently heat to 40-50 °C for sterically hindered amines). Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Maintain the pH at 10.5 throughout the reaction.
-
Workup: Once the reaction is complete, cool to room temperature and neutralize the mixture to pH 7 with 1 M HCl. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or CH₂Cl₂). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude guanidine by flash column chromatography or recrystallization.
Table 1: Recommended Starting pH for Different Amine Classes
| Amine Substrate Class | Typical pKa (Conjugate Acid) | Recommended Starting pH | Notes |
| Primary Aliphatic Amines | 9.5 - 10.6 | 10.5 - 11.0 | Standard condition, generally good reactivity. |
| Secondary Aliphatic Amines | 10.7 - 11.2 | 11.0 - 11.5 | More sterically hindered; may require slightly higher pH and temperature. |
| Anilines (Aromatic Amines) | 4.5 - 5.5 | 8.5 - 9.5 | Less basic and less nucleophilic; requires less basic conditions but may need activation (e.g., higher temp). |
| Amino Acids | 9.0 - 10.0 (α-amino) | 10.0 - 11.0 | Protect the carboxylic acid group first to prevent side reactions. |
Part 4: Mechanistic Visualization
The following diagram illustrates the pH-dependent equilibrium of the amine nucleophile, which is fundamental to the reaction's success.
Caption: The effect of pH on amine nucleophilicity.
References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds [Thesis]. University of Toronto. Retrieved from [Link]
-
Looper, R. E., & Novi, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]
-
García-Mira, M. M., & Sánchez-Ruiz, J. M. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 81(6), 3489–3504. [Link]
-
Liu, J., et al. (2016). Guanidinylated bioresponsive poly(amido amine)s designed for intranuclear gene delivery. International Journal of Nanomedicine, 11, 401–416. [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Retrieved from [Link]
-
García-Mira, M. M., & Sánchez-Ruiz, J. M. (2001). pH Corrections and Protein Ionization in Water/Guanidinium Chloride. ResearchGate. Retrieved from [Link]
-
Hynes, J., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1427–1437. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Product Class 13: Guanidine Derivatives. In Science of Synthesis (Vol. 13, pp. 465-512). Thieme.
-
ChemBK. (n.d.). 1,2-DIMETHYL-2-THIOPSEUDOUREA. Retrieved from [Link]
-
Hu, J., et al. (2020). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Molecules, 25(22), 5439. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements | MDPI [mdpi.com]
- 3. Guanidinylated bioresponsive poly(amido amine)s designed for intranuclear gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
minimizing sample loss during post-guanidination cleanup
Welcome to the Technical Support Center for post-guanidination cleanup. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing excess reagents and byproducts after the guanidination of proteins and peptides. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize sample loss and ensure the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant sample loss after my desalting step. What are the most common causes?
A1: Sample loss during post-guanidination desalting is a frequent issue. The primary culprits are often related to suboptimal binding of your guanidinated peptide to the desalting matrix or premature elution. Every manipulation, from pipetting to transferring between tubes, can contribute to loss, especially with low-concentration samples. Key factors to investigat[1][2]e include:
-
Incorrect pH: Peptides may not bind efficiently to reverse-phase resins (like C18) if the pH is neutral. Acidifying the sample to a pH <3 with formic acid or trifluoroacetic acid (TFA) is crucial for good retention.
-
Presence of Organic[3] Solvents: If your sample contains organic solvents like acetonitrile before loading, it will hinder binding to the reverse-phase resin.
-
Non-specific Bindin[3]g: Peptides can adsorb to labware, especially standard plastics. Using low-binding tubes and pipette tips can mitigate this.
-
Incomplete Elution:[1] Your elution buffer might not be strong enough to release all bound peptides. Ensure your elution buffer has a sufficiently high concentration of organic solvent.
Q2: What is the optimal pH for the guanidination reaction itself to minimize side reactions and improve cleanup efficiency?
A2: The guanidination reaction, which converts lysine residues to homoarginine, is highly pH-dependent. The reaction requires the ε-amino group of lysine to be deprotonated. An optimal pH is generall[4]y around 11.3, with a minimum of pH 10. Operating within this ran[4][5]ge helps to ensure a more complete and specific reaction, which in turn simplifies the subsequent cleanup process by reducing the variety of byproducts.
Q3: Can I skip the desalting step altogether?
A3: While tempting, skipping the desalting step is generally not recommended, as excess salts and reagents from the guanidination reaction can interfere with downstream analyses like mass spectrometry by suppressing ionization. However, some modern appr[6]oaches, such as using O-methylisourea-freebase as the guanidinating reagent, can reduce the salt load to a point where desalting may not be necessary for certain applications like MALDI-TOF MS. This method involves remo[4][7]ving interfering salts before the guanidination reaction.
Q4: Are there alternat[4][7]ives to C18-based solid-phase extraction (SPE) for cleanup?
A4: Yes, several alternatives to traditional C18 SPE exist. The best choice depends on your sample volume, the nature of your protein/peptide, and the downstream application. Other options include:
-
Dialysis and Diafiltration: Effective for removing guanidine hydrochloride from larger protein samples.
-
Gel Filtration Chro[8][9]matography (Size Exclusion Chromatography): An efficient method for desalting protein solutions by separating molecules based on size.
-
Precipitation: Me[9]thods like acetone or methanol-chloroform precipitation can be used, but protein recovery can be variable.
Troubleshooting Gu[8][10]ides
Issue 1: Low Peptide Recovery After Solid-Phase Extraction (SPE)
Low recovery after SPE is a multi-faceted problem. This guide will walk you through a systematic approach to identify and resolve the issue.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Binding to SPE Resin | The guanidinated peptides are not being retained by the stationary phase during the loading and washing steps. This is often due to incorrect sample conditions. | Acidify Your Sample: Ensure your sample is acidified to pH < 3 with 0.1% TFA or formic acid before loading onto the SPE column. This protonates the pepti[3]des, increasing their affinity for the C18 resin. |
| Presence of Organic Solvent: Acetonitrile or other organic solvents in the sample will prevent the peptides from binding to the reversed-phase material. | Dry and Reconstitute: If your sample is in an organic solvent, dry it completely using a vacuum concentrator and then reconstitute it in an aqueous, acidic solution before loading. | |
| Premature Elution [3] | The peptides are being washed off the column before the elution step. This can happen if the wash buffer is too strong. | Optimize Wash Buffer: Use a weak wash buffer, such as 5% acetonitrile with 0.1% TFA in water, to remove salts without eluting the peptides of interest. |
| Incomplete Elution[10] | The elution buffer is not strong enough to release the peptides from the SPE resin. | Increase Elution Strength: Use a higher concentration of organic solvent in your elution buffer (e.g., 60-80% acetonitrile with 0.1% TFA). You can also perform mult[4]iple, sequential elutions and pool the fractions. |
| Non-Specific Bindin[11]g to Labware | Peptides, especially at low concentrations, can adhere to the surfaces of standard polypropylene tubes and pipette tips. | Use Low-Binding Consumables: Switch to commercially available low-retention or low-binding microcentrifuge tubes and pipette tips to minimize surface adsorption. |
Experimenta[1]l Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Peptide Cleanup
This protocol provides a robust procedure for cleaning up and concentrating peptide samples after guanidination.
Materials:
-
C18 S[12]PE micro-elution plate or spin column
-
Conditioning Solvent: 100% acetonitrile (ACN) + 0.1% TFA
-
Equilibration Buffer: 10% ACN (aqueous) + 0.1% TFA
-
Wash Buffer: 10% ACN (aqueous) + 0.1% TFA
-
Elution Buffer: 65% ACN (aqueous) + 0.1% TFA
Procedure:
-
Conditioning: Add 3 bed volumes of Conditioning Solvent to the SPE media. Centrifuge or apply a vacuum to pass the solvent through.
-
Equilibration: Add 3 bed volumes of Equilibration Buffer to the media. Pass the buffer through. Repeat this step.
-
Sample Loading: Ensure your guanidinated peptide sample is acidified (pH < 3) and contains minimal organic solvent. Load the sample onto the SPE media (approximately 0.6 bed volumes). Pass the sample through t[10]he media and collect the flow-through. Re-load the flow-through to ensure maximum binding.
-
Washing: Add 3 be[6]d volumes of Wash Buffer to the media. Pass the buffer through to remove salts and other impurities.
-
Elution: Place a clean collection tube or plate under the SPE device. Add 3 bed volumes of Elution Buffer to the media. Pass the buffer through and collect the eluate containing your purified peptides.
-
Second Elution (Optional but Recommended): To maximize recovery, perform a second elution with a stronger solvent, such as 70% ACN (aqueous) + 0.1% TFA, into the same collection tube.
Visualizing t[11]he Workflow
Decision Tree for Post-Guanidination Cleanup Method Selection
This diagram outlines a logical process for choosing the most appropriate cleanup strategy based on your experimental needs.
Caption: Decision tree for selecting a post-guanidination cleanup method.
Understanding Side Reactions and Byproducts
Guanidination is generally specific to the ε-amino group of lysine and N-terminal amines. However, side reactions can occur, leading to unexpected adducts and complicating cleanup.
-
Uronium/Aminium Reagent Side Reactions: Some coupling reagents used in peptide synthesis can react with the unprotected N-terminus to form a guanidine moiety, which can terminate peptide chains.
-
Transfer of Protect[13]ing Groups: During final cleavage and deprotection, sulfonyl protecting groups from arginine can sometimes transfer to tryptophan residues.
-
Unexpected Adducts:[13] One study identified an unexpected +57 Da modification when using a sodium buffer-based guanidination approach.
Careful optimization of [14]reaction conditions, including buffer composition, pH, temperature, and reaction time, is essential to minimize these side reactions. Mass spectrometry is a po[14]werful tool for detecting minor side products that may otherwise go unnoticed.
References
-
[14]An optimized guanidination method for large-scale proteomic studies. PubMed. [Link]
-
Optimization of guanidination procedures for MALDI mass mapping. PubMed. [Link]
-
Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. [Link]
-
Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. ACS Publications. [Link]
-
Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. PMC - NIH. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Choosing the solid-phase extraction media for synthetic peptide clean-up. Biotage. [Link]
-
What's the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE?. ResearchGate. [Link]
-
Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. PubMed. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [Link]
-
SAMPLE DESALTING PROCEDURE. Unknown Source. [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC - NIH. [Link]
-
Peptide fractionation and Clean-Up Protocols. UWPR. [Link]
-
Where do sample losses come from? : r/proteomics. Reddit. [Link]
-
How can I desalt a protein sample currently in >300mM salt?. ResearchGate. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
-
Sample preparation and cleanup methods for clinical top-down proteomics. PMC - NIH. [Link]
-
Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. NIH. [Link]
-
Guanidination of a peptide side chain amino group on a solid support. PubMed - NIH. [Link]
-
Evaluation of Protein Purification Techniques and Effects of Storage Duration on LC-MS/MS Analysis of Archived FFPE Human CRC Tissues. NIH. [Link]
-
Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. PMC. [Link]
-
Advances in proteomics sample prep reagents and quantitative MS workflows. YouTube. [Link]
- Peptide purification using mixed-phase solid phase extraction material.
-
I want to remove guanidine hydrochloride from cell lysate for proteomics analysis by dialysis.What is the ideal composition of the dialysis buffer?. ResearchGate. [Link]
-
[troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate. [Link]
- Method for removal of guanidine compound
-
Does anyone know a replacement for guanidine HCl in 95% ethanol for protein wash step in Trizol extraction of protein?. ResearchGate. [Link]
-
Sample Clean-Up in the Fast Lane. Agilent. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nii.res.in [nii.res.in]
- 7. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are the methods used for protein desalting? | AAT Bioquest [aatbio.com]
- 10. biotage.com [biotage.com]
- 11. neb.com [neb.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein Guanidination: A Comparative Analysis of MALDI-TOF Mass Shift and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein analysis, the precise characterization of post-translational modifications (PTMs) is paramount to unraveling complex biological processes and advancing therapeutic development. Guanidination, the chemical conversion of lysine residues to homoarginine, is a powerful tool in the proteomics workflow. This modification, by virtue of its ability to enhance ionization efficiency, significantly improves the detection of lysine-containing peptides in mass spectrometry.[1]
This guide, from the perspective of a seasoned application scientist, provides an in-depth, objective comparison of validating protein guanidination using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry against a suite of established alternative techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in experimental data, empowering you to make informed decisions for your research.
The Principle of Guanidination and the "Arginine Effect" in MALDI-TOF MS
Guanidination specifically targets the ε-amino group of lysine residues, converting them into homoarginine, an analog of arginine.[2] This chemical transformation imparts a significant advantage in MALDI-TOF mass spectrometry, a phenomenon often referred to as the "arginine effect." Peptides containing arginine, or its analog homoarginine, demonstrate a markedly increased signal intensity—on the order of 5 to 15-fold—compared to their lysine-terminated counterparts.[2] This enhancement is attributed to the higher basicity of the guanidinium group (pKa ≈ 12.5) compared to the primary amine of lysine (pKa ≈ 10.5). The more basic guanidinium group more readily accepts a proton in the acidic MALDI matrix, leading to more efficient ionization and, consequently, a stronger signal in the mass spectrometer.[2]
The conversion of lysine to homoarginine results in a predictable and readily identifiable mass shift. This modification adds a guanidinium group (CH₃N₂) while removing a hydrogen from the primary amine, resulting in a net monoisotopic mass increase of 42.0218 Da .[3] This precise mass addition serves as a definitive signature for successful guanidination when analyzing peptides by MALDI-TOF MS.
Caption: Chemical conversion of a lysine residue to a homoarginine residue.
I. Validation by MALDI-TOF Mass Shift: A High-Throughput Approach
MALDI-TOF mass spectrometry offers a rapid and sensitive method for confirming protein guanidination. Its high-throughput nature makes it particularly well-suited for screening large numbers of samples.[4]
Experimental Workflow:
The general workflow for validating protein guanidination by MALDI-TOF MS involves several key steps:
Caption: Experimental workflow for MALDI-TOF MS validation of guanidination.
Detailed Protocol: In-Solution Guanidination of Tryptic Peptides
This protocol is adapted from established methods and is designed to ensure complete guanidination for subsequent MALDI-TOF analysis.[3][5]
Materials:
-
Protein of interest
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
O-Methylisourea hemisulfate salt
-
Ammonium hydroxide (NH₄OH)
-
Trifluoroacetic acid (TFA)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
-
C18 ZipTips for desalting (optional, but recommended for conventional methods)
Procedure:
-
Protein Digestion:
-
Denature, reduce, and alkylate your protein sample using standard protocols.
-
Digest the protein with trypsin at a 1:50 (enzyme:substrate) ratio overnight at 37°C in 50 mM ammonium bicarbonate.
-
-
Guanidination Reaction:
-
Prepare the guanidination reagent: Dissolve O-methylisourea hemisulfate in 7 M ammonium hydroxide to a final concentration of 1 M.
-
Add an equal volume of the guanidination reagent to the tryptic digest.
-
Incubate the reaction mixture at 65°C for 20-30 minutes.[3]
-
Stop the reaction by adding TFA to a final concentration of 0.1%.
-
-
Sample Cleanup (Desalting):
-
For conventional guanidination, desalting is often necessary to remove interfering salts.[4]
-
Use a C18 ZipTip according to the manufacturer's instructions to desalt and concentrate the peptides.
-
Note: A "freebase" guanidination method has been developed that removes interfering salts prior to the reaction, potentially eliminating the need for a separate desalting step.[2]
-
-
MALDI-TOF MS Analysis:
-
Mix the desalted peptide solution 1:1 with the MALDI matrix solution (e.g., saturated CHCA in 50% acetonitrile, 0.1% TFA).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in positive ion reflectron mode.
-
-
Data Analysis:
-
Compare the mass spectra of the guanidinated and non-guanidinated (control) samples.
-
Identify peptide peaks in the guanidinated sample that have shifted by +42.0218 Da for each lysine residue present in the original peptide.
-
Expected Results:
Successful guanidination will be evident by the appearance of new peaks corresponding to the mass of the original lysine-containing peptides plus the mass of the guanidinyl group for each lysine. For example, a peptide with a single lysine residue and a monoisotopic mass of 1500.80 Da will, after guanidination, appear as a new peak at 1542.82 Da.
II. Comparative Analysis: MALDI-TOF vs. Alternative Methodologies
While MALDI-TOF offers a powerful and efficient method for validating guanidination, a comprehensive understanding of its performance relative to other techniques is crucial for selecting the optimal approach for your specific research needs.
Comparison Table of Protein Modification Validation Techniques
| Feature | MALDI-TOF MS (with Guanidination) | ESI-MS | Western Blot | ELISA | Edman Degradation |
| Principle | Mass analysis of peptides | Mass analysis of peptides | Immuno-detection of specific protein | Immuno-detection and quantification | Sequential amino acid sequencing |
| Primary Output | Mass-to-charge ratio (m/z) | Mass-to-charge ratio (m/z) | Band intensity and size | Absorbance/Fluorescence signal | Amino acid sequence |
| Sensitivity | Sub-femtomole (0.1 fmol)[6] | High (attomole to femtomole) | Low to moderate (ng to pg range)[7] | High (pg/mL to ng/mL)[8] | Moderate (pmol range)[9] |
| Quantitative? | Semi-quantitative (relative) | Quantitative (with labeling) | Semi-quantitative (relative) | Quantitative | Not typically used for quantification |
| Sample Throughput | High | Moderate to High | Low to Moderate | High | Low |
| Cost per Sample | ~$35 - $125[10][11] | ~$82 - $285 (for protein ID)[12] | ~$20 - $50 (reagents only) | ~$5 - $20 (reagents only) | ~$425 for 5 cycles[5] |
| Time to Result | Fast (<1 day) | Moderate (1-2 days) | Slow (1-2 days) | Fast (4-6 hours) | Slow (days) |
| Strengths | High speed, high throughput, direct mass confirmation | High resolution and mass accuracy, good for complex mixtures | Widely accessible, provides size information | Highly sensitive and quantitative, high throughput | Direct sequence information, unambiguous |
| Limitations | Lower resolution than ESI-MS, potential for ion suppression | Higher cost, requires extensive sample cleanup, lower salt tolerance | Requires specific antibodies, semi-quantitative | Requires specific antibody pairs, indirect detection | Slow, requires pure sample, blocked N-terminus is problematic[13] |
A. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is another powerful mass spectrometry technique that can be used to validate protein modifications. Unlike MALDI, which typically produces singly charged ions, ESI can generate multiply charged ions, making it well-suited for analyzing large proteins and complex mixtures.[14]
Comparison with MALDI-TOF:
-
Sensitivity and Resolution: ESI-MS often offers higher resolution and sensitivity compared to MALDI-TOF, allowing for more precise mass determination.[15]
-
Sample Purity: ESI-MS generally has a lower tolerance for salts and detergents, requiring more rigorous sample purification.[15]
-
Throughput: MALDI-TOF typically has a higher sample throughput than ESI-MS.[16]
B. Western Blot
Western blotting is a widely used immunological method for detecting specific proteins in a sample. To validate guanidination, one would theoretically need an antibody that specifically recognizes the homoarginine modification, which are not commonly available. However, Western blotting is a crucial technique for validating other post-translational modifications where specific antibodies exist.[17]
Detailed Protocol: Western Blot for Phosphorylated Proteins
This protocol provides a general framework for detecting phosphorylated proteins, a common PTM.[7]
-
Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Gel Electrophoresis: Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
C. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances such as proteins. Similar to Western blotting, its application for guanidination validation is limited by the availability of specific antibodies. However, for other modifications where antibody pairs are available, ELISA offers a highly sensitive and quantitative platform.[18]
Detailed Protocol: Sandwich ELISA
This protocol outlines the steps for a typical sandwich ELISA.[19]
-
Coating: Coat a 96-well plate with a capture antibody specific for the target protein.
-
Blocking: Block the remaining protein-binding sites in the coated wells.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the target protein.
-
Enzyme Conjugate: Add streptavidin-HRP.
-
Substrate Addition: Add a TMB substrate to produce a colorimetric signal.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm. The concentration of the target protein is determined from a standard curve.[20]
D. Edman Degradation
Edman degradation is a classic method for sequencing amino acids from the N-terminus of a protein or peptide. While not a high-throughput method, it provides direct sequence information, which can be invaluable for confirming the location of a modification if it is near the N-terminus.[13]
Comparison with MALDI-TOF:
-
Information Provided: Edman degradation provides direct sequence information, whereas MALDI-TOF provides mass information.
-
Throughput and Cost: Edman degradation is a low-throughput and relatively expensive technique compared to MALDI-TOF.[13][21]
-
Limitations: The process is blocked if the N-terminus of the peptide is modified.[13]
III. Choosing the Right Tool for the Job: A Field-Proven Perspective
As a Senior Application Scientist, the choice of analytical technique is always guided by the specific research question, available resources, and the desired level of detail.
-
For high-throughput screening and rapid confirmation of guanidination , MALDI-TOF MS is the undisputed method of choice. Its speed, relatively low cost per sample, and direct mass confirmation provide a robust and efficient workflow.
-
When high-resolution mass accuracy and analysis of complex mixtures are paramount , ESI-MS, often coupled with liquid chromatography (LC-ESI-MS), is the preferred technique, despite its lower throughput and higher sample purity requirements.
-
For the validation of other PTMs where specific antibodies are available , Western blotting provides valuable qualitative and semi-quantitative data, including information on the protein's molecular weight. ELISA offers a highly sensitive and quantitative alternative for these modifications, especially for large numbers of samples.
-
When unambiguous N-terminal sequence information is required to pinpoint a modification , Edman degradation, despite its limitations, remains a valuable, albeit specialized, tool.
In many comprehensive proteomics studies, a combination of these techniques is employed. For instance, an initial screen by MALDI-TOF MS can be followed by more detailed characterization of hits using LC-ESI-MS/MS or validation of biological significance using Western blot or ELISA.
Conclusion
The validation of protein guanidination by mass shift in MALDI-TOF MS is a powerful, efficient, and reliable technique that leverages the "arginine effect" to enhance signal intensity and provide a clear mass signature of the modification. While alternative methods such as ESI-MS, Western Blot, ELISA, and Edman degradation each have their own strengths and are indispensable for various aspects of protein modification analysis, MALDI-TOF MS stands out for its high-throughput capabilities in the specific context of guanidination validation. By understanding the principles, protocols, and comparative performance of these techniques, researchers can design robust and efficient workflows to confidently characterize protein modifications and advance their scientific discoveries.
References
-
Kronseder, C., & Lehmann, W. D. (2003). Sub-femtomole peptide detection in ion mobility-time-of-flight mass spectrometry measurements. Analytical Chemistry, 75(15), 3869–3875. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). ELISA Dynamic Range. Retrieved from [Link]
-
AntBio. (2025, December 16). How to achieve precise quantitative detection of proteins using high dynamic range ELISA technology? Retrieved from [Link]
-
Cagasan, J. A., Williams, T. I., & Mo, B. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Analytical Chemistry, 85(18), 8548–8555. Retrieved from [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. Retrieved from [Link]
-
CLYTE.tech. (n.d.). The Western Blotting Workflow: Step-by-Step. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
Salter, M., & Crish, J. F. (2005). The ELISA Standard Save: Calculation of sample concentrations in assays with a failed standard curve. Journal of visualized experiments : JoVE, (1), e110. Retrieved from [Link]
-
Northwestern Proteomics. (n.d.). Rates. Retrieved from [Link]
-
Weber, D., Milkovic, L., Bennett, S. J., & Grune, T. (2013). Measurement of HNE-protein adducts in human plasma and serum by ELISA—Comparison of two primary antibodies. Redox Biology, 1(1), 226–233. Retrieved from [Link]
-
Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2000). Increased sensitivity of tryptic peptide detection by MALDI-TOF mass spectrometry is achieved by conversion of lysine to homoarginine. Analytical Biochemistry, 287(1), 110–117. Retrieved from [Link]
-
Boster Bio. (n.d.). How To Perfect Your ELISA Standard Curve. Retrieved from [Link]
-
Kose, B. (2019, November 6). What is the best and the cheapest protein detection method? [Online forum post]. ResearchGate. Retrieved from [Link]
-
Azure Biosystems. (2020, May 12). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Can Phosphorylated Protein Levels Exceed Total Protein in Western Blot? Retrieved from [Link]
-
University of Guelph. (n.d.). Mass Spectrometry Fees. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]
-
UT Southwestern. (n.d.). Pricing. Retrieved from [Link]
-
BABEC. (2022, October 6). ELISA: How to make a standard curve [Video]. YouTube. Retrieved from [Link]
-
GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. Retrieved from [Link]
-
Keough, T. (2006, September 7). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. Retrieved from [Link]
-
Tran, A., Alby, K., & Fer-Donlon, S. (2015). Cost Savings Realized by Implementation of Routine Microbiological Identification by Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry. Journal of Clinical Microbiology, 53(8), 2473–2479. Retrieved from [Link]
-
The Alberta Proteomics and Mass Spectrometry Facility. (n.d.). Pricing. Retrieved from [Link]
-
Baitai Paike Biotechnology. (n.d.). How many sequences can be measured at one time using the Edman method? Retrieved from [Link]
-
Boster Biological Technology. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. Retrieved from [Link]
-
Russell, D. H., & Smith, D. R. (2023). Effect of Tryptic Digestion on Sensitivity and Specificity in MALDI-TOF-Based Molecular Diagnostics through Machine Learning. Sensors, 23(19), 8042. Retrieved from [Link]
-
Abvigen Inc. (n.d.). N-terminal Sequencing Service-Edman Degradation. Retrieved from [Link]
-
Labcompare. (n.d.). Fully Supported Edman Sequencer Offers Cost Effective N-Terminal Protein Sequencing Benefits. Retrieved from [Link]
-
Meyer, B., & Karas, M. (2006). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Journal of the American Society for Mass Spectrometry, 17(9), 1195–1203. Retrieved from [Link]
-
MetwareBio. (n.d.). ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research. Retrieved from [Link]
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Optimization of guanidination procedures for MALDI mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sub-femtomole peptide detection in ion mobility-time-of-flight mass spectrometry measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 9. Services-Abvigen Inc [abvigen.com]
- 10. Optimization of MALDI-TOF MS Detection for Enhanced Sensitivity of Affinity-Captured Proteins Spanning a 100 kDa Mass Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Alberta Proteomics and Mass Spectrometry Facility [apm.biochem.ualberta.ca]
- 12. Rates – Northwestern Proteomics [proteomics.northwestern.edu]
- 13. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Protocols for ELISA | Abcam [abcam.com]
- 19. ELISAプロトコル [sigmaaldrich.com]
- 20. abcam.com [abcam.com]
- 21. labcompare.com [labcompare.com]
A Senior Application Scientist's Guide to Guanidinylation: 1,2-Dimethyl-2-thiopseudourea hydriodide vs. O-methylisourea
Abstract
The introduction of the guanidinium group is a pivotal transformation in medicinal chemistry and proteomics, imparting unique basicity and hydrogen-bonding capabilities to target molecules.[1] This guide offers an in-depth comparison of two classical guanidinylating agents: 1,2-Dimethyl-2-thiopseudourea hydriodide and O-methylisourea. We will dissect their physicochemical properties, reactivity, and performance characteristics, supported by mechanistic insights and detailed experimental protocols. The objective is to provide researchers, scientists, and drug development professionals with the necessary data to make an informed selection for their specific synthetic challenges, whether in the synthesis of peptide therapeutics, bioactive small molecules, or for applications in proteomics research.[2][3]
Introduction: The Strategic Importance of Guanidinylation
The guanidinium functional group, most notably found in the amino acid arginine, is a powerful pharmacophore.[4][5] Protonated under physiological conditions, its positive charge allows it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets like enzymes and receptors.[1] Consequently, the conversion of primary amines to guanidines is a frequently employed strategy to enhance the binding affinity and biological activity of drug candidates.[1] The choice of the guanidinylating agent is critical, as it dictates reaction efficiency, substrate scope, and the practicality of the synthesis. This guide focuses on two foundational reagents, providing a clear comparison of their utility.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a reagent dictate its handling, storage, and behavior in a reaction. O-methylisourea is typically used as its hemisulfate salt for improved stability, while 1,2-Dimethyl-2-thiopseudourea is commonly available as the hydriodide salt.[2]
| Property | This compound | O-methylisourea (base) | O-methylisourea hemisulfate |
| CAS Number | 41306-45-0[2] | 2440-60-0[6] | 52328-05-9[7] |
| Molecular Formula | C₃H₈N₂S • HI[2] | C₂H₆N₂O[6] | C₂H₆N₂O • 0.5 H₂SO₄ |
| Molecular Weight | 232.09 g/mol [2] | 74.08 g/mol [6] | 123.12 g/mol (or 246.25 for dimer) |
| Appearance | Powder / Crystalline Solid[8] | White Crystal[6] | White to off-white crystalline powder[9] |
| Melting Point | 134-136 °C[10] | Not readily available | 163-167 °C[7] |
| Solubility | Soluble in methanol (25 mg/mL)[10] | Easily dissolves in water[6] | Soluble in water[3] |
| pKa | Not readily available | 9.72[6] | Not applicable (salt) |
| Sensitivities | Light and moisture sensitive[10] | Stable under normal conditions[3] | Stable |
Reactivity and Mechanism of Action
Both reagents function by presenting an electrophilic carbon atom for nucleophilic attack by a primary or secondary amine. The core difference lies in the leaving group, which fundamentally influences the reagent's reactivity and the reaction byproducts.
The Guanidinylation Pathway
The reaction proceeds via a nucleophilic addition-elimination mechanism. An amine attacks the central carbon of the pseudourea, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to yield the final guanidine product.
Caption: General mechanism for amine guanidinylation.
The Critical Role of the Leaving Group
-
O-Methylisourea: The leaving group is a methoxide ion, which is subsequently protonated to form methanol . Methoxide is a relatively poor leaving group, meaning higher temperatures or longer reaction times may be required.
-
1,2-Dimethyl-2-thiopseudourea: The leaving group is a methylthiolate ion, which forms methanethiol (methyl mercaptan). Thiols are more acidic than alcohols, making methylthiolate a better leaving group than methoxide. This suggests that thiopseudoureas are generally more reactive than their isourea counterparts.
Field Insight: The primary byproduct of the thiopseudourea reaction is methanethiol, a volatile compound with an extremely potent and unpleasant odor. All experiments using this reagent must be conducted in a well-ventilated fume hood, and appropriate quenching solutions (e.g., bleach) should be prepared for glassware and waste. This practical handling issue is a significant factor in reagent selection.
Influence of pH
For the reaction to proceed, the amine substrate must be in its free base form to act as a nucleophile. O-methylisourea has a pKa of 9.72, and protocols for its use frequently call for alkaline conditions (pH > 10.5) to ensure the deprotonation of the amine.[6][9][11] This is particularly important when the substrate is an amine salt, such as a peptide's lysine residue side chain. The reaction conditions for this compound are similar, requiring a basic environment to neutralize the hydriodide salt and deprotonate the amine substrate.
Performance in Application: A Comparative Analysis
Direct, side-by-side performance data for these two specific reagents is limited in the literature. However, by synthesizing data from their respective classes, we can construct a robust comparison.
| Feature | This compound | O-methylisourea | Rationale & Causality |
| Reactivity | Higher | Moderate | The methylthiolate leaving group is more stable (better leaving group) than methoxide, leading to a lower activation energy for the reaction. |
| Substrate Scope | Good for primary and less hindered secondary amines. | Effective for primary amines; often used in proteomics to modify lysine.[11] Less effective for sterically hindered or electron-deficient amines. | The higher reactivity of the thiopseudourea may allow it to react with a slightly broader range of less nucleophilic amines compared to O-methylisourea under similar conditions. |
| Typical Conditions | Organic solvents (e.g., EtOH, THF) or aqueous base. Room temp to moderate heat.[12] | Aqueous solutions, pH > 10.5, often with heating (e.g., 65°C).[9][11] | The choice of solvent often depends on the substrate's solubility. The requirement for high pH is universal to deprotonate the amine nucleophile. |
| Key Byproduct | Methanethiol (CH₃SH) | Methanol (CH₃OH) | Dictated by the leaving group. Methanethiol poses a significant handling challenge due to its strong odor. |
| Primary Use Cases | Synthesis of creatine analogs and other small molecule active pharmaceutical ingredients (APIs).[8][12] | Widely used in proteomics for guanidinylating lysine residues to improve mass spectrometry signals. Also used in API synthesis.[3][11] | O-methylisourea's high water solubility and well-established protocols make it a robust choice for modifying peptides and proteins in aqueous buffers.[9] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and workup.
Caption: General experimental workflow for guanidinylation.
Protocol 1: Guanidinylation of an Aliphatic Amine with O-Methylisourea Hemisulfate
This protocol is adapted from procedures used in proteomics for the modification of lysine residues.[11]
-
Reagent Preparation:
-
Prepare a solution of your primary amine substrate (e.g., an N-terminally protected amino acid) in water or a suitable buffer.
-
In a separate vessel, dissolve O-methylisourea hemisulfate in deionized water to a concentration of approximately 0.5-1.0 M.[9]
-
-
Reaction Setup:
-
To the amine solution, add the O-methylisourea solution (typically 1.5-2.0 equivalents per amine group).
-
Adjust the pH of the reaction mixture to 10.5-11.0 using a suitable base, such as 5 M NaOH or ammonium hydroxide. Monitor the pH carefully with a calibrated pH meter.
-
-
Incubation:
-
Heat the reaction mixture to 50-65°C and stir for 2-4 hours.[11]
-
Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting amine. The product guanidine will be significantly more polar.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a dilute acid (e.g., 1 M HCl).
-
If the product is organic-soluble, perform an extraction with a suitable solvent like ethyl acetate. If it is water-soluble, purification may require reverse-phase chromatography (e.g., C18 silica).
-
For small molecules, purification can often be achieved by standard silica gel column chromatography.
-
-
Analysis:
-
Confirm the identity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Assess purity via HPLC.
-
Protocol 2: Guanidinylation of an Aliphatic Amine with this compound
This protocol is a general procedure based on the known reactivity of thiopseudoureas.[12]
-
Reagent Preparation:
-
Caution: Perform all steps in a certified chemical fume hood.
-
Dissolve the primary amine substrate (1.0 equivalent) in anhydrous ethanol or THF in an oven-dried, round-bottomed flask equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
Add this compound (1.1 equivalents) to the flask.
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) to the mixture. The first equivalent neutralizes the hydriodide salt, and the second ensures the amine substrate is in its free-base form.
-
-
Incubation:
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Validation: Monitor the reaction by TLC (e.g., using a 90:10:1 mixture of Dichloromethane:Methanol:Ammonium Hydroxide as eluent) or LC-MS.
-
-
Workup and Purification:
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any remaining acidic species.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel.
-
-
Analysis:
-
Confirm the product structure and purity using NMR, MS, and HPLC.
-
Conclusion and Recommendations
The choice between this compound and O-methylisourea is a trade-off between reactivity and practicality.
-
Choose O-methylisourea when working with water-soluble substrates like peptides, when established and robust protocols are desired, and when you wish to avoid the handling of highly odorous byproducts. Its moderate reactivity is often sufficient for modifying primary amines like lysine.[3][11]
-
Choose this compound when higher reactivity is needed, for example, with less nucleophilic or sterically hindered amines, or when aiming for faster reaction times. Be prepared for the stringent handling requirements due to the methanethiol byproduct.[10][12]
For modern drug discovery programs, while these reagents are foundational, other agents like N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent) offer even greater reactivity and milder conditions, albeit at a higher cost.[13] However, for large-scale syntheses and applications where cost and simplicity are paramount, O-methylisourea and thiopseudourea derivatives remain highly relevant and effective tools in the chemist's arsenal.
References
-
BenchChem. (2025). A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. BenchChem. 13
-
Guidechem. (n.d.). o-methylisourea 2440-60-0 wiki. Guidechem. 6
-
Combi-Blocks. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Combi-Blocks. Link
-
BenchChem. (2025). A Comparative Guide to Guanidinylating Agents: Boc-Guanidine and Its Alternatives. BenchChem. 14
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT. 2
-
BenchChem. (2025). A Comparative Analysis of Guanidination Protocols for Researchers. BenchChem. 11
-
BenchChem. (2025). An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine. BenchChem. 4
-
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. 15
-
Acme Bioscience. (n.d.). O-Methylisourea Hemisulfate (CAS 52328-05-9). Acme Bioscience. 3
-
BenchChem. (2025). Application Notes and Protocols for Solution-Phase Guanidinylation using N,N'-Di-Boc-Guanidine. BenchChem. 16
-
Weiss, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Link
-
Labsolu. (n.d.). This compound. Labsolu. 10
-
Alzchem Group. (n.d.). O-Methylisourea hydrogen sulfate. Alzchem Group. 17
-
Grantome. (n.d.). Synthesis & Enzyme Studies Using Creatine Analogs. Grantome. Link
-
Google Patents. (1998). WO1998052917A2 - Guanidinylation reagents. Link
-
Google Patents. (2000). US6072075A - Guanidinylation reagents. Link
-
National Center for Biotechnology Information. (n.d.). O-Methylisourea. PubChem. Link
-
ChemicalBook. (2025). O-Methylisourea hemisulfate. ChemicalBook. Link
-
Chemical Bull Pvt. Ltd. (n.d.). This compound. Chemical Bull. 8
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. 18
-
BenchChem. (n.d.). O-Methylisourea hemisulfate. BenchChem. 9
-
BenchChem. (2025). Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine. BenchChem. 1
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. Link
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. Link
-
Sigma-Aldrich. (n.d.). This compound, 98%. Sigma-Aldrich. Link
-
ChemBK. (n.d.). 1,2-DIMETHYL-2-THIOPSEUDOUREA. ChemBK. 12
-
Roberts, J. J., & Rowley, G. L. (1972). Synthesis and accumulation of an extremely stable high-energy phosphate compound by muscle, heart, and brain of animals fed the creatine analog, 1-carboxyethyl-2-iminoimidazolidine (homocyclocreatine). Journal of Biological Chemistry. Link
-
Research Scientific. (n.d.). This compound , 98%. Research Scientific. Link
-
Sigma-Aldrich. (n.d.). 1,2-Dimethyl-2-thiopseudourea 98 41306-45-0. Sigma-Aldrich. Link
-
Sigma-Aldrich. (n.d.). O-Methylisourea hemisulfate salt. Sigma-Aldrich. Link
-
Google Patents. (2017). US20170273950A1 - Synthesis of cyclocreatine and analogs thereof. Link
-
Google Patents. (2001). US6326513B1 - Process for producing creatine or creatine-monohydrate. Link
-
Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients. Link
-
Rychowski, G., et al. (2002). Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin. Acta Poloniae Pharmaceutica. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. innospk.com [innospk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. O-Methylisourea hemisulfate | 52328-05-9 [chemicalbook.com]
- 8. This compound | 41306-45-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. benchchem.com [benchchem.com]
- 10. labsolu.ca [labsolu.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chembk.com [chembk.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. O-Methylisourea hydrogen sulfate | Alzchem Group [alzchem.com]
- 18. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
A Researcher's Guide to Quantifying Guanidination Efficiency Using LC-MS
For researchers, scientists, and drug development professionals in the proteomics field, the chemical modification of proteins is a fundamental tool. Guanidination, the conversion of the primary ε-amino group of lysine residues into a guanidinium group to form homoarginine, is a powerful technique to enhance protein characterization by mass spectrometry (MS).[1] This guide provides an in-depth comparison of common guanidination reagents and presents a detailed, self-validating workflow for the precise quantification of this modification using Liquid Chromatography-Mass Spectrometry (LC-MS).
The Strategic Advantage of Guanidination in Proteomics
The primary motivation for guanidination is to improve the quality of mass spectrometry data. Trypsin, the workhorse protease in proteomics, cleaves proteins C-terminal to lysine and arginine residues.[2] However, in many MS techniques, particularly MALDI-TOF, a significant bias is observed towards arginine-terminated peptides, which ionize more readily due to the higher basicity of the arginine side chain (pKa ≈ 12.5) compared to lysine (pKa ≈ 10.5).[3]
By converting lysine to homoarginine, an analogue of arginine, guanidination effectively levels the playing field.[3] This chemical modification offers several key advantages:
-
Enhanced Signal Intensity: The increased basicity of homoarginine improves ionization efficiency, leading to stronger signals for formerly lysine-containing peptides and boosting overall protein sequence coverage.[1][3][4] Signal increases of 5- to 15-fold are often reported.[3][5]
-
Simplified Spectra: By converting all tryptic cleavage sites to arginine or its analogue, the resulting peptide map becomes more predictable and easier to interpret.
-
Improved Fragmentation: In some MS/MS applications, the presence of the stable guanidinium group can lead to more uniform and predictable fragmentation patterns, aiding in peptide sequencing.[3][6]
The Chemistry of Lysine Guanidination
Guanidination is a nucleophilic substitution reaction. Under alkaline conditions (typically pH > 10.5), the ε-amino group of a lysine residue is deprotonated, making it a potent nucleophile.[3] This nucleophile then attacks the electrophilic carbon of the guanidinating reagent, such as O-methylisourea, leading to the formation of a homoarginine residue. This conversion results in a theoretical monoisotopic mass increase of 42.0218 Da (due to the addition of CH₂N₂).[7]
Caption: Chemical transformation of a lysine residue to a homoarginine residue.
A Comparative Analysis of Guanidinating Reagents
The choice of reagent is critical and depends on the specific experimental goals, balancing efficiency, specificity, and reaction conditions. While O-methylisourea has traditionally been the most common choice, other reagents offer distinct advantages.[1]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| O-Methylisourea (OMIU) | Aqueous buffer, pH 10.5-11, 30-60 min at 65°C or longer at lower temps.[1][3] | Cost-effective, well-established protocols available.[8] | Can require harsh conditions, may lead to incomplete reactions, potential for side reactions (e.g., N-terminal modification).[7][9] |
| O-Methylisourea-freebase | Aqueous, 20 min at 65°C.[3] | Rapid and highly efficient reaction, removes interfering salts, improving MS signal quality without a desalting step.[3][5] | Requires an extra preparation step to generate the freebase reagent from its salt form (e.g., hemisulfate).[3] |
| N,N'-Di-Boc-N''-triflylguanidine | Anhydrous organic solvents (e.g., DCM), room temperature.[8] | High efficiency and specificity under mild conditions.[8] | Higher cost, requires a subsequent acid-labile deprotection step to remove Boc groups.[1] |
| 1H-Pyrazole-1-carboxamidine (HPCA) | Aqueous solution, room temperature.[10] | High labeling efficiency for both lysine ε-amines and N-terminal α-amines, enhancing peptide ionization.[10] | Less specific for lysine if N-terminal modification is not desired. |
For most proteomics applications focused on improving tryptic peptide signals, O-methylisourea-freebase offers a superior combination of efficiency and MS-compatibility.[3]
Experimental Workflow: From Reaction to Quantification
This section details a robust workflow for guanidinating a protein sample and quantifying the reaction efficiency using LC-MS. The core principle of quantification is to measure the relative abundance of the unmodified (lysine-containing) peptide versus its modified (homoarginine-containing) counterpart.
Caption: Experimental workflow for guanidination and LC-MS quantification.
Part A: Protocol for In-Solution Guanidination of Tryptic Peptides
This protocol is adapted for high efficiency using O-methylisourea, suitable for a standard protein digest.[1][7]
Materials:
-
Tryptically digested protein sample (0.1 - 2 mg/mL in a low-salt buffer like ammonium bicarbonate).
-
Guanidination Reagent: 1.0 M O-Methylisourea hemisulfate.
-
Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH).[7]
-
Stop Solution: 10% Trifluoroacetic Acid (TFA).[7]
Procedure:
-
Sample Preparation: Start with 10 µL of your tryptic peptide sample in a microcentrifuge tube.
-
Adjust pH: Add 10 µL of the Base Reagent to the sample to raise the pH to >10.5, which is essential for deprotonating lysine's primary amine.[3] Vortex briefly.
-
Initiate Reaction: Add 10 µL of the Guanidination Reagent to the sample. Vortex thoroughly to ensure complete mixing.
-
Incubation: Incubate the reaction mixture for 30 minutes at 65°C.[7] This elevated temperature accelerates the reaction.
-
Quench Reaction: Stop the reaction by adding 30 µL of the Stop Solution.[7] This acidifies the sample, protonating the amines and making them non-reactive, and prepares the sample for reverse-phase chromatography.
-
The sample is now ready for LC-MS analysis. Depending on the initial concentration, a cleanup step (e.g., C18 ZipTip) may be beneficial.[8]
Part B: LC-MS Data Acquisition
The goal is to achieve good chromatographic separation of peptides to allow for accurate peak integration.
-
Column: A standard C18 reverse-phase column (e.g., 75 µm ID x 15 cm) is suitable.
-
Mobile Phases:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A shallow gradient is recommended to ensure separation of potentially co-eluting modified and unmodified peptides. A typical gradient might run from 2% to 40% B over 60-90 minutes.
-
MS Settings:
-
Mode: Operate in positive ion mode.
-
MS1 Scan: Acquire high-resolution full scans (e.g., Orbitrap at R=60,000) over a mass range of m/z 350-1500.
-
MS2 Scans (Data-Dependent Acquisition): Select the top 10-15 most intense precursor ions for fragmentation (HCD or CID). This will be used for peptide identification.
-
Part C: Data Analysis & Efficiency Calculation
This is the quantitative core of the workflow.
-
Peptide Identification: Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to analyze the MS/MS data and identify the peptides in your sample.
-
Select Target Peptides: From the identified peptides, choose several lysine-terminated peptides that are unique to your protein of interest and show good signal intensity.
-
Extract Ion Chromatograms (EICs): For each selected lysine-terminated peptide, you will extract two EICs:
-
Unmodified Peptide: EIC for the theoretical m/z of the original lysine-containing peptide.
-
Modified Peptide: EIC for the theoretical m/z of the guanidinated (homoarginine-containing) peptide (Original m/z + 42.0218 Da / charge).
-
-
Integrate Peak Areas: Carefully integrate the area under the curve for both the unmodified and modified peptide peaks. Modern LC-MS software can perform this automatically.
-
Calculate Efficiency: The guanidination efficiency for each peptide is calculated using the following formula:
Efficiency (%) = [ (Area of Modified Peptide) / (Area of Modified Peptide + Area of Unmodified Peptide) ] * 100
-
Average Results: Calculate the average efficiency across several different peptides to determine the overall guanidination efficiency for the entire protein sample. An efficiency >95% is generally considered successful for most applications.
Trustworthiness & Validation: A Self-Validating System
To ensure the trustworthiness of your quantification, several controls and checks are essential.
-
Monitor for Side Reactions: O-methylisourea can sometimes modify N-terminal amines, especially at glycine residues.[7] When analyzing your data, search for potential mass shifts (+42.0218 Da) on N-terminal peptides to assess the specificity of the reaction.
-
Incomplete Conversion: Low efficiency can be caused by suboptimal pH, insufficient reagent, or short incubation times.[9] If efficiency is low, consider optimizing these parameters. The use of a "freebase" form of O-methylisourea can significantly improve reaction completion.[3]
-
Mass Accuracy: Use a high-resolution mass spectrometer to confidently distinguish the modified peptide from other co-eluting species and to confirm the mass shift corresponds precisely to guanidination.
-
Isotopic Labeling for Relative Quantification: For advanced quantitative proteomics (e.g., comparing two different cell states), isotopically labeled versions of O-methylisourea can be used.[11] This allows for differential labeling of samples, which are then mixed and analyzed together, providing highly accurate relative quantification.[6][11]
Conclusion
Quantifying guanidination efficiency is critical for validating sample preparation in many proteomics experiments. By converting lysine to homoarginine, researchers can significantly enhance MS signal and protein sequence coverage.[12] The LC-MS workflow described here, based on comparing the integrated peak areas of modified and unmodified peptides, provides a robust and accurate method for this quantification. The choice of reagent, particularly modern high-efficiency options like O-methylisourea-freebase, combined with careful data analysis, allows researchers to confidently apply guanidination as a powerful tool in their protein analysis toolkit.
References
-
Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. National Institutes of Health (NIH). [Link]
-
Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. ACS Publications. [Link]
-
Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]
-
Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. ResearchGate. [Link]
-
An improved trypsin digestion method minimizes digestion-induced modifications on proteins. ResearchGate. [Link]
-
Guanidinated protein internal standard for immunoaffinity-liquid chromatography/tandem mass spectrometry quantitation of protein therapeutics. PubMed. [Link]
-
Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Korean Chemical Society. [Link]
-
In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. University of Bergen. [Link]
-
Automation of dimethylation after guanidination labeling chemistry and its compatibility with common buffers and surfactants for mass spectrometry-based shotgun quantitative proteome analysis. ResearchGate. [Link]
-
Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. National Institutes of Health (NIH). [Link]
-
Lysine and homoarginine are closely interrelated metabolites in the rat. National Institutes of Health (NIH). [Link]
-
Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. PubMed. [Link]
-
Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bkcs.kchem.org [bkcs.kchem.org]
A Senior Application Scientist's Guide to Guanidination in Proteomics: A Comparative Analysis of Leading Reagents
For researchers, scientists, and drug development professionals navigating the complexities of proteomics, the chemical modification of proteins is an indispensable tool. Guanidination, the conversion of primary amines, primarily the ε-amino group of lysine residues, into guanidinium groups, stands out as a powerful technique to enhance protein characterization by mass spectrometry. This guide offers an in-depth, objective comparison of common guanidinating reagents, supported by experimental insights and detailed protocols to empower you in selecting the optimal reagent for your research.
The Rationale Behind Guanidination: Enhancing Mass Spectrometry Readouts
The fundamental goal of guanidination in proteomics is to improve the ionization efficiency of lysine-containing peptides. The guanidinium group of arginine has a higher proton affinity than the primary amine of lysine. By converting lysine to homoarginine, an arginine analog, we effectively increase the basicity of the peptide, leading to enhanced signal intensity in mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). This "arginine effect" can result in a 5- to 15-fold increase in the detection of lysine-containing peptides, thereby improving protein sequence coverage and the overall quality of proteomic data[1]. Furthermore, guanidination can be utilized in quantitative proteomics strategies through the introduction of isotopic labels[1].
Comparative Performance of Guanidinating Reagents
The choice of a guanidinating reagent is a critical experimental parameter that hinges on factors such as reaction efficiency, specificity, reaction conditions, and the potential for side reactions. Here, we compare the performance of four key reagents.
| Reagent | Reaction Conditions | Efficiency | Specificity & Side Reactions |
| O-Methylisourea (hemisulfate salt) | Aqueous, alkaline pH (10.5-11.0), elevated temperature (e.g., 65°C) | Moderate to high, but can be incomplete. Reaction times can be long (hours to days) for complete conversion[2]. | Primarily targets ε-amino groups of lysine. However, side reactions with the N-terminal α-amino group can occur, leading to double-derivatized products[3]. The presence of salts can interfere with subsequent MS analysis, often necessitating a desalting step[1]. |
| O-Methylisourea (freebase) | Aqueous, alkaline pH (e.g., pH 11), elevated temperature (e.g., 65°C) | High, with reports of over 6-fold more peptides observed compared to the hemisulfate form. Enables complete guanidination in a shorter time (e.g., 20 minutes)[1]. | Similar specificity to the hemisulfate salt. A key advantage is the elimination of interfering salts, often circumventing the need for a desalting step before MALDI-TOF MS analysis[1]. |
| 1H-Pyrazole-1-carboxamidine hydrochloride (HPCA) | Aqueous, near-neutral to slightly alkaline pH, room temperature | High efficiency for both ε-amino and N-terminal α-amino groups[4]. | Reacts with both lysine ε-amino groups and N-terminal α-amino groups, which can be advantageous for certain applications like N-terminome analysis[4]. Potential for decomposition into pyrazole and cyanamide tautomers, which could lead to unforeseen side reactions[5]. |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Anhydrous organic solvents (e.g., CH2Cl2, THF), room temperature | High yields, often in the 70-95% range for small molecules[6]. | Highly specific for primary amines. The Boc protecting groups minimize side reactions during guanidination but require a subsequent deprotection step, typically with strong acid (e.g., TFA). Deprotection can lead to side reactions like tert-butylation of sensitive residues (Trp, Met, Cys, Tyr) if scavengers are not used[7]. |
| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Methanol, room temperature | High yields (70-100% for nitroguanidine derivatives)[8]. | Efficiently reacts with primary amines to form nitroguanidines. The nitro group requires a subsequent reduction step (e.g., catalytic transfer hydrogenation) to yield the guanidine. The reagent is reported to be superior to other pyrazole-based reagents in terms of yield and practicality[8]. Tyrosine, tryptophan, and histidine residues are reported to be unaffected[9]. |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and success in your guanidination experiments, we provide the following detailed protocols for the most commonly used reagents.
Protocol 1: Guanidination using O-Methylisourea (Freebase Form)
This protocol is adapted from a method designed to improve reaction efficiency and eliminate the need for desalting prior to MALDI-TOF MS analysis[1].
Materials:
-
O-Methylisourea hemisulfate
-
Barium hydroxide octahydrate
-
Acetonitrile (ACN)
-
Ammonium hydroxide (NH4OH)
-
Trifluoroacetic acid (TFA)
-
Protein digest sample
Procedure:
-
Preparation of O-Methylisourea-freebase reagent (1.0 M): a. Dissolve 50 mg of O-methylisourea hemisulfate in 51 µL of water. b. Add 64 mg of barium hydroxide octahydrate. c. Vortex for 10 minutes and then centrifuge at 20,800 x g for 5 minutes at 4°C. d. Carefully collect 40 µL of the clear supernatant. e. Add 112 µL of acetonitrile, vortex for 15 seconds, and centrifuge as above to pellet the precipitate. f. Collect 100 µL of the top liquid layer and mix with 25 µL of 14.8 N NH4OH, 35 µL of acetonitrile, and 51 µL of water. This yields the 1.0 M working solution.
-
Guanidination Reaction: a. Dissolve the dried peptide sample in 5 µL of the 1.0 M O-methylisourea-freebase solution. b. Sonicate for 5 minutes to ensure complete dissolution. c. Incubate the reaction at 65°C for 20 minutes. d. Dry the sample in a vacuum centrifuge.
-
Sample Preparation for Mass Spectrometry: a. Reconstitute the dried, guanidinated peptides in a suitable solvent for your MS analysis (e.g., 5 µL of 0.25% TFA in 50% acetonitrile).
Protocol 2: Guanidination using 1H-Pyrazole-1-carboxamidine hydrochloride (HPCA)
This protocol is a general guideline for the guanidination of peptides in an aqueous solution at room temperature.
Materials:
-
1H-Pyrazole-1-carboxamidine hydrochloride (HPCA)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Protein digest sample
Procedure:
-
Reaction Setup: a. Dissolve the peptide sample in the ammonium bicarbonate buffer. b. Prepare a stock solution of HPCA in water. c. Add HPCA to the peptide solution to a final concentration of 0.5 M. The optimal concentration may need to be determined empirically.
-
Guanidination Reaction: a. Incubate the reaction mixture at room temperature for 2-4 hours. Reaction progress can be monitored by LC-MS.
-
Sample Cleanup: a. After the reaction is complete, the sample can be desalted using a C18 ZipTip or a similar method before MS analysis.
Protocol 3: Guanidination using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol is suitable for the guanidination of amines in organic solvents and requires a subsequent deprotection step.
Materials:
-
N,N'-Di-Boc-N''-triflylguanidine
-
Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
-
Triethylamine (optional, for less reactive amines)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane)
-
Amine-containing substrate
Procedure:
-
Guanidination Reaction: a. Dissolve the amine-containing substrate in anhydrous CH2Cl2. b. Add 1.0 molar equivalent of N,N'-Di-Boc-N''-triflylguanidine[10]. For less reactive amines, 1.0 equivalent of triethylamine can be added. c. Stir the reaction mixture at room temperature for 30 minutes to several hours, monitoring the progress by TLC or LC-MS. d. Upon completion, the reaction mixture can be worked up by washing with aqueous sodium bisulfate and saturated sodium bicarbonate.
-
Deprotection: a. Dissolve the dried, Boc-protected product in a solution of TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). b. Stir at room temperature for 1-2 hours. c. Remove the TFA under a stream of nitrogen and precipitate the deprotected product with cold diethyl ether.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms of the key guanidinating reagents and a general experimental workflow.
Caption: A generalized experimental workflow for protein guanidination in proteomics.
Caption: Reaction mechanism of lysine guanidination with O-methylisourea.
Caption: Reaction mechanism of amine guanidination with 1H-pyrazole-1-carboxamidine.
Conclusion and Future Perspectives
The selection of a guanidinating reagent is a critical decision in proteomics that directly impacts the quality and depth of analytical results. O-Methylisourea, particularly in its freebase form, offers a cost-effective and efficient method for routine applications, obviating the need for desalting in many cases. For applications requiring modification of both N-terminal and lysine amines, such as N-terminomics, HPCA presents a valuable option. When working with sensitive samples or when minimal side reactions are paramount, the use of protected reagents like N,N'-Di-Boc-N''-triflylguanidine is advantageous, despite the additional deprotection step. Finally, DMNPC emerges as a highly efficient reagent for the synthesis of nitroguanidines, which can then be converted to the desired guanidines.
As mass spectrometry instrumentation continues to advance in sensitivity, the demand for highly efficient and specific chemical derivatization strategies will only increase. Future developments in guanidinating reagents may focus on even milder reaction conditions, improved specificity, and the development of novel reagents with unique functionalities for advanced quantitative and structural proteomics studies. By understanding the nuances of each reagent and carefully considering the experimental goals, researchers can harness the power of guanidination to unlock deeper insights into the proteome.
References
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. [Link]
-
Romoff, T. T., Lins, A. R., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Organic Syntheses, 78, 91. [Link]
-
Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino acids, 47(9), 1805–1815. [Link]
-
Semenov, A. N., Lopatnev, S. V., & Gribov, I. V. (2010). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 80(8), 1645–1648. [Link]
-
Rutherfurd, S. M., & Moughan, P. J. (2016). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of agricultural and food chemistry, 64(40), 7646–7651. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of organic chemistry, 58(23), 6250–6254. [Link]
-
Sun, M., Liang, Y., Li, Y., Yang, K., Zhao, B., Yuan, H., Li, X., Zhang, X., Liang, Z., Shan, Y., Zhang, L., & Zhang, Y. (2020). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical chemistry, 92(1), 567–572. [Link]
-
Papac, D. I., O'Connor, P. B., & Costello, C. E. (2013). Guanidination of tryptic peptides without desalting for MALDI-TOF MS analysis. Journal of the American Society for Mass Spectrometry, 24(11), 1735–1744. [Link]
-
Measurement of Available Lysine Using the Guanidination Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Daszkiewicz, M., & Rejnhardt, P. (2021). Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. Journal of Molecular Structure, 1232, 129995. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of organic chemistry, 58(23), 6250–6254. [Link]
-
Sun, M., Liang, Y., Li, Y., Yang, K., Zhao, B., Yuan, H., Li, X., Zhang, X., Liang, Z., Shan, Y., Zhang, L., & Zhang, Y. (2020). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical chemistry, 92(1), 567–572. [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. [Link]
-
Semenov, A. N., Lopatnev, S. V., & Gribov, I. V. (2010). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 80(8), 1645–1648. [Link]
-
Rutherfurd, S. M., & Moughan, P. J. (2016). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of agricultural and food chemistry, 64(40), 7646–7651. [Link]
-
Sun, M., Liang, Y., Li, Y., Yang, K., Zhao, B., Yuan, H., Li, X., Zhang, X., Liang, Z., Shan, Y., Zhang, L., & Zhang, Y. (2020). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical chemistry, 92(1), 567–572. [Link]
-
Daszkiewicz, M., & Rejnhardt, P. (2021). Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. Journal of Molecular Structure, 1232, 129995. [Link]
-
Romoff, T. T., Lins, A. R., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Organic Syntheses, 78, 91. [Link]
Sources
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Derivatization Agents for Carboxylic Acid Analysis: 1,2-Dimethyl-2-thiopseudourea hydriodide vs. Established Alternatives
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids—such as fatty acids, metabolic intermediates, and drug molecules—presents a persistent analytical challenge. These molecules often lack the native chromophores, fluorophores, or volatility required for straightforward detection by common analytical platforms like High-Performance Liquid Chromatography (HPLC) with UV-Vis/Fluorescence detection or Gas Chromatography (GC). Chemical derivatization is the cornerstone strategy to overcome these limitations, transforming the analyte into a form with superior detectability and chromatographic behavior.[1][2][3]
This guide provides an in-depth comparison of derivatization agents for carboxylic acids. We will explore the performance of a promising but less-documented agent, 1,2-Dimethyl-2-thiopseudourea hydriodide (DMTU) , in the context of established, high-performance alternatives. Our analysis will be grounded in reaction mechanisms, experimental data, and practical considerations to empower you to make informed decisions for your analytical workflows.
The Principle of Derivatization: More Than Just a Tag
Derivatization is a chemical modification of the analyte to enhance its analytical properties.[2] The primary goals are:
-
Enhance Detector Response: Attaching a moiety with strong UV absorbance or fluorescence.
-
Improve Volatility & Thermal Stability: Converting polar, non-volatile compounds like carboxylic acids into more volatile esters for GC analysis.[4][5]
-
Increase Ionization Efficiency: Introducing a permanently charged or easily ionizable group to boost signal in Mass Spectrometry (MS).[6]
-
Improve Chromatographic Separation: Modifying polarity to improve peak shape and resolution.
The choice of derivatizing agent is therefore a critical decision dictated by the analyte's functional group, the sample matrix, the available instrumentation, and the required sensitivity.
Focus Agent: this compound (DMTU)
This compound is an S-alkyl isothiourea salt.[7][8] While primarily documented as a pharmaceutical intermediate, its chemical structure is highly relevant for the derivatization of carboxylic acids.[8] Compounds within the thiourea class have been synthesized and successfully employed as derivatization reagents for carboxylic acids, specifically to enhance their detectability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
Proposed Mechanism of Action: S-Alkylation
The most probable reaction mechanism for DMTU with a carboxylic acid is S-alkylation. In this reaction, the carboxylic acid is first deprotonated by a base to form a carboxylate anion. This nucleophilic carboxylate then attacks the S-methyl group of the DMTU, resulting in the formation of a methyl ester and the neutral N,N'-dimethylthiourea as a byproduct. This process, a form of esterification, effectively replaces the acidic proton with a methyl group, increasing the analyte's volatility and hydrophobicity.[9]
While direct, published performance data for DMTU as an analytical derivatization agent is not widespread, the performance of analogous thiourea-based reagents provides a strong benchmark. These reagents have been shown to significantly enhance the electrospray ionization (ESI) response of carboxylic acids and generate specific, predictable product ions upon collision-induced dissociation (CID), making them highly suitable for sensitive and selective quantification by LC-MS/MS.[6]
Established Alternatives: A Performance Comparison
To objectively evaluate the potential of DMTU, we will compare it against two widely-used, high-performance derivatization agents for carboxylic acids, each tailored for a different analytical platform.
-
For HPLC with Fluorescence Detection (HPLC-FLD): 9-Fluorenylmethyl chloroformate (FMOC-Cl)
-
For LC-MS/MS Enhancement: Thiourea-based Reagents (as a proxy for DMTU)
-
For Gas Chromatography (GC) with ECD/MS: Pentafluorobenzyl Bromide (PFB-Br)
Performance Comparison Table
| Parameter | 1,2-Dimethyl-2-thiopseudourea (DMTU) (Projected) | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Pentafluorobenzyl Bromide (PFB-Br) |
| Target Analyte | Carboxylic Acids | Carboxylic Acids, Amines, Hydroxyls[10] | Carboxylic Acids, Alcohols, Thiols[11] |
| Primary Platform | LC-MS/MS | HPLC-FLD | GC-ECD, GC-MS |
| Reaction Principle | S-Alkylation (Esterification)[9] | Acylation (Esterification)[12] | Alkylation (Esterification)[11] |
| Detection Moiety | Methyl group (enhances ESI response)[6] | Fluorenyl group (highly fluorescent)[10] | Pentafluorobenzyl group (electron-capturing)[11] |
| Typical Reaction Time | 45-60 min[6] | 10 min[10][12] | 15-60 min |
| Typical Temperature | 60 °C[6] | 60 °C[10][12] | 60-80 °C |
| Derivative Stability | S-alkylisothiourea esters are generally stable. | Good stability.[10] | PFB esters are generally stable.[11] |
| Key Advantage | Excellent for LC-MS/MS sensitivity and selectivity.[6] | High fluorescence quantum yield for exceptional sensitivity in HPLC-FLD.[10] | Creates derivatives with high response in Electron Capture Detectors (ECD).[11] |
| Limitations | Requires a condensation agent; not suitable for UV or fluorescence detection. | Reagent can hydrolyze; requires basic pH.[10] | Produces corrosive HBr byproduct; derivatives may be sensitive to moisture. |
Reaction Mechanisms and Workflow Visualized
To better understand the chemistry and experimental process, the following diagrams illustrate the derivatization reactions and a typical pre-column derivatization workflow.
Diagram 1: Comparative Derivatization Reactions
Caption: Reaction mechanisms for derivatizing carboxylic acids.
Diagram 2: General Pre-Column Derivatization Workflow
Caption: Standard workflow for pre-column derivatization.
Experimental Protocols
Herein are detailed, step-by-step methodologies for the derivatization of carboxylic acids using the discussed alternative reagents. These protocols are representative and may require optimization for specific analytes and matrices.
Protocol 1: Fluorescent Labeling with FMOC-Cl for HPLC-FLD
This protocol is adapted from methodologies for the analysis of fatty acids.[10][12]
Objective: To derivatize carboxylic acids with FMOC-Cl to form highly fluorescent esters for sensitive detection by HPLC-FLD.
Materials:
-
Sample containing fatty acids, dried under nitrogen.
-
FMOC-Cl solution (e.g., 500 µg/mL in acetonitrile).
-
Borate buffer (pH 9.3).
-
Acetonitrile (HPLC grade).
-
Heating block or water bath.
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in a suitable volume of acetonitrile.
-
Add Buffer: Add borate buffer (pH 9.3) to the sample. A typical ratio is 1:4 buffer to acetonitrile (v/v). The basic pH is critical for deprotonating the carboxylic acid.
-
Add Reagent: Add an excess of the FMOC-Cl solution to the sample vial.
-
Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or water bath set to 60°C for 10 minutes.[10][12] The heat accelerates the reaction.
-
Quenching (Optional but Recommended): Cool the vial to room temperature. Add a small amount of a primary amine solution (e.g., glycine) to react with and consume any excess FMOC-Cl, preventing reagent peaks from interfering with the chromatogram.
-
Dilution & Injection: Dilute the final reaction mixture with the mobile phase to an appropriate concentration and inject it into the HPLC system.
-
Detection: Monitor the eluent using a fluorescence detector with excitation at approximately 265 nm and emission at 315 nm.[10]
Protocol 2: Esterification with PFB-Br for GC-ECD/MS
This protocol is a generalized procedure based on the principles of alkylation for GC analysis.[5][11]
Objective: To convert carboxylic acids into their pentafluorobenzyl esters, which are volatile, thermally stable, and highly responsive to electron capture detection.
Materials:
-
Sample containing carboxylic acids in a suitable organic solvent (e.g., acetonitrile), dried.
-
PFB-Br solution (e.g., 10% w/v in acetone).
-
A non-nucleophilic organic base catalyst (e.g., Diisopropylethylamine, DIPEA).
-
Ethyl acetate or hexane for extraction.
-
Anhydrous sodium sulfate.
Procedure:
-
Reconstitution: Dissolve the dried sample extract in a small volume of acetonitrile.
-
Add Reagent and Catalyst: Add the PFB-Br solution and a catalytic amount of DIPEA to the vial. The base neutralizes the HBr byproduct, driving the reaction to completion.
-
Reaction: Cap the vial tightly and heat at 60-75°C for 30-60 minutes.
-
Solvent Evaporation: After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Liquid-Liquid Extraction: Partition the residue between water and a non-polar solvent like ethyl acetate or hexane. The PFB esters will move into the organic layer, while salts and polar impurities remain in the aqueous layer.
-
Drying and Concentration: Collect the organic layer and dry it over anhydrous sodium sulfate. Carefully concentrate the solution to the desired final volume.
-
Injection: Inject an aliquot of the final solution into the GC system.
Conclusion and Expert Recommendations
The choice between this compound and its alternatives is fundamentally driven by the analytical objective and available instrumentation.
-
For Ultra-Sensitive Quantification by LC-MS/MS: This compound (DMTU) and other thiourea-based reagents are theoretically superior choices. Their ability to introduce a readily ionizable tag that also yields a consistent, specific product ion during fragmentation provides the high sensitivity and selectivity required for complex matrices like biological fluids.[6] This makes them ideal for targeted metabolomics and biomarker discovery.
-
For High-Sensitivity Analysis without MS: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the reagent of choice for laboratories equipped with standard HPLC-FLD systems. The derivatization is rapid and results in exceptionally strong fluorescence, enabling low limits of detection for fatty acids in food and biological samples.[10][12]
-
For GC-Based Analysis: Pentafluorobenzyl Bromide (PFB-Br) remains the gold standard. It is indispensable when the analytical workflow is centered around gas chromatography, particularly when an Electron Capture Detector (ECD) is used for its unparalleled sensitivity to halogenated compounds.[11]
While direct application data for DMTU is emerging, the proven success of analogous thiourea derivatives in demanding LC-MS/MS applications strongly supports its potential as a valuable tool for modern analytical challenges.[6] As with any method, validation and optimization are paramount to achieving robust and reliable results.
References
-
New Fluorescence Derivatization Reagent for the Determination of 7 Unsaturated Fatty Acids in Oil Samples by Pre-Column Derivatization HPLC-FLD. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A New Fluorescent Derivatization Reagent and Its Application to Free Fatty Acid Analysis in Pomegranate Samples Using HPLC With Fluorescence Detection. (2013). Journal of Separation Science. [Link]
-
Determination of fatty acids by high-performance liquid chromatography and fluorescence detection using precolumn derivatization. (2013). Journal of the Chinese Chemical Society. [Link]
-
(PDF) Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. (2016). ResearchGate. [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). Academia.edu. Retrieved January 18, 2026, from [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
Derivatizing Reagents. (n.d.). Obrnuta faza. Retrieved January 18, 2026, from [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (2021). International Journal of Creative Research Thoughts. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Future Medicinal Chemistry. [Link]
-
1,2-DIMETHYL-2-THIOPSEUDOUREA. (n.d.). ChemBK. Retrieved January 18, 2026, from [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (n.d.). ijcrt.org. Retrieved January 18, 2026, from [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021). ResearchGate. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2023). Molecules. [Link]
-
Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. (2005). ResearchGate. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2018). ResearchGate. [Link]
-
Alkylating Agents. (2001). Holland-Frei Cancer Medicine. 5th edition. [Link]
-
(PDF) Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation. (2012). ResearchGate. [Link]
-
Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids. (2011). Biomedical Chromatography. [Link]
-
Carboxylic Acids Important Reactions. (n.d.). Jack Westin. Retrieved January 18, 2026, from [Link]
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). Analytical and Bioanalytical Chemistry. [Link]
-
Isothiourea synthesis by C-S coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Stability of a Metabolizable Ester Bond in Radioimmunoconjugates. (2000). Bioconjugate Chemistry. [Link]
-
Other Reactions of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks. Retrieved January 18, 2026, from [Link]
-
KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. (2023). ResearchGate. [Link]
-
Analysis of pharmaceutically-important thioxanthene derivatives. (1997). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Hydride Reduction Reactions | Carboxylic Acid Derivatives. (2021). YouTube. [Link]
-
Reaction of an Introverted Carboxylic Acid with Carbodiimide. (2007). Organic Letters. [Link]
Sources
- 1. journalajacr.com [journalajacr.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. researchgate.net [researchgate.net]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. gcms.cz [gcms.cz]
- 6. Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. selectscience.net [selectscience.net]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Quantitative Proteomics Data After Guanidination
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reproducible quantitative proteomics, every step of the workflow, from sample preparation to data analysis, demands meticulous attention. The chemical derivatization of peptides, particularly guanidination, has emerged as a powerful tool to enhance protein identification and quantification by mass spectrometry. This guide provides an in-depth comparison of validation strategies for quantitative proteomics data following guanidination, offering field-proven insights and detailed experimental protocols to ensure the scientific integrity of your findings.
The Rationale Behind Guanidination: Enhancing Signal and Confidence
Guanidination is a chemical modification that converts the primary amine on the side chain of lysine residues into a more basic homoarginine residue.[1] This seemingly simple conversion has profound and advantageous effects in mass spectrometry-based proteomics. The increased basicity of the resulting homoarginine enhances ionization efficiency, leading to a significant increase in the signal intensity of lysine-containing peptides, often by a factor of 5 to 15.[2][3] This "arginine effect" not only boosts the detection of previously low-abundance peptides but also promotes more predictable fragmentation patterns, aiding in peptide identification.[2]
The decision to incorporate guanidination into a quantitative proteomics workflow is therefore driven by the desire to:
-
Increase Proteome Coverage: By enhancing the signal of lysine-containing peptides, more proteins can be confidently identified and quantified.
-
Improve Quantification Accuracy: A stronger signal-to-noise ratio for peptides leads to more precise and reliable quantification.
-
Enhance Peptide Fragmentation: The presence of a basic residue at the C-terminus (or internally in the case of Lys-N digestion) can lead to more complete fragmentation series, improving the confidence of peptide identification.[4]
However, the introduction of any chemical modification necessitates a tailored validation strategy to ensure that the observed quantitative changes are biologically relevant and not artifacts of the derivatization process.
Comparing Validation Strategies: A Workflow-Dependent Approach
The choice of validation strategy is intrinsically linked to the quantitative proteomics method employed. Here, we compare the validation of guanidinated data across three common workflows: Label-Free Quantification (LFQ), Isobaric Tagging (e.g., TMT, iTRAQ), and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Workflow 1: Label-Free Quantification (LFQ) with Guanidination
In LFQ, protein abundance is inferred from the signal intensity or spectral counts of its constituent peptides across different samples.[5] Guanidination enhances the signal of lysine-containing peptides, potentially altering the set of peptides used for quantification.
Validation Imperatives:
-
Confirm Protein-Level Changes: Orthogonal methods are crucial to validate that the observed changes in peptide intensity accurately reflect changes in protein abundance.
-
Assess Guanidination Efficiency and Specificity: Incomplete or non-specific guanidination can introduce variability.
Recommended Validation Techniques:
-
Western Blotting: A semi-quantitative, antibody-based method that remains a gold standard for validating changes in the expression of specific proteins.[6][7]
-
Targeted Mass Spectrometry (SRM/MRM or PRM): A highly sensitive and specific MS-based method for quantifying a pre-defined set of peptides. This is particularly useful for validating changes in low-abundance proteins that may be difficult to detect by Western blot.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay that provides high-throughput validation for a specific protein of interest.
Data Presentation: LFQ Validation
| Protein of Interest | Fold Change (LFQ with Guanidination) | Fold Change (Western Blot) | Fold Change (SRM/MRM) | Conclusion |
| Protein A | 2.5 ↑ | 2.3 ↑ | 2.6 ↑ | Validated |
| Protein B | 1.8 ↓ | 1.6 ↓ | Not Tested | Partially Validated |
| Protein C | 1.2 ↑ | No significant change | 1.1 ↑ | Discrepancy, further investigation needed |
Workflow 2: Isobaric Tagging (TMT/iTRAQ) with Guanidination
Isobaric tagging methods utilize chemical tags that are identical in mass but produce unique reporter ions upon fragmentation, allowing for relative quantification of peptides from multiple samples simultaneously.[5] Guanidination can be performed before or after tryptic digestion, but it is crucial to ensure consistent reaction efficiency across all samples to avoid introducing quantitative bias.
Validation Imperatives:
-
Verify Reporter Ion Ratios: The relative changes in protein abundance determined by the reporter ion intensities must be confirmed.
-
Control for Labeling Efficiency: Inconsistent labeling efficiency across samples can skew quantitative results.
Recommended Validation Techniques:
-
Targeted Mass Spectrometry (SRM/MRM or PRM): This method can directly quantify the same peptides identified in the discovery experiment, providing a highly correlated validation.
-
Western Blotting: Useful for confirming the direction and approximate magnitude of change for key proteins.
-
Independent Biological Replicates: Analyzing additional biological replicates with the same TMT/iTRAQ workflow can increase confidence in the quantitative data.
Experimental Workflow: TMT with Guanidination and Validation
Caption: TMT workflow with guanidination and subsequent validation.
Workflow 3: SILAC with Guanidination
SILAC involves the metabolic incorporation of "heavy" and "light" amino acids into proteins, allowing for the direct comparison of protein abundance between two cell populations.[5] Guanidination is typically performed after mixing the "heavy" and "light" cell lysates.
Validation Imperatives:
-
Confirm Heavy/Light Ratios: The ratios of heavy to light peptides for differentially expressed proteins need to be validated.
-
Ensure Complete Labeling: Incomplete incorporation of the isotopic labels can affect quantification.
Recommended Validation Techniques:
-
Targeted Mass Spectrometry (SRM/MRM or PRM): This is the most direct way to validate the heavy/light ratios of specific peptides.
-
Western Blotting: Can confirm the overall trend of up- or down-regulation for selected proteins.
-
Functional Assays: Validating the observed proteomic changes with relevant functional assays can provide strong biological context.
Experimental Protocols
Protocol 1: In-solution Guanidination of Tryptic Peptides
This protocol is adapted from established methods and is suitable for samples destined for LC-MS/MS analysis.[2]
Materials:
-
Tryptically digested peptide sample
-
O-methylisourea hemisulfate
-
Ammonium hydroxide (14.8 N)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
Procedure:
-
Reagent Preparation: Prepare the guanidination reagent by dissolving 50 mg of O-methylisourea hemisulfate in a solution containing 119.3 µL of water, 163.2 µL of acetonitrile, and 96.5 µL of 14.8 N ammonium hydroxide to achieve a final concentration of 1.0 M O-methylisourea in 40% acetonitrile and 3.5 M ammonium hydroxide (pH ~11).[2]
-
Guanidination Reaction: Resuspend the dried peptide sample in 5 µL of the guanidination reagent. Sonicate for 5 minutes to ensure complete dissolution.
-
Incubation: Incubate the reaction mixture at 65°C for 20 minutes.[2]
-
Drying: Dry the sample in a vacuum centrifuge.
-
Acidification: To stop the reaction, resuspend the sample in 0.1% TFA.
-
Desalting: Desalt the guanidinated peptides using a C18 spin column according to the manufacturer's instructions. This step is crucial to remove salts that can interfere with mass spectrometry.[2]
-
Final Preparation: Elute the peptides from the C18 column and dry them in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Western Blotting for Orthogonal Validation
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of your samples using a standard protein assay (e.g., BCA).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using appropriate software and normalize to a loading control (e.g., GAPDH, β-actin).
Logical Relationships and Considerations
The decision to use guanidination and the subsequent validation strategy should be guided by a clear understanding of the experimental goals and the nature of the samples.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finding a vocation for validation: taking proteomics beyond association and location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. The Art of Validating Quantitative Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Guanidination Reagents in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomics and mass spectrometry, the chemical derivatization of peptides is a powerful strategy to enhance analytical outcomes. Among these techniques, guanidination stands out for its ability to significantly improve the detection of lysine-containing peptides. This guide provides an in-depth comparison of common guanidination reagents, supported by experimental insights and detailed protocols, to empower you in selecting and implementing the optimal strategy for your research.
The "Why": The Foundational Principle of Guanidination
At its core, guanidination is the chemical conversion of a primary amine, specifically the ε-amino group of a lysine residue, into a guanidinium group.[1] This transformation effectively converts a lysine residue into its more basic analog, homoarginine.[1][2]
The primary motivation for this conversion lies in overcoming a well-known bias in mass spectrometry. In Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, tryptic peptides terminating in arginine exhibit a signal intensity that is 5 to 15 times higher than their lysine-terminated counterparts.[2][3][4][5] This "arginine effect" is attributed to the higher basicity and proton affinity of arginine's guanidinium group (pKa ≈ 12.5) compared to lysine's primary amine (pKa ≈ 10.5).[3] By converting lysine to homoarginine, we level the playing field, boosting the ionization efficiency and signal intensity of lysine-containing peptides, which leads to more comprehensive protein sequence coverage and more robust protein identification.[1][6]
The Reagents: A Comparative Analysis
The choice of guanidinating reagent is a critical experimental parameter, influencing reaction efficiency, specificity, and the potential for side reactions. While several reagents exist, this guide will focus on the most prevalent and well-characterized options.
O-Methylisourea is the traditional and most widely used reagent for guanidination in proteomics.[1] It is typically supplied as a hemisulfate salt and requires alkaline conditions (pH > 10.5) to facilitate the reaction.[3]
-
Mechanism and Conditions: The reaction proceeds via nucleophilic attack of the deprotonated ε-amino group of lysine on the O-methylisourea. A high pH is crucial to ensure the lysine amine is sufficiently nucleophilic.[3] Typical protocols involve incubation at temperatures ranging from room temperature to 65°C for durations spanning from 30 minutes to several days, depending on the desired completeness of the reaction.[1][7]
-
Performance: While effective, the conventional use of O-methylisourea hemisulfate can introduce a high salt content, which often necessitates a desalting step (e.g., using C18 ZipTips) prior to MS analysis—a significant bottleneck in high-throughput workflows.[2][3][4][5] Incomplete derivatization can also occur, complicating spectral analysis.[3]
-
Innovation - The "Freebase" Approach: A significant improvement involves the preparation of O-methylisourea in its "freebase" form.[3][4][5] By pre-reacting the hemisulfate salt with barium hydroxide, the interfering sulfate salts are precipitated and removed. This "desalted" reagent allows for direct analysis by MALDI-TOF MS without a separate cleanup step, dramatically improving workflow efficiency.[3][4][5] Experimental data shows that this freebase method results in observing over 6 times more peptides and a 10-fold increase in signal intensity compared to the conventional reagent without desalting.[3][4][5]
This reagent is a stable and versatile alternative, valued for its ability to achieve efficient and specific guanylation of primary and secondary amines under mild conditions.[8][9]
-
Mechanism and Conditions: It operates under similarly basic conditions to O-methylisourea to facilitate the reaction with primary amines.
-
Performance: It is known for producing clean reaction profiles and high yields, making it a valuable tool in both peptide synthesis and proteomics.[8] Its stability and specificity are key advantages.[9]
-
Applications: Beyond improving MS signals, it is widely used as a reagent in the synthesis of pharmaceuticals and other complex organic molecules.[8][10][11]
While less common in routine proteomics due to higher cost, Goodman's reagent is noted for its high efficiency under mild conditions. It is particularly useful in synthetic chemistry where sensitive substrates are involved.
Performance Data Summary
| Reagent | Typical pH | Reaction Time | Key Advantages | Key Disadvantages | Signal Enhancement |
| O-Methylisourea Hemisulfate | > 10.5 | 30 min - 96 hrs | Cost-effective, well-established.[1] | High salt content requires desalting, potential for incomplete reaction.[3] | 5-15x (with desalting).[2] |
| O-Methylisourea (Freebase) | > 10.5 | ~20 min | No desalting required, high signal enhancement, efficient.[3][4][5] | Requires extra preparation step.[3] | >10x.[3][4][5] |
| 1H-Pyrazole-1-carboxamidine HCl | Basic | Varies | High specificity, mild conditions, stable.[8][9] | Higher cost than O-methylisourea. | Not explicitly quantified in reviewed literature. |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps from sample preparation to analysis.
Protocol 1: Conventional Guanidination using O-Methylisourea Hemisulfate
This protocol is adapted from standard procedures and includes a necessary desalting step.
-
Reagent Preparation:
-
Sample Preparation:
-
Dry your tryptic peptide sample (e.g., 0.075–2 mg/ml) in a microcentrifuge tube.[12]
-
-
Guanidination Reaction:
-
Reaction Quenching & Cleanup:
-
MS Analysis:
-
The desalted sample is now ready for spotting on a MALDI plate or for LC-MS/MS analysis.
-
Protocol 2: High-Efficiency Guanidination using O-Methylisourea Freebase (Desalting-Free)
This optimized protocol bypasses the need for post-reaction cleanup.
-
Reagent Preparation (O-Methylisourea Freebase):
-
Dissolve 50 mg of O-methylisourea hemisulfate in 51 µL of water.
-
Add this solution to 64 mg of barium hydroxide octahydrate. The molar ratio of barium hydroxide to sulfate should be 1:1.
-
Pulse vortex the mixture for 10 minutes.
-
Centrifuge at 20,800 x g for 5 minutes at 4°C to pellet the barium sulfate precipitate.
-
The supernatant is the ready-to-use O-methylisourea freebase reagent.[3]
-
-
Sample Preparation:
-
Dry your tryptic peptide sample in a microcentrifuge tube.
-
-
Guanidination Reaction:
-
Dissolve the dried peptides in 5 µL of the O-methylisourea freebase reagent. Sonicate for 5 minutes to ensure complete dissolution.
-
Incubate at 65°C for 20 minutes.
-
Dry the sample completely in a vacuum centrifuge (~5 minutes).[3]
-
-
MS Analysis:
Visualizing the Chemistry and Workflow
To better understand the process, the following diagrams illustrate the core reaction and the experimental workflow.
Caption: Experimental workflow for peptide guanidination in proteomics.
Concluding Insights
The strategic use of guanidination is an invaluable tool for enhancing protein identification in mass spectrometry.
-
For High-Throughput Screening: The O-methylisourea freebase method is unequivocally superior. [3][4][5]Its ability to eliminate the desalting bottleneck while providing excellent signal enhancement makes it the recommended choice for large-scale proteomic studies. [13]* For Routine Analysis: Conventional O-methylisourea remains a viable and cost-effective option, provided that the desalting step is incorporated into the workflow. [1]* Beyond Signal Enhancement: Guanidination is also a critical step for certain quantitative proteomics strategies. By blocking lysine's reactive amine, it allows for specific N-terminal labeling, such as with dimethyl tags, for relative quantification experiments. [14] Ultimately, the careful selection and optimization of your guanidination protocol can significantly increase the depth and quality of your proteomic data. As with any chemical derivatization, it is crucial to be aware of potential side reactions and to validate the method for your specific application. A systematic comparison of different approaches, as outlined in this guide, can reveal advantages and disadvantages, leading to a more robust and reliable analytical workflow. [13]
References
- A Comparative Analysis of Guanidination Protocols for Researchers. Benchchem.
- A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Altern
- 1H-Pyrazole-1-carboxamidine Hydrochloride | CAS 4023-02-3. Santa Cruz Biotechnology.
- 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- An optimized guanidination method for large-scale proteomic studies. PubMed.
- 1H-Pyrazole-1-carboxamidine 99 4023-02-3. Sigma-Aldrich.
- 1H-Pyrazole-1-carboxamidine hydrochloride, 99% 10 g. Thermo Fisher Scientific.
- A Researcher's Guide to the Quantitative Analysis of Lysine Modification: Guanidination vs.
- Guanidination Chemistry for Qualitative and Quantit
- 1h-Pyrazole-1-Carboxamidine Hydrochloride. Zhengzhou Alfa Chemical Co.,Ltd.
- Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. PMC - NIH.
- Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. PubMed.
- Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ioniz
- Technical Support Center: O-Methylisourea Guanidinyl
- Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed.
- Guanidination of Tryptic Peptides without Desalting for Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry Analysis.
- ProteoMass™ Guanidination Kit (MS0100) - Bulletin. Sigma-Aldrich.
- Guanidination reaction.
- Differential dimethyl labeling of N-termini of peptides after guanidin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 1h-Pyrazole-1-Carboxamidine Hydrochloride [alfachemch.com]
- 10. scbt.com [scbt.com]
- 11. 1H-吡唑-1-甲脒 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential dimethyl labeling of N-termini of peptides after guanidination for proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Utility of a Classic: Benchmarking 1,2-Dimethyl-2-thiopseudourea Hydriodide Against Newer Guanidination Chemistries
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The guanidinium group is a cornerstone functional group in medicinal chemistry and drug development. Its ability to remain protonated at physiological pH allows it to participate in crucial biological interactions, such as hydrogen bonding and electrostatic interactions with receptors and enzymes.[1][2] Consequently, the strategic incorporation of a guanidinium moiety can significantly enhance the binding affinity and biological activity of drug candidates. This guide provides an objective comparison of the traditional guanidinylating agent, 1,2-Dimethyl-2-thiopseudourea hydriodide, against a selection of modern reagents, offering insights into their respective strengths and weaknesses to inform rational methodology selection in complex synthetic campaigns.
The Benchmark Reagent: this compound
For decades, S-alkylisothioureas have been the workhorses for the guanidination of primary and secondary amines. Among them, this compound, a derivative of O-methylisourea, has been a widely used reagent due to its commercial availability and straightforward reactivity.[3][4]
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the thiopseudourea, with the subsequent elimination of a thiol leaving group. While effective, this classical approach often requires harsh reaction conditions, such as elevated temperatures and prolonged reaction times, which can be detrimental to sensitive substrates.[5] Furthermore, the formation of side products and the potential for racemization in chiral compounds are notable drawbacks.[6]
The Modern Contenders: A New Generation of Guanidinylating Agents
In recent years, a host of new reagents have been developed to address the limitations of the classical methods. These newer chemistries offer milder reaction conditions, improved yields, and broader substrate scope.
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
Considered one of the most powerful and versatile guanidinylating agents, N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, has gained widespread adoption.[5][7] The triflyl group acts as an excellent leaving group, rendering the central carbon atom highly susceptible to nucleophilic attack.[5] This high reactivity allows for the efficient guanidination of a broad range of amines, including sterically hindered and weakly nucleophilic substrates, under mild conditions, often at room temperature.[5][7] The resulting N,N'-di-Boc-protected guanidines are stable and can be deprotected under acidic conditions.[5]
Pyrazole-Based Reagents
1H-Pyrazole-1-carboxamidine hydrochloride and its derivatives have emerged as effective and operationally simple guanidinylating agents. These reagents are generally stable, crystalline solids that react with amines in the presence of a base to afford the corresponding guanidines in good to excellent yields.[7] The reactions are typically clean, and the pyrazole byproduct is easily removed during workup.
Carbodiimide-Mediated Guanidination
The use of N,N'-carbonyldiimidazole (CDI) to activate a protected guanidine source or an amine offers another mild and efficient route to guanidines.[8][9][10] This method avoids the use of more reactive and potentially hazardous reagents. The reaction proceeds through an activated intermediate, which is then readily displaced by the amine.
HATU as a Guanidinylating Agent
Interestingly, the common peptide coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also function as a guanidinylating agent, particularly with highly nucleophilic amines.[11][12] This can be an unintended side reaction in peptide synthesis but can be harnessed for the deliberate synthesis of guanidines under specific conditions.[11]
Comparative Performance: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the performance of these reagents for the guanidination of a representative primary amine. The data is a synthesis of typical results reported in the literature.
| Reagent | Typical Conditions | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | Base (e.g., Et3N), Heat | 12-24 h | 40-70% | Cost-effective, readily available. | Harsh conditions, potential side products, lower yields. |
| N,N'-Di-Boc-N''-triflylguanidine | Base (e.g., DIPEA), CH2Cl2, RT | 0.5-4 h | >90% | High reactivity, broad scope, mild conditions.[5][7][13] | Higher cost. |
| 1H-Pyrazole-1-carboxamidine HCl | Base (e.g., Et3N), DMF, RT | 2-12 h | 80-95% | Stable reagent, clean reactions. | May require longer reaction times for less reactive amines. |
| CDI-mediated | CDI, Amine, Solvent (e.g., THF), RT | 2-24 h | 70-90% | Mild conditions, avoids harsh reagents.[8][9] | Can be slower than more reactive agents. |
| HATU | Base (e.g., DIPEA), DMF, RT | 1-6 h | 60-85% | Readily available in peptide labs. | Can have competing side reactions.[11] |
Experimental Protocols
To illustrate the practical application of these chemistries, detailed step-by-step protocols for the guanidination of a generic primary amine (R-NH2) are provided below.
Protocol 1: Guanidination using this compound
Materials:
-
Primary amine (R-NH2)
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing the primary amine (1.0 eq) dissolved in anhydrous ethanol, add this compound (1.2 eq).
-
Add triethylamine (2.5 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired guanidine.
Protocol 2: Guanidination using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
Materials:
-
Primary amine (R-NH2)
-
N,N'-Di-Boc-N''-triflylguanidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) to the solution.
-
Add N,N-Diisopropylethylamine (1.5 eq) dropwise to the reaction mixture at room temperature.[14]
-
Stir the reaction at room temperature and monitor its progress by TLC.[1]
-
Reactions are typically complete within 30 minutes to a few hours.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.[1]
Mechanistic Insights and Workflow Visualization
The choice of a guanidinylation strategy is fundamentally a decision based on the desired balance of reactivity, selectivity, and reaction conditions. The following diagrams illustrate the general mechanisms and workflows.
Caption: Generalized reaction mechanisms for guanidination.
Caption: A typical experimental workflow for a guanidination reaction.
Conclusion: Selecting the Right Tool for the Job
While this compound remains a viable and cost-effective option for certain applications, its limitations in terms of reaction conditions and efficiency have paved the way for a new generation of superior guanidinylating agents. For researchers working with complex and sensitive molecules, particularly in the context of drug discovery and peptide synthesis, modern reagents like N,N'-Di-Boc-N''-triflylguanidine offer significant advantages in terms of mildness, efficiency, and substrate scope. The choice of reagent should be a carefully considered decision, weighing the cost and availability against the specific demands of the synthetic target and the desired purity of the final product.
References
-
Organic Syntheses Procedure: N,N'-di-Boc-N"-triflylguanidine. (n.d.). Organic Syntheses. [Link]
-
Guanidine Motif in Biologically Active Peptides. (2014). Australian Journal of Chemistry. [Link]
-
Towards the understanding of the factors affecting cell transfection by calix[13]arene guanidinium derivatives. (n.d.). [Link]
-
Pd-Catalyzed Carboamination Reactions for the Synthesis of Nitrogen Heterocycles. (n.d.). [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2023). ACS Publications. [Link]
-
Organic Syntheses Procedure: Methyl (1H-imidazole-1-carbonyl)-L-alaninate. (n.d.). Organic Syntheses. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). ResearchGate. [Link]
-
Efficient micro-recovery and guanidination of peptides directly from MALDI target spots. (2006). PubMed. [Link]
-
1,2-DIMETHYL-2-THIOPSEUDOUREA. (n.d.). ChemBK. [Link]
-
Guanidinium salts of HATU and HBTU coupling reagents. (n.d.). ResearchGate. [Link]
-
Direct guanidinylation of aryl and heteroaryl halides via copper-catalyzed cross-coupling reaction. (2012). PubMed. [Link]
-
Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. (2007). PMC. [Link]
-
Carbonyldiimidazole (CDI) mediated synthesis of Nα-protected amino acid azides: application to the one-pot preparation of ureidopeptides. (2011). PubMed. [Link]
-
Reaction of amino acids with guanidinating agents. (1970). Scispace. [Link]
-
Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. (2025). ResearchGate. [Link]
-
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]
-
Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. (2015). PubMed. [Link]
-
Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. (2012). National Institutes of Health. [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. [Link]
-
Yields and reaction times of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Reactions of 5-Bromo-4 , 6-Dimethyl-2-Thioxo-1 , 2-Dihydropyridine-3-Carbonitrile with Organophosphorus Reagents. (2012). Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. connectsci.au [connectsci.au]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Carbonyldiimidazole (CDI) mediated synthesis of Nα-protected amino acid azides: application to the one-pot preparation of ureidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. [PDF] Reactions of 5-Bromo-4 , 6-Dimethyl-2-Thioxo-1 , 2-Dihydropyridine-3-Carbonitrile with Organophosphorus Reagents | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2-Dimethyl-2-thiopseudourea Hydriodide
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to not only achieve groundbreaking results but also to maintain the highest standards of safety and environmental stewardship. 1,2-Dimethyl-2-thiopseudourea hydriodide is a valuable thiourea derivative used in various research applications, including proteomics.[1] However, its handling and disposal require a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory awareness. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety within your laboratory.
Hazard Assessment: Understanding the Compound
Before any disposal procedure can be established, a thorough understanding of the compound's properties and associated hazards is critical. This compound is an organic building block classified as an intermediate for Active Pharmaceutical Ingredients (APIs).[2] While comprehensive toxicological data is not widely available, the known information dictates a cautious approach.
The primary hazards are related to its irritant properties.[3] The Globally Harmonized System (GHS) classification for this compound includes the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate handling the compound with appropriate Personal Protective Equipment (PPE) at all times, including during disposal. The presence of iodine in the molecule also warrants consideration, as iodine-containing compounds can have environmental impacts and may be subject to specific disposal regulations.[4]
| Property | Data | Source |
| Chemical Formula | C₃H₉IN₂S | [5] |
| Molecular Weight | 232.09 g/mol | [1][6] |
| Appearance | Powder | [2] |
| Melting Point | 134-136 °C | [3][5][6] |
| Solubility | Soluble in methanol (25 mg/mL) | [5][6] |
| Sensitivities | Light and moisture sensitive | [5] |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | [5] |
| GHS Signal Word | Warning | [5] |
| Primary Hazards | Skin, eye, and respiratory irritant | [3][5] |
The Core Directive: Segregation and Containment
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. The Precautionary Statement P501 explicitly directs users to "Dispose of contents/container to an approved waste disposal plant." This is the most critical step, as it ensures that the compound is managed by professionals equipped to handle and neutralize chemical hazards safely.
Causality: Attempting to neutralize this chemical in-house without a validated protocol is dangerous. Thiopseudourea derivatives can degrade into various compounds, and reactions with other chemicals (like bleach or strong acids/bases) can produce toxic gases or other hazardous byproducts.[7] For instance, mixing iodine-containing materials with bleach can create toxic fumes. Confining the waste to a designated, sealed container for professional disposal is the only self-validating and trustworthy protocol.
Step-by-Step Disposal Protocol
This protocol outlines the essential, immediate steps for the safe collection and disposal of this compound waste.
Personnel Safety:
-
Step 1: Don Appropriate PPE. Before handling the waste, ensure you are wearing a lab coat, chemical safety goggles, and nitrile gloves. All handling of the solid powder should be performed within a certified chemical fume hood to prevent inhalation of dust.[3]
Waste Collection:
-
Step 2: Designate a Waste Container. Use a clearly labeled, sealable, and chemically compatible container for the solid waste. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended.
-
Step 3: Label the Container. The label must be unambiguous. Use a hazardous waste label that includes:
-
The full chemical name: "this compound"
-
CAS Number: "41306-45-0"
-
The words "Hazardous Waste"
-
Associated Hazards: "Irritant"
-
Date of accumulation start.
-
-
Step 4: Transfer Waste. Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. This includes any surplus chemical, contaminated weigh boats, or paper.
-
Step 5: Decontaminate and Dispose of Contaminated Materials.
-
Empty Stock Bottles: The original container of the chemical must also be disposed of as hazardous waste. Do not rinse it. Secure the cap and place it in the designated waste accumulation area.
-
Contaminated Labware: Disposable items (gloves, weigh paper, contaminated paper towels) should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a small amount of a suitable solvent (like methanol, given the compound's solubility) in a fume hood. This rinse solvent must be collected and disposed of as liquid hazardous waste.
-
-
Step 6: Secure and Store the Waste Container. Tightly seal the waste container. Store it in a designated, secure satellite accumulation area away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8] The storage area should be cool, dry, and protected from light, reflecting the compound's sensitivities.[2][5]
Final Disposal:
-
Step 7: Arrange for Professional Disposal. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed waste disposal vendor who will manage the final treatment, likely through high-temperature incineration, which is the standard for many organic chemical wastes.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, the primary objective is to contain the material safely and prevent exposure.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill: For a small solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Clean Up: Carefully scoop the material and absorbent into your designated hazardous waste container. Do not use a brush, as this can create dust. A HEPA-filtered vacuum designed for hazardous materials may be used if available.[8]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), and dispose of the cloth in the hazardous waste container.
-
Report: Report the incident to your supervisor and EHS office, as per your institution's policy.
By adhering to this guide, researchers can confidently manage the lifecycle of this compound, ensuring personal safety and environmental responsibility.
References
-
1,2-DIMETHYL-2-THIOPSEUDOUREA - Physico-chemical Properties. ChemBK. [Link]
-
Degradation of MAC13243 and studies of the interaction of resulting thiourea compounds with the lipoprotein targeting chaperone LolA. PubMed. [Link]
-
Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Degradation of MAC13243 and studies of the interaction of resulting thiourea compounds with the lipoprotein targeting chaperone. MacSphere - McMaster University. [Link]
-
Safety Data Sheet: Iodine solution. Carl ROTH. [Link]
-
Methylene Iodide, Diiodomethane. Deepwater Chemicals, Inc. [Link]
-
Disposal of Iodine. Case Western Reserve University Environmental Health and Safety. [Link]
Sources
Navigating the Safe Handling of 1,2-Dimethyl-2-thiopseudourea Hydriodide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling, use, and disposal of 1,2-Dimethyl-2-thiopseudourea hydriodide (CAS: 41306-45-0). This thiourea derivative is a valuable reagent in proteomics research and as a pharmaceutical intermediate.[1][2] Adherence to these protocols is critical to ensure personal safety and minimize environmental impact. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning" . These classifications necessitate a stringent approach to personal protective equipment and handling procedures to prevent inadvertent exposure.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 41306-45-0 | |
| Molecular Formula | C₃H₈N₂S·HI | [2] |
| Molecular Weight | 232.09 g/mol | |
| Appearance | Powder | [3] |
| Melting Point | 134-136 °C | [1][4] |
| Solubility | Soluble in methanol (25 mg/mL) |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following PPE is mandatory and should be donned before entering the designated handling area.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of the powder.
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound. The following diagram and steps outline the recommended procedure.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.[3]
-
Preparation for Use: Before handling, ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Handling in a Fume Hood: All manipulations of the solid compound, including weighing and transfer, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Weighing: Use a tared weigh boat or paper to weigh the desired amount of the compound. Handle with care to avoid generating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Based on available data, it is soluble in methanol.
-
Spill Response: In the event of a small spill, carefully sweep up the solid material, trying to minimize dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. As a thiourea derivative, it is prudent to assume it may be toxic to aquatic life, and therefore, release into the environment must be avoided.
Waste Disposal Protocol:
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves), should be collected in a clearly labeled, sealed container.
-
Disposal Method: The collected waste must be disposed of through your institution's approved hazardous waste disposal program. Incineration or disposal in an approved waste disposal plant are common methods for such organic compounds.[5]
-
Container Disposal: Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for chemical containers.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these detailed safety and logistical protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both personal safety and environmental stewardship.
References
-
ChemBK. (n.d.). 1,2-DIMETHYL-2-THIOPSEUDOUREA. Retrieved from [Link]
-
LabAlley. (n.d.). This compound. Retrieved from [Link]
-
Ferris, A. F., Salerni, O. L., & Schutz, B. A. (1965). N-linked thiopseudourea zwitterions. Journal of the Chemical Society (Resumed), 6650. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
